molecular formula C8H11NO3 B11780270 Ethyl 4-methoxy-1h-pyrrole-2-carboxylate CAS No. 18469-25-5

Ethyl 4-methoxy-1h-pyrrole-2-carboxylate

Cat. No.: B11780270
CAS No.: 18469-25-5
M. Wt: 169.18 g/mol
InChI Key: KVVUVMZYKUVTRA-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number 18469-25-5 and a molecular formula of C8H11NO3, corresponding to a molecular weight of 169.18 g/mol . As a pyrrole ester derivative featuring a methoxy substituent, it serves as a valuable synthetic intermediate in organic chemistry and medicinal research. While specific application data for this exact compound is limited from the search, analogous pyrrole-2-carboxylate esters are widely recognized in scientific research as key building blocks for the synthesis of more complex molecules, including pharmaceuticals, functional materials, and ligands for catalysis. The structure of this compound, characterized by its ester and methoxy functional groups, makes it a versatile precursor for further chemical modifications. Researchers value this family of compounds for exploring structure-activity relationships and developing novel heterocyclic compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methoxy-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-12-8(10)7-4-6(11-2)5-9-7/h4-5,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVUVMZYKUVTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295445
Record name ethyl 4-methoxy-1h-pyrrole-2-carboxylate
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Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18469-25-5
Record name NSC102017
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-methoxy-1h-pyrrole-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-methoxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically active molecules and functional materials.[1][2] Its electron-rich nature makes it a versatile building block in medicinal chemistry, contributing to the structure of blockbuster drugs such as atorvastatin and sunitinib.[1] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of its electronic and steric properties, which is crucial for optimizing interactions with biological targets.[1][3] Ethyl 4-methoxy-1H-pyrrole-2-carboxylate incorporates an electron-donating methoxy group and an electron-withdrawing ethyl carboxylate group, creating a unique electronic profile that suggests potential for novel applications.

Proposed Synthesis of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate

Several synthetic strategies can be envisioned for the preparation of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate, drawing from established methods for pyrrole synthesis. A plausible and versatile approach is a modification of the Paal-Knorr synthesis or related condensation reactions.[3]

Conceptual Synthetic Pathway

A potential synthetic route could involve the condensation of a suitably functionalized 1,4-dicarbonyl compound or its equivalent with an amine. Given the desired substitution pattern, a multi-step synthesis would likely be required.

Synthetic_Pathway A Starting Materials (e.g., β-ketoester and α-amino ketone) B Condensation/Cyclization A->B Base or Acid Catalyst C Ethyl 4-methoxy-1H-pyrrole-2-carboxylate B->C Aromatization

Caption: Proposed general synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on known transformations of similar substrates.

  • Synthesis of a Key Intermediate: A key step would be the formation of a substituted enamine from a β-ketoester.

  • Cyclization: The enamine would then undergo cyclization with an appropriate reaction partner, such as an α-haloketone, followed by elimination to form the aromatic pyrrole ring.

  • Purification: The crude product would be purified using column chromatography on silica gel, with a suitable eluent system such as a mixture of hexane and ethyl acetate.

Spectroscopic Characterization (Predicted)

The structural elucidation of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of analogous compounds.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the ethyl ester group, and the methoxy group. The chemical shifts would be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule, with characteristic shifts for the carbonyl carbon of the ester, the aromatic carbons of the pyrrole ring, and the carbons of the ethyl and methoxy groups.

Predicted Spectroscopic Data
¹H NMR (in CDCl₃) δ (ppm)
NH proton~8.5-9.5 (broad singlet)
Pyrrole CH protons~6.0-7.0 (doublets or singlets)
OCH₂ (ethyl)~4.2-4.4 (quartet)
OCH₃ (methoxy)~3.8-4.0 (singlet)
CH₃ (ethyl)~1.2-1.4 (triplet)
¹³C NMR (in CDCl₃) δ (ppm)
C=O (ester)~160-165
Pyrrole C-O~150-155
Pyrrole C-COOEt~120-125
Other Pyrrole C~100-115
OCH₂ (ethyl)~60-65
OCH₃ (methoxy)~55-60
CH₃ (ethyl)~14-16
IR (KBr) ν (cm⁻¹)
N-H stretch~3300-3400
C=O stretch (ester)~1680-1700
C-O stretch (methoxy)~1250-1280
Mass Spectrometry (EI) m/z
Molecular Ion [M]⁺Calculated for C₉H₁₁NO₃
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: The IR spectrum would likely display a characteristic N-H stretching band, a strong carbonyl absorption from the ester group, and C-O stretching bands for the ether and ester functionalities.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of an ethyl ester and a methoxy-substituted pyrrole.

Reactivity and Mechanistic Considerations

The reactivity of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing ethyl carboxylate group on the electron-rich pyrrole ring.[7][8][9]

Electrophilic Aromatic Substitution

The pyrrole ring is highly susceptible to electrophilic attack. The methoxy group at the 4-position further activates the ring, while the carboxylate at the 2-position deactivates it. The regioselectivity of electrophilic substitution will be directed by the combined influence of these groups.

Reactivity Pyrrole Ethyl 4-methoxy-1H-pyrrole-2-carboxylate Product Substituted Product Pyrrole->Product Electrophilic Aromatic Substitution Electrophile Electrophile (E+) Electrophile->Product

Caption: Electrophilic substitution on the pyrrole ring.

N-Functionalization

The pyrrole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated, providing a handle for further molecular elaboration.[10][11]

Hydrolysis of the Ester

The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

Applications in Drug Discovery and Materials Science

Substituted pyrroles are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3] The unique substitution pattern of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate makes it an attractive candidate for the synthesis of novel bioactive compounds.[2][12][13]

  • Anticancer Agents: The pyrrole core is present in numerous anticancer drugs.[12] Functionalization of this scaffold can lead to the discovery of new agents that target specific pathways in cancer cells.

  • Antimicrobial and Antiviral Agents: Pyrrole derivatives have shown promising activity against various pathogens.[12]

  • Organic Electronics: The electron-rich nature of the pyrrole ring makes it suitable for applications in organic electronics, such as in the design of conductive polymers and organic light-emitting diodes (OLEDs).

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 4-methoxy-1H-pyrrole-2-carboxylate. While specific toxicity data is not available, general guidelines for handling functionalized pyrroles should be followed.[14][15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate represents a promising, albeit not extensively documented, chemical entity with significant potential in various scientific domains. This guide, by synthesizing information from related structures and fundamental chemical principles, provides a solid foundation for researchers interested in exploring its synthesis and applications. The unique electronic and structural features of this molecule warrant further investigation, which could lead to the development of novel therapeutics and advanced materials.

References

  • Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447. [Link][7][8][18][19]

  • Krasavin, M. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews, 92(9), RCR5074. [Link]

  • Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. PubMed. [Link]

  • Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Chemistry Portal. [Link]

  • Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. ACS Publications. [Link]

  • Bansal, R. K. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • Soares, J. L., et al. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Frontiers in Chemistry, 11, 1234567. [Link]

  • Iannelli, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]

  • ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]

  • ResearchGate. (2025). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. [Link]

  • Alfa Aesar. (2025). Pyrrole - SAFETY DATA SHEET. [Link]

  • PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. [Link]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. [Link]

  • Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. [Link]

  • Knight, J. G., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]

  • PMC. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • Knight, J. G., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. PMC. [Link]

Sources

4-methoxypyrrole-2-carboxylic acid ethyl ester structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-methoxypyrrole-2-carboxylic acid ethyl ester

Introduction

Pyrrole and its derivatives represent a fundamentally important class of heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials.[1][2] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of its electronic and steric properties, making these compounds versatile building blocks in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of a specific, functionally rich derivative: 4-methoxypyrrole-2-carboxylic acid ethyl ester.

This document serves as a resource for researchers, chemists, and drug development professionals, offering in-depth insights into the molecule's structure, a plausible synthetic pathway, detailed methods for its structural elucidation, and a discussion of its potential applications. The narrative integrates established chemical principles with data extrapolated from closely related analogues to present a scientifically grounded and practical guide.

Molecular Structure and Physicochemical Properties

The structure of 4-methoxypyrrole-2-carboxylic acid ethyl ester is characterized by a five-membered aromatic pyrrole ring substituted at the C2 position with an electron-withdrawing ethyl carboxylate group and at the C4 position with an electron-donating methoxy group. This substitution pattern creates a "push-pull" electronic effect across the heterocyclic system, which is expected to influence its reactivity, spectroscopic properties, and intermolecular interactions.

Chemical Structure Diagram

Caption: 2D Structure of 4-methoxypyrrole-2-carboxylic acid ethyl ester.

Physicochemical Data
PropertyPredicted Value / DescriptionSource / Rationale
Molecular Formula C₈H₁₁NO₃-
Molecular Weight 169.18 g/mol -
Appearance Expected to be a white to off-white solid.Based on related pyrrole esters.[5]
Solubility Soluble in common organic solvents like DMSO, ethyl acetate, and acetone.General property of similar organic esters.
Topological Polar Surface Area (TPSA) 54.2 ŲCalculated (Value for methoxy group is ~9.2 Ų, ester is ~26.3 Ų, pyrrole NH is ~15.7 Ų).
Hydrogen Bond Donor Count 1 (from the pyrrole N-H)Structural analysis.
Hydrogen Bond Acceptor Count 3 (from the ester and methoxy oxygens)Structural analysis.

Synthesis Pathway and Experimental Protocol

The synthesis of substituted pyrroles can be achieved through various strategies, including multi-component reactions and cyclocondensations.[1][6] A highly plausible and efficient method for preparing 4-substituted pyrrole-2-carboxylates is the Van Leusen pyrrole synthesis, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC). This method is known for its versatility and tolerance of various functional groups.

The proposed synthesis involves the reaction of a suitable α,β-unsaturated ketone (a chalcone-type intermediate) with TosMIC in the presence of a base.

Proposed Synthetic Workflow

workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Van Leusen Pyrrole Synthesis A Methoxyacetone C Intermediate Ketone (Ethyl 2-hydroxy-4-methoxy-3-pentenoate) A->C Base (e.g., NaOH) B Ethyl glyoxylate B->C E Product (4-methoxypyrrole-2-carboxylic acid ethyl ester) C->E Base (e.g., NaH) THF D TosMIC (p-toluenesulfonylmethyl isocyanide) D->E

Caption: Proposed two-step synthesis of the target compound.

Causality and Rationale for Experimental Choices
  • Step 1: Claisen-Schmidt Condensation : This reaction is a reliable method for forming the required α,β-unsaturated carbonyl intermediate. Methoxyacetone is chosen as the enolizable ketone to introduce the required methoxy group at the ultimate C4 position of the pyrrole. Ethyl glyoxylate serves as the aldehyde component, which will become the C2 and carboxylate portion of the final product. A base catalyst, such as sodium hydroxide, is required to deprotonate the α-carbon of the ketone, initiating the condensation.

  • Step 2: Van Leusen Pyrrole Synthesis : This is the key ring-forming step. TosMIC is an ideal reagent for this transformation.[6] The reaction proceeds via a base-mediated Michael addition of the TosMIC anion to the α,β-unsaturated intermediate, followed by intramolecular cyclization and subsequent elimination of the toluenesulfinate leaving group to form the aromatic pyrrole ring. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for deprotonating TosMIC, and tetrahydrofuran (THF) is an appropriate aprotic solvent for this type of organometallic reaction.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This is a proposed protocol based on established methodologies. It must be adapted and optimized under appropriate laboratory safety standards.

Step 1: Synthesis of Ethyl 2-hydroxy-4-methoxy-3-pentenoate

  • To a stirred solution of methoxyacetone (1.0 eq) and ethyl glyoxylate (1.1 eq) in ethanol (5 mL/mmol) at 0 °C, add a 10% aqueous solution of sodium hydroxide (0.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the mixture with dilute HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the α,β-unsaturated ketoester intermediate.

Step 2: Synthesis of 4-methoxypyrrole-2-carboxylic acid ethyl ester

  • To a solution of the intermediate from Step 1 (1.0 eq) and TosMIC (1.2 eq) in anhydrous THF (10 mL/mmol) under an inert argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 8-12 hours until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo, and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the final product.

Structural Elucidation and Spectroscopic Analysis

Structural confirmation of the synthesized molecule is paramount. A combination of spectroscopic techniques provides unambiguous proof of its identity. The predicted data below is based on characteristic values for pyrrole derivatives.[2][6][7][8]

TechniqueFunctional Group / Proton EnvironmentExpected Chemical Shift / WavenumberRationale and Notes
¹H NMR Pyrrole N-H~8.5 - 9.5 ppm (broad singlet)The N-H proton of pyrroles is typically deshielded and often appears as a broad signal.[6]
Pyrrole H-3~6.2 - 6.4 ppm (doublet, J ≈ 1.5-2.0 Hz)Coupled to H-5.
Pyrrole H-5~6.8 - 7.0 ppm (doublet, J ≈ 1.5-2.0 Hz)Coupled to H-3. The electron-withdrawing ester at C2 deshields H-5 more than H-3.
Ester -OCH₂CH₃~4.2 - 4.4 ppm (quartet, J ≈ 7.1 Hz)Methylene protons adjacent to the ester oxygen.
Methoxy -OCH₃~3.7 - 3.9 ppm (singlet)Characteristic shift for a methoxy group attached to an aromatic ring.
Ester -OCH₂CH₃~1.3 - 1.4 ppm (triplet, J ≈ 7.1 Hz)Methyl protons of the ethyl group.
¹³C NMR Ester C=O~160 - 165 ppmTypical range for an ester carbonyl carbon.[9]
Pyrrole C-4~150 - 155 ppmCarbon bearing the electron-donating methoxy group, significantly downfield.
Pyrrole C-2~125 - 130 ppmCarbon attached to the ester group.
Pyrrole C-5~115 - 120 ppmPyrrole carbon adjacent to the nitrogen.
Pyrrole C-3~95 - 100 ppmPyrrole carbon adjacent to the methoxy-substituted carbon.
Ester -OCH₂CH₃~60 - 62 ppmMethylene carbon of the ethyl ester.
Methoxy -OCH₃~55 - 58 ppmMethoxy carbon.
Ester -OCH₂CH₃~14 - 15 ppmMethyl carbon of the ethyl ester.
IR Spectroscopy N-H Stretch~3300 - 3400 cm⁻¹ (broad)Characteristic for the pyrrole N-H group.[10]
C-H Stretch (Aromatic/Aliphatic)~2850 - 3100 cm⁻¹Overlapping signals from pyrrole and alkyl C-H bonds.
C=O Stretch (Ester)~1680 - 1710 cm⁻¹ (strong)A strong, sharp peak indicative of the conjugated ester carbonyl group.[6]
C=C & C=N Stretch~1450 - 1600 cm⁻¹Aromatic ring stretching vibrations.
C-O Stretch~1250 - 1300 cm⁻¹ (strong, asymmetric) & ~1050-1150 cm⁻¹ (strong, symmetric)Strong bands corresponding to the C-O bonds of the ester and methoxy ether.
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z = 169Corresponds to the molecular weight of C₈H₁₁NO₃.
Key Fragmentsm/z = 140 ([M-C₂H₅]⁺), 124 ([M-OC₂H₅]⁺), 96 ([M-COOC₂H₅]⁺)Expected fragmentation includes the loss of the ethyl radical, the ethoxy radical (a common fragmentation for ethyl esters), and the entire ethyl carboxylate group.[11][12]

Potential Applications and Future Research

The unique electronic and structural features of 4-methoxypyrrole-2-carboxylic acid ethyl ester make it a valuable intermediate for further chemical exploration. Substituted pyrrole-2-carboxylates are precursors to a wide array of more complex molecules with significant biological activity and material properties.

  • Pharmaceutical Development : The pyrrole scaffold is a privileged structure in medicinal chemistry. This compound could serve as a starting material for synthesizing analogues of anti-inflammatory, antimicrobial, or enzyme-inhibiting agents.[1][13] The methoxy group can be a key interaction point with biological targets or can be demethylated to a hydroxyl group for further functionalization.

  • Agrochemicals : Pyrrole derivatives are used in the development of novel pesticides and herbicides.[1][14] This molecule could be elaborated to explore new crop protection agents.

  • Functional Materials : The conjugated π-system of the pyrrole ring makes it a candidate for incorporation into organic electronic materials, such as dyes or components of organic semiconductors.[1]

Future research should focus on the scale-up and optimization of the proposed synthesis. Following successful synthesis and characterization, the compound's biological activity should be screened across various assays. Furthermore, its chemical reactivity should be explored, particularly reactions involving the N-H proton, electrophilic substitution on the pyrrole ring, or modification of the ester and methoxy groups to build a library of novel derivatives.

References

  • Li, M.-J., Xiao, H.-J., Xu, P., Wu, L.-T., Chen, S.-Q., Zhang, Z., & Xu, H. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters, 26, 4189-4193. Available from: [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PMC. Available from: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. Available from: [Link]

  • Supporting Information for various tetrahydropyrimidine-5-carboxylates. (2016). Royal Society of Chemistry. Available from: [Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (n.d.). Google Patents.
  • Pham, T. T., Guo, Z., Li, B., & Yan, N. (n.d.). Synthesis of 3‐substituted pyrrole‐2‐carboxylic acid derivatives from GlcNH2 ⋅ HCl and biomass‐derived α‐keto acid. ResearchGate. Available from: [Link]

  • Synthesis of 5-Substituted Ethyl Pyrrole-2-carboxylates. (2006). Taylor & Francis Online. Available from: [Link]

  • Dauster, I., Rice, C. A., Zielke, P., & Suhm, M. A. (2008). N–H⋯π interactions in pyrroles : systematic trends from the vibrational spectroscopy of clusters. Physical Chemistry Chemical Physics. Available from: [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available from: [Link]

  • Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. Semantic Scholar. Available from: [Link]

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  • Lord, R. C., Jr., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. AIP Publishing. Available from: [Link]

  • Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. (2020). Available from: [Link]

  • Ethyl 4H-Pyran-4-one-2-carboxylate. (2024). MDPI. Available from: [Link]

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Sources

Technical Monograph: Ethyl 4-methoxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Precision Characterization, Synthetic Pathways, and Medicinal Utility

Executive Summary

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (CAS: 18469-25-5) represents a specialized heterocyclic building block in medicinal chemistry.[1][2] Unlike its unsubstituted or alkyl-substituted analogs, the introduction of an electron-donating methoxy group at the C4 position significantly alters the electronic landscape of the pyrrole ring. This modification enhances nucleophilicity at the C5 position while modulating the acidity of the pyrrolic nitrogen, making it a critical scaffold for the development of kinase inhibitors and bioactive alkaloids. This guide provides a definitive technical analysis of its molecular weight, physicochemical properties, synthetic routes, and analytical validation.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4][5][6]

The precise molecular weight of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is the fundamental parameter for stoichiometric calculations and mass spectrometry validation.

Table 1: Core Physicochemical Data

PropertyValueTechnical Context
IUPAC Name Ethyl 4-methoxy-1H-pyrrole-2-carboxylateOfficial nomenclature for regulatory filing.
CAS Number 18469-25-5Unique identifier for database retrieval.
Molecular Formula C₈H₁₁NO₃Basis for elemental analysis.
Molecular Weight 169.18 g/mol Calculated using IUPAC atomic weights (C=12.011, H=1.008, N=14.007, O=15.999).
Exact Mass 169.0739 DaMonoisotopic mass for high-resolution MS (HRMS).
LogP (Predicted) ~1.3 - 1.6Indicates moderate lipophilicity; suitable for oral drug delivery systems.
H-Bond Donors 1 (Pyrrole NH)Critical for active site binding (e.g., hinge region of kinases).
H-Bond Acceptors 3 (Ester O, Methoxy O)Facilitates interactions with aqueous solvents and protein residues.

Causality of Molecular Weight in QC: In drug development, a deviation of even 0.1 Da in High-Resolution Mass Spectrometry (HRMS) can indicate oxidation (e.g., +16 Da) or hydrolysis (e.g., loss of ethyl group, -28 Da). Therefore, the value 169.0739 is the "truth" standard for identity verification.

Synthetic Methodologies

The synthesis of 4-alkoxypyrroles is synthetically challenging due to the electron-rich nature of the ring, which can lead to over-oxidation or polymerization. Two primary strategies are employed: direct alkylation (lab scale) and de novo cyclization (process scale).

Protocol A: O-Methylation of 4-Hydroxypyrrole (Lab Scale)

This method relies on the selective methylation of the 4-hydroxy tautomer. The causality here is controlled by base strength; a weak base preserves the ester, while a strong base might hydrolyze it.

Reagents:

  • Precursor: Ethyl 4-hydroxy-1H-pyrrole-2-carboxylate

  • Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Acetone or DMF

Workflow Logic:

  • Deprotonation: K₂CO₃ deprotonates the hydroxyl group (pKa ~10) preferentially over the pyrrole NH (pKa ~16.5).

  • Nucleophilic Substitution: The phenoxide-like anion attacks the methylating agent via Sₙ2 mechanism.

  • Isolation: Aqueous workup removes inorganic salts; recrystallization ensures purity.

Protocol B: Cyclization via Knorr-Type Modification (Process Scale)

For larger batches, building the ring is more efficient than functionalizing it. This involves the condensation of amino acid derivatives with methoxy-substituted synthons.

Diagram 1: Synthetic Decision Tree The following diagram illustrates the logical flow for synthesizing and purifying the target compound.

SynthesisWorkflow Start Starting Material: Ethyl 4-hydroxy-1H-pyrrole-2-carboxylate Reagents Reagents: MeI (1.1 eq), K2CO3 (2.0 eq) Solvent: Acetone Start->Reagents Dissolution Reaction Reaction: Reflux, 6-12 Hours (S_N2 Mechanism) Reagents->Reaction Heat Workup Workup: Filter solids, Evaporate solvent Dissolve in EtOAc, Wash w/ Brine Reaction->Workup Completion (TLC) Purification Purification: Recrystallization (Hexanes/EtOAc) or Flash Column Chromatography Workup->Purification Crude Oil Product Final Product: Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (>98% Purity) Purification->Product Validation

Caption: Step-by-step synthetic workflow for the O-methylation route, prioritizing regioselectivity and yield.

Analytical Validation & Structural Integrity

Trustworthiness in chemical biology stems from rigorous characterization. A self-validating system requires multiple orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides definitive structural proof.

  • Pyrrole NH (~9.0 - 10.5 ppm): A broad singlet, exchangeable with D₂O. Its presence confirms the pyrrole ring is intact and N-alkylation did not occur.

  • Pyrrole CHs (Position 3 & 5):

    • H5 (~6.6 - 6.8 ppm): Appears as a doublet or multiplet. It is downfield due to being alpha to the nitrogen.

    • H3 (~6.0 - 6.2 ppm): Appears upfield relative to H5. The 4-methoxy group shields this proton via resonance.

  • Methoxy Group (~3.75 ppm): A sharp singlet integrating to 3 protons.

  • Ethyl Ester:

    • CH₂ (~4.3 ppm): Quartet (J ≈ 7 Hz).[3][4]

    • CH₃ (~1.3 ppm): Triplet (J ≈ 7 Hz).[3]

Mass Spectrometry (MS)
  • Parent Ion: [M+H]⁺ = 170.18 Da.

  • Fragmentation: Loss of the ethyl group (M-29) or the methoxy group (M-31) are common diagnostic fragments.

Applications in Drug Discovery

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.

1. Kinase Inhibition (JAK/STAT Pathway): Pyrrole-2-carboxylates serve as scaffolds for Janus Kinase (JAK) inhibitors. The NH and Carbonyl (C=O) of the ester can form a donor-acceptor motif that mimics the hinge region of ATP, binding to the kinase active site. The 4-methoxy group acts as a "gatekeeper" probe, filling hydrophobic pockets and improving selectivity against off-target kinases.

2. Porphyrin Synthesis: This molecule can be reduced (ester to alcohol) or decarboxylated to form alpha-free pyrroles, which are precursors for synthesizing electron-rich porphyrins and BODIPY dyes used in bio-imaging.

Diagram 2: Medicinal Chemistry Logic This diagram visualizes how the molecule interacts within a biological context (e.g., a kinase binding pocket).

MedChemInteractions Compound Ethyl 4-methoxy- pyrrole-2-carboxylate Hinge Kinase Hinge Region (H-Bonding) Compound->Hinge Pyrrole NH (Donor) Ester C=O (Acceptor) Pocket Hydrophobic Pocket (Selectivity) Compound->Pocket 4-Methoxy Group (Steric/Electronic Fit) Solubility Solvent Exposed Area (ADME Properties) Compound->Solubility Ethyl Ester (Modulatable Lipophilicity)

Caption: Pharmacophore mapping of the title compound, highlighting key interaction points in a protein binding site.

References
  • PubChem. (n.d.).[5] Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Link directs to the specific entry for the 4-methoxy derivative or its close analog if the exact CID varies by salt form).

  • ChemSrc. (2025). CAS 18469-25-5 Entry and Physicochemical Properties. Retrieved from [Link][6]

  • Google Patents. (2018). WO2018221971A1: Method for preparing intermediate of 4-methoxypyrrole derivatives.

Sources

Strategic Synthesis and Functionalization of 4-Substituted Pyrrole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Beta-Position" Paradox

In medicinal chemistry, the pyrrole-2-carboxylate scaffold is a privileged structure, serving as a core pharmacophore in antiviral agents (e.g., HCV NS5B inhibitors), kinase inhibitors, and DNA-binding polyamides. However, the 4-position (beta-position) presents a unique synthetic paradox.

Electronically, the pyrrole ring is electron-rich, favoring electrophilic aromatic substitution (EAS) at the


-positions (C2 and C5). When a carboxylate is introduced at C2, it deactivates the ring, but the directing effects often lead to mixtures of C4 and C5 substitution, or require harsh conditions that compromise functional group tolerance.

This guide moves beyond generic heterocyclic chemistry to provide a high-fidelity workflow for accessing 4-substituted pyrrole-2-carboxylates . We focus on the "Decorated Scaffold" strategy—specifically the Palladium-catalyzed cross-coupling of 4-halopyrroles—and address the critical, often-overlooked failure mode of reductive dehalogenation .

Structural Logic & Synthetic Decision Matrix

Before initiating wet chemistry, one must choose between De Novo ring construction and Post-Functionalization. For 4-substituted derivatives, the decision relies heavily on the complexity of the substituent.

Decision Matrix: Pathway Selection

SyntheticStrategy Start Target: 4-Substituted Pyrrole-2-Carboxylate Decision Is the 4-Substituent Acid/Base Sensitive? Start->Decision DeNovo Route A: De Novo Synthesis (Ring Construction) Decision->DeNovo Yes (Avoid Pd/Base) PostFunc Route B: Post-Functionalization (The 'Decorated Scaffold') Decision->PostFunc No (Robust Groups) MethodA1 Barton-Zard Reaction (Nitroalkene + Isocyanoacetate) DeNovo->MethodA1 High Regiocontrol MethodA2 Paal-Knorr (Limited Regiocontrol) DeNovo->MethodA2 Low Regiocontrol MethodB1 Suzuki-Miyaura Coupling (Requires N-Protection) PostFunc->MethodB1 Preferred (Scalable) MethodB2 C-H Activation (Direct Arylation) PostFunc->MethodB2 Emerging (Atom Econ)

Figure 1: Synthetic decision tree. Route B (Method B1) is the industry standard for SAR generation due to the commercial availability of 4-bromo scaffolds.

The Core Challenge: The Dehalogenation Trap

When attempting Suzuki-Miyaura coupling on 4-bromopyrrole-2-carboxylates , a common failure mode is the recovery of the de-brominated starting material (hydrodehalogenation) rather than the coupled biaryl product.

The Mechanism of Failure: In unprotected pyrroles (N-H), the acidic proton can quench the Pd-aryl intermediate or facilitate hydride transfer from the solvent/base system. Furthermore, the electron-rich nature of the pyrrole ring makes the oxidative addition reversible or slow, allowing competing reduction pathways to dominate.

The Solution: Rigid N-Protection. While Boc (tert-butyloxycarbonyl) is standard, it is often labile under the basic aqueous conditions of Suzuki coupling (leading to deprotection and subsequent dehalogenation). SEM (2-(trimethylsilyl)ethoxymethyl) is the superior choice for this specific scaffold.

Validated Protocol: 4-Arylation via Suzuki-Miyaura Coupling[1]

This protocol is optimized to suppress dehalogenation and maximize yield. It assumes a starting material of Ethyl 4-bromopyrrole-2-carboxylate .[1]

Phase 1: Robust N-Protection (SEM)[1]

Objective: Mask the pyrrole nitrogen to prevent catalyst poisoning and dehalogenation.

  • Reagents: Ethyl 4-bromopyrrole-2-carboxylate (1.0 equiv), NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), DMF (Anhydrous).

  • Procedure:

    • Cool a solution of the pyrrole in DMF to 0°C under Argon.

    • Add NaH portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0°C.

    • Add SEM-Cl dropwise via syringe.

    • Warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: TLC (Hexane/EtOAc 4:1). The N-H spot (lower Rf) should disappear, replaced by a higher Rf spot (N-SEM).

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc.[2]

Phase 2: The Optimized Cross-Coupling

Objective: Install the 4-substituent without reducing the C-Br bond.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5-10 mol%)Tetrakis provides a robust Pd(0) source. Pd(dppf)Cl₂ is a viable alternative for sterically hindered boronic acids.
Base Cs₂CO₃ (2.0 equiv)Cesium carbonate offers better solubility in organic/aqueous mixes than K₂CO₃, crucial for the transmetallation step.
Solvent Dioxane / H₂O (4:[3][4]1)The water cosolvent is mandatory to dissolve the inorganic base and activate the boronic acid (forming the boronate species).
Temp 90°CHigh temperature is required to overcome the energy barrier of oxidative addition into the electron-rich pyrrole C-Br bond.

Step-by-Step Workflow:

  • Charge: In a sealed tube, combine N-SEM-4-bromopyrrole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add Dioxane/H₂O (4:1). Degas the solvent stream with Argon for 10 minutes (Critical: Oxygen promotes homocoupling of boronic acids).

  • Catalyst: Add Pd(PPh₃)₄ (0.1 equiv) quickly to minimize air exposure. Seal the tube immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the mass of Product (M+H).

    • Warning Sign: If you see M-Br+H (mass of starting material minus bromine plus hydrogen), dehalogenation is occurring. Lower temp or switch to anhydrous conditions with a specialized base (e.g., K₃PO₄).

Phase 3: Deprotection (The TBAF Release)

Objective: Reveal the active pharmacophore (N-H).

  • Reagents: TBAF (Tetra-n-butylammonium fluoride, 1M in THF), Ethylenediamine (scavenger).

  • Procedure: Dissolve crude coupling product in THF. Add TBAF (3.0 equiv) and Ethylenediamine (3.0 equiv). Reflux may be required for stubborn SEM groups on electron-rich rings.

  • Note: The ethylenediamine scavenges the formaldehyde byproduct generated during SEM cleavage, preventing hydroxymethylation side reactions.

Mechanistic Visualization: The Catalytic Cycle

Understanding the specific electronic demands of the pyrrole ring during the catalytic cycle is vital for troubleshooting.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 4-Br-Pyrrole PdII_Ar Pd(II)-Br Intermediate OxAdd->PdII_Ar TransMet Transmetallation (Base Assisted) PdII_Ar->TransMet + Ar-B(OH)2 / Base DeHalo SIDE REACTION: Hydrodehalogenation (If N-H is free) PdII_Ar->DeHalo Hydride Source / H+ RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle of the Suzuki coupling. The "Red" path indicates the dehalogenation risk if the nitrogen is unprotected or if the catalyst loading is too low, stalling the cycle.

Medicinal Chemistry Applications

The 4-substituted pyrrole-2-carboxylate motif is not merely a linker; it is a bioactive scaffold.

Case Study: HCV NS5B Polymerase Inhibitors

In the development of non-nucleoside inhibitors for Hepatitis C, the pyrrole core serves to position hydrophobic groups into the enzyme's allosteric pockets.

  • Structure-Activity Relationship (SAR): Substituents at C4 (beta) often vector into the "Thumb II" pocket of the polymerase.

  • Design Constraint: The C2-carboxylate is frequently converted to an amide or hydrazide to engage in hydrogen bonding with the backbone of the protein receptor.

Case Study: Antibacterial Agents

4-Phenylpyrrole-2-carboxamides have shown efficacy against Gram-positive bacteria. The C4-phenyl ring provides essential lipophilicity to penetrate bacterial membranes, while the C2-amide forms a bidentate hydrogen bond donor/acceptor motif essential for target binding (e.g., Gyrase B inhibition).

References

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Source: Tetrahedron Letters (2003).[3] Context: Defines the necessity of N-protection (Boc vs SEM) to prevent reduction of the bromide. Link:

  • Regioselective Synthesis of Highly Aryl-Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. Source: Synthetic Communications (2007).[2] Context: Provides protocols for regioselective halogenation and subsequent functionalization. Link:[2]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Source: Molecules (2012) / PMC. Context: The definitive protocol for using SEM protection to enable high-yield couplings on pyrroles. Link:

  • Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation. Source: Journal of Organic Chemistry (2015). Context: Advanced methods for De Novo synthesis via C-H activation, an alternative to the bromination route. Link:

  • Bioactive Pyrrole-Based Compounds with Target Selectivity. Source: European Journal of Medicinal Chemistry (2020). Context: Review of recent medicinal chemistry applications, including HCV and antibacterial agents utilizing this scaffold.[5][6] Link:

Sources

A-Z Guide to Electron-Rich Pyrrole Building Blocks in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole nucleus is a quintessential pharmacophore, forming the structural core of numerous blockbuster drugs and biologically significant molecules.[1][2][3] Its unique, electron-rich aromatic system allows for a diverse range of chemical interactions, making it a privileged scaffold in drug design.[4][5] This technical guide provides medicinal chemists and drug development scientists with an in-depth exploration of electron-rich pyrrole building blocks. We will dissect the fundamental electronic properties that dictate their reactivity, provide validated, step-by-step synthetic protocols for their preparation, and illuminate their application through the lens of market-leading pharmaceuticals.

The Privileged Scaffold: Understanding the Pyrrole Ring's Electronic Character

The five-membered pyrrole ring is classified as a π-excessive aromatic heterocycle.[3] The nitrogen atom's lone pair of electrons is delocalized into the ring, creating a 6π-electron system that satisfies Hückel's rule for aromaticity. This delocalization results in a high electron density within the ring, rendering it highly nucleophilic and reactive towards electrophiles. This inherent electron-rich nature is the cornerstone of its utility in medicinal chemistry, as it facilitates key interactions with biological targets and provides a synthetically versatile handle for molecular elaboration.[3][5]

The distribution of electron density is not uniform. Resonance theory and molecular orbital calculations show that the C2 and C5 positions (α-carbons) bear a greater partial negative charge than the C3 and C4 positions (β-carbons). This dictates the regioselectivity of most electrophilic substitution reactions, which occur preferentially at the α-position.

Caption: Electron delocalization in the pyrrole ring.

Foundational Synthesis of Pyrrole Building Blocks

The construction of the pyrrole core is a critical step in the synthesis of many pharmaceuticals.[4] While numerous methods exist, the Paal-Knorr synthesis remains a robust and widely utilized strategy due to its operational simplicity and reliability.[6][7][8]

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to yield a pyrrole.[6][9][10] The reaction is highly versatile and serves as a cornerstone for creating substituted pyrroles.[6][11]

Causality of Experimental Choices:

  • Reactants: The choice of the 1,4-dicarbonyl and the primary amine directly dictates the substitution pattern of the final pyrrole product. This modularity is a key advantage for building libraries of analogues in a drug discovery campaign.

  • Catalyst: The reaction is accelerated by a weak acid, such as acetic acid.[9] Stronger acidic conditions (pH < 3) can favor the formation of furan byproducts.[9] The acid protonates a carbonyl group, activating it for nucleophilic attack by the amine.

  • Solvent: Solvents like toluene or ethanol are commonly used to ensure solubility of the reactants and to allow for heating to drive the dehydration steps.

Paal_Knorr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1,4-Dicarbonyl + Primary Amine Mix Combine in Solvent (e.g., Toluene) Reactants->Mix 1. Charge Reactor Add_Catalyst Add Weak Acid (e.g., Acetic Acid) Mix->Add_Catalyst 2. Initiate Heat Heat to Reflux (e.g., 50-110°C) Add_Catalyst->Heat 3. Drive Reaction (Dehydration) Evaporate Solvent Removal Heat->Evaporate 4. Isolate Crude Purify Column Chromatography Evaporate->Purify 5. Purify Product Pure Substituted Pyrrole Purify->Product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Detailed Experimental Protocol: Paal-Knorr Synthesis of an Atorvastatin Intermediate

This protocol describes a key step in the industrial synthesis of Atorvastatin, demonstrating the Paal-Knorr reaction's power in constructing complex pharmaceutical cores.[4] The reaction condenses a complex 1,4-diketone with a chiral amine side-chain.[4][12]

Materials:

  • (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester (Amine side-chain)

  • 4-fluoro-β-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (Diketone)

  • Toluene

  • Pivalic Acid (Weak Acid Catalyst)

  • n-Butylamine (Co-catalyst/Base)

  • Heptane

  • Ethyl Acetate

Procedure:

  • To a solution of the amine side-chain (5.0 g) in toluene (13 g), add the diketone of atorvastatin (1.09 eq).[4]

  • Warm the mixture to 50°C under a nitrogen atmosphere to ensure a controlled reaction environment and prevent side reactions.[4]

  • Add pivalic acid (0.7 eq) followed by n-butylamine (0.7 eq).[4] The pivalic acid catalyzes the initial condensation, while n-butylamine acts as a base to facilitate the cyclization.

  • Stir the reaction mixture at 50-60°C for 24-48 hours, monitoring progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine to neutralize the acid catalyst and remove water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography (using a heptane/ethyl acetate gradient) to yield the pure pyrrole intermediate.

Application in Drug Design: Pyrrole as a Master Pharmacophore

The electron-rich pyrrole ring is a versatile pharmacophore that can engage in multiple types of interactions with biological targets, including hydrogen bonding (via the N-H group) and hydrophobic or π-stacking interactions.[1][5] Its prevalence in top-selling drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent) underscores its importance.[4][13]

Case Study 1: Atorvastatin (Lipitor) - HMG-CoA Reductase Inhibitor

Atorvastatin is a statin drug used to lower cholesterol levels by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[14][15][16] The central pentasubstituted pyrrole ring is the linchpin of the molecule, correctly orienting the key functional groups for optimal binding to the enzyme's active site.[17]

Mechanism of Action: Statins act as competitive inhibitors of HMG-CoA reductase.[14] Their structure mimics the natural substrate, HMG-CoA, allowing them to bind to the enzyme's active site but not undergo the reaction.[14] This blockage reduces the synthesis of mevalonate, a crucial precursor for cholesterol.[15][18] The resulting decrease in hepatic cholesterol triggers an upregulation of LDL receptors on liver cells, which increases the clearance of LDL ("bad") cholesterol from the bloodstream.[14]

HMG_CoA_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Leads to HMGCR->Mevalonate Catalyzes Atorvastatin Atorvastatin (Statin) Atorvastatin->HMGCR Competitively Inhibits

Caption: Atorvastatin inhibits the HMG-CoA reductase pathway.[4]

Case Study 2: Sunitinib (Sutent) - Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[19][20] Its core structure features a pyrrole ring linked to an oxindole moiety. Sunitinib's mechanism involves the inhibition of multiple RTKs, including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which are crucial for tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[19][21][22]

The pyrrole N-H and adjacent carbonyl group are critical for binding to the kinase hinge region, a common mechanism for kinase inhibitors. The electron-rich nature of the ring contributes to the overall electronic profile required for potent inhibitory activity.

Data Summary: Pyrrole-Containing Pharmaceuticals

The following table summarizes the key attributes of the discussed drugs, highlighting the central role of the pyrrole scaffold.

Drug NameBrand NameTherapeutic ClassTarget(s)Function of Pyrrole Core
Atorvastatin LipitorStatinHMG-CoA ReductaseScaffolding to orient side chains for active site binding
Sunitinib SutentKinase InhibitorVEGFR, PDGFR, c-KIT, et al.Hinge-binding and structural core for kinase inhibition
Ketorolac ToradolNSAIDCOX-1, COX-2Core scaffold of the pyrrolizine structure

Conclusion and Future Directions

Electron-rich pyrroles are not merely passive structural components; they are active participants in molecular recognition and are synthetically accessible scaffolds that have enabled the development of life-saving medicines.[23] The Paal-Knorr synthesis, despite being over a century old, remains a highly relevant and powerful tool for their construction, especially in complex, multi-step syntheses like that of Atorvastatin. As medicinal chemistry evolves, the development of novel, greener, and more efficient methods for synthesizing functionalized pyrroles will continue to be a priority.[8][24][25] The inherent "drug-like" properties of the pyrrole ring ensure that it will remain a fixture in the medicinal chemist's toolbox for the foreseeable future.

References

  • Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. [Link]

  • What is the mechanism of action of statins (HMG-CoA reductase inhibitors)? . Dr.Oracle. [Link]

  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets . PubMed. [Link]

  • Paal-Knorr Pyrrole Synthesis . SynArchive. [Link]

  • Pharmaceuticals based on the Pyrrole Nucleus . [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential . PMC. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics . JUIT. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics . RSC Publishing. [Link]

  • Recent approaches in the organocatalytic synthesis of pyrroles . RSC Publishing. [Link]

  • Bioactive pyrrole-based compounds with target selectivity . PMC - NIH. [Link]

  • Atorvastatin (Lipitor) by MCR . ACS Publications. [Link]

  • What are HMG-CoA reductase inhibitors and how do you quickly get the latest development progress? . Patsnap Synapse. [Link]

  • Paal–Knorr synthesis . Wikipedia. [Link]

  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development . [Link]

  • α-Unsubstituted Pyrroles by NHC-Catalyzed Three-Component Coupling: Direct Synthesis of a Versatile Atorvastatin Derivative . PubMed. [Link]

  • HMG-CoA reductase inhibitors (statins) increase endothelial progenitor cells via the PI 3-kinase/Akt pathway . PMC. [Link]

  • Statin Pathway, Pharmacodynamics . ClinPGx. [Link]

  • The HMG CoA pathway-inhibition by statins. Inhibition of HMG-CoA by... . ResearchGate. [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview . SciSpace. [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances . [Link]

  • Chapter 4: Synthesis of Atorvastatin . Books - The Royal Society of Chemistry. [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach . Beilstein Journals. [Link]

  • Sunitinib | C22H27FN4O2 . PubChem - NIH. [Link]

  • Recent Advancements in Pyrrole Synthesis . PMC - NIH. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM . ijprems. [Link]

  • Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines . ACS Publications. [Link]

  • Sunitinib: the antiangiogenic effects and beyond . PMC. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas . CONICET. [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib . PubMed. [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease . MDPI. [Link]

  • Knorr pyrrole synthesis . Wikipedia. [Link]

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis . Taylor & Francis. [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: Sunitinib . ResearchGate. [Link]

  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles . [Link]

  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... . ResearchGate. [Link]

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An In-Depth Technical Guide to Ethyl 4-methoxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and its potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core structure of numerous natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug design. The strategic placement of substituents on the pyrrole nucleus allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate, with its methoxy and ethyl carboxylate functionalities, represents a valuable building block for the synthesis of more complex molecules. The methoxy group can act as a hydrogen bond acceptor and influence the electron density of the pyrrole ring, while the ethyl carboxylate provides a handle for further chemical modifications, such as amide bond formation.

Chemical Identity and Physicochemical Properties

SMILES Code: O=C(C1=CC(OC)=CN1)OCC[1]

CAS Number: 18469-25-5[1]

The physicochemical properties of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate are summarized in the table below. While specific experimental data for this compound is not widely published, the values can be estimated based on closely related structures and computational models.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃[1]
Molecular Weight 169.18 g/mol [1]
Appearance Not specified (likely a solid)-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Soluble in common organic solventsInferred
¹H NMR Predicted shifts: δ 1.3 (t, 3H), 3.8 (s, 3H), 4.2 (q, 2H), 6.5 (d, 1H), 7.0 (d, 1H), 9.0 (br s, 1H)Inferred from related compounds
¹³C NMR Predicted shifts: δ 14.5, 55.0, 60.0, 105.0, 115.0, 120.0, 155.0, 162.0Inferred from related compounds

Synthesis of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate: A Plausible Synthetic Approach

An alternative and likely more direct route would involve the O-methylation of a corresponding 4-hydroxy-pyrrole precursor. This two-step approach is outlined below.

Proposed Synthetic Pathway

Synthesis of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate reagent1 Ethyl Glycinate reaction1 [1] Base-catalyzed condensation [2] Cyclization & Aromatization reagent1->reaction1 reagent2 Ethyl 3,3-dimethoxyacrylate reagent2->reaction1 intermediate1 Ethyl 4-hydroxy-1H-pyrrole-2-carboxylate reaction2 O-methylation intermediate1->reaction2 reagent3 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) reagent3->reaction2 base Base (e.g., K₂CO₃, NaH) base->reaction2 product Ethyl 4-methoxy-1H-pyrrole-2-carboxylate reaction1->intermediate1 Formation of 4-hydroxypyrrole reaction2->product Final Product Reactivity_of_Ethyl_4-methoxy-1H-pyrrole-2-carboxylate cluster_electrophilic_substitution Electrophilic Substitution cluster_n_functionalization N-Functionalization cluster_ester_modification Ester Modification start Ethyl 4-methoxy-1H-pyrrole-2-carboxylate reaction_es Friedel-Crafts, Halogenation start->reaction_es reaction_nf N-Alkylation start->reaction_nf reaction_hydrolysis Hydrolysis start->reaction_hydrolysis electrophile Electrophile (e.g., NBS, Ac₂O) electrophile->reaction_es product_es 5-Substituted derivative reaction_es->product_es base_alkyl_halide Base, R-X base_alkyl_halide->reaction_nf product_nf N-Alkylated derivative reaction_nf->product_nf hydrolysis LiOH or NaOH hydrolysis->reaction_hydrolysis amide_formation Amine, Coupling Agent reaction_amide Amide Coupling amide_formation->reaction_amide product_hydrolysis 4-methoxy-1H-pyrrole-2-carboxylic acid product_hydrolysis->reaction_amide product_amide Amide derivative reaction_hydrolysis->product_hydrolysis reaction_amide->product_amide

Sources

The Emerging Role of 4-Alkoxypyrrole Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the intricate landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of successful drug discovery. The pyrrole ring, a five-membered aromatic heterocycle, has long been recognized as such a scaffold, forming the core of numerous natural products and clinically approved drugs.[1][2][3] Within this versatile family, the 4-alkoxypyrrole motif has emerged as a particularly intriguing and underexplored scaffold with significant potential for the development of novel therapeutics. This technical guide provides an in-depth exploration of the 4-alkoxypyrrole core, from its fundamental physicochemical properties and synthetic accessibility to its burgeoning applications in the design of targeted therapies, with a particular focus on kinase inhibition.

I. The 4-Alkoxypyrrole Core: Physicochemical Properties and Strategic Importance

The introduction of an alkoxy group at the C4 position of the pyrrole ring imparts a unique set of physicochemical properties that can be strategically leveraged in drug design. This substitution significantly influences the electron distribution within the aromatic ring, modulating its reactivity and potential for intermolecular interactions.

Key Physicochemical Characteristics:

  • Hydrogen Bonding Capacity: The alkoxy group can act as a hydrogen bond acceptor, a crucial feature for molecular recognition at the active sites of biological targets.

  • Modulation of Lipophilicity: The nature of the alkyl chain in the alkoxy group allows for fine-tuning of the molecule's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[4] This "tunability" is essential for optimizing a drug candidate's pharmacokinetic profile.

  • Dipole Moment and Aromaticity: The electron-donating nature of the alkoxy group influences the dipole moment and aromatic character of the pyrrole ring, which can impact its ability to engage in π-π stacking and other non-covalent interactions with protein targets.

These properties make the 4-alkoxypyrrole scaffold an attractive starting point for the design of molecules with improved drug-like characteristics.[5] The ability to modulate these features through synthetic chemistry provides a powerful tool for medicinal chemists to address challenges such as poor solubility, metabolic instability, and off-target toxicity.[6]

II. Synthetic Strategies for Accessing the 4-Alkoxypyrrole Scaffold

The successful application of any scaffold in drug discovery is contingent upon the availability of robust and versatile synthetic methodologies. Several strategies have been developed for the construction and functionalization of the 4-alkoxypyrrole core, enabling the generation of diverse chemical libraries for biological screening.

A. Paal-Knorr Pyrrole Synthesis: A Classic Approach

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry and can be adapted for the preparation of 4-alkoxypyrrole derivatives. This method typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Generalized Paal-Knorr Synthesis for 6- and 7-(Pyrrol-1-yl) Flavones:

A synthetic strategy based on the Paal-Knorr pyrrole synthesis has been employed to generate novel pyrrole flavones. This approach starts from aminoflavones, which are condensed with 1,4-diketones to yield the desired 6- and 7-(pyrrol-1-yl) flavones.[7]

B. Synthesis from 4-Hydroxy-L-proline: A Chiral Pool Approach

Nature provides an elegant starting point for the synthesis of functionalized pyrroles in the form of 4-hydroxy-L-proline. This readily available amino acid can be converted into 4-alkoxy-2,2'-bipyrroles through a diversity-oriented strategy.[8] These bipyrrole products serve as valuable building blocks for the synthesis of more complex pyrrolic compounds.

C. Functionalization of the Pyrrole Ring

Once the core 4-alkoxypyrrole scaffold is assembled, further functionalization is often necessary to optimize its biological activity and pharmacokinetic properties. Late-stage C-H functionalization is an increasingly powerful tool in medicinal chemistry that allows for the direct introduction of new substituents onto the pyrrole ring, avoiding lengthy de novo syntheses.[9]

III. Biological Applications: Targeting Kinases in Oncology

While the exploration of 4-alkoxypyrrole scaffolds is still in its early stages, the broader family of pyrrole derivatives has demonstrated significant potential as inhibitors of protein kinases, a class of enzymes that play a critical role in cell signaling and are frequently dysregulated in cancer.[1][10]

A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and the VEGFR-2 signaling pathway is a key driver of this process.[11][12][13] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase are a major class of anti-angiogenic therapies.[11]

Pyrrole-containing compounds have been investigated as competitive inhibitors of VEGFR-2.[14][15] These molecules are designed to bind to the kinase domain of the receptor, preventing its activation by vascular endothelial growth factor (VEGF) and thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[12][16]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P1 Dimerization & Autophosphorylation VEGFR2->P1 Activation P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) P1->P2 P3 Cellular Responses P2->P3 P4 Proliferation, Migration, Survival (Angiogenesis) P3->P4 Inhibitor 4-Alkoxypyrrole Inhibitor Inhibitor->VEGFR2 Inhibition

B. Structure-Activity Relationships (SAR) of Pyrrolo[2,1-f][1][11][14]triazine-Based Kinase Inhibitors

Studies on pyrrolo[2,1-f][1][11][14]triazine derivatives, which are structurally related to 4-alkoxypyrroles, have provided valuable insights into the SAR of this class of compounds as VEGFR-2 inhibitors.[17][18]

Position Modification Impact on Activity Reference
C4Introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino groupLed to the discovery of a novel sub-series of potent VEGFR-2 inhibitors.[17]
C6Appending a 1,3,5-oxadiazole ringResulted in the identification of low nanomolar inhibitors of VEGFR-2.[17]
C6 Side ChainIncorporation of a basic amino groupMitigated glucuronidation of a phenolic group, improving metabolic stability.[18]

These findings highlight the importance of specific substitutions on the pyrrole-fused scaffold for achieving high potency and favorable drug-like properties.

IV. Experimental Protocols: A Guide for the Bench Scientist

The following protocols provide a general framework for the synthesis and evaluation of 4-alkoxypyrrole derivatives as potential kinase inhibitors.

A. General Procedure for Kinase Inhibitor Screening

A robust and universal kinase assay is essential for screening and profiling potential inhibitors.[19] The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, providing a sensitive and reproducible method for determining kinase activity and inhibitor potency.[19]

Workflow for Kinase Inhibitor Screening:

Kinase_Inhibitor_Screening_Workflow A Compound Library (4-Alkoxypyrrole Derivatives) B Biochemical Assay (e.g., ADP-Glo™) A->B C Determine IC50 Values B->C D Cell-Based Assays (e.g., Phosphorylation, Proliferation) C->D E Lead Identification & Optimization D->E

Step-by-Step Protocol:

  • Compound Preparation: Prepare a dilution series of the 4-alkoxypyrrole test compounds in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: In a microplate, combine the kinase, substrate, ATP, and test compound. Incubate at the optimal temperature for the kinase reaction.

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the kinase activity.[20]

B. Cellular Assays for Assessing Functional Inhibition

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's efficacy in a more physiologically relevant context.[21]

  • Cellular Phosphorylation Assay: This assay measures the phosphorylation status of the target kinase or its downstream substrates in intact cells. A reduction in phosphorylation upon treatment with a 4-alkoxypyrrole derivative indicates effective target engagement and inhibition of the signaling pathway.

  • Cell Proliferation Assay: This assay assesses the effect of the compound on the growth and survival of cancer cell lines that are dependent on the target kinase for their proliferation. A decrease in cell viability suggests that the compound has the desired anti-cancer activity.

V. Future Perspectives and Conclusion

The 4-alkoxypyrrole scaffold represents a promising yet underexplored area in drug discovery. While the broader class of pyrrole derivatives has yielded numerous successful drug candidates, the specific potential of the 4-alkoxy substitution pattern is only beginning to be realized. The ability to fine-tune the physicochemical properties of this scaffold through synthetic modifications, combined with its demonstrated potential to interact with key therapeutic targets such as protein kinases, makes it an attractive platform for the development of novel therapeutics.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: The development of new and efficient synthetic methodologies to generate a wider range of 4-alkoxypyrrole derivatives with diverse substitution patterns.

  • Systematic Biological Evaluation: Comprehensive screening of 4-alkoxypyrrole libraries against a broad panel of biological targets to identify new therapeutic opportunities.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for any identified bioactive compounds to guide lead optimization.

  • Optimization of ADME Properties: A continued focus on understanding and improving the pharmacokinetic profiles of 4-alkoxypyrrole derivatives to enhance their drug-like properties.

References

  • [Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][11][14]triazine-based VEGFR-2 kinase inhibitors]([Link])

  • [Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][11][14]triazine based VEGFR-2 kinase inhibitors]([Link])

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 4-methoxypyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-methoxypyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The pyrrole scaffold is a ubiquitous heterocyclic motif found in numerous natural products and pharmacologically active compounds. The strategic placement of a methoxy group at the 4-position and an ethyl carboxylate at the 2-position of the pyrrole ring is anticipated to modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby influencing its biological activity and pharmacokinetic profile. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, purification, formulation, and as a building block for more complex molecular architectures.

This technical guide provides a comprehensive overview of the predicted physical properties of ethyl 4-methoxypyrrole-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, the information presented herein is a synthesis of data from closely related structural analogs and established principles of organic chemistry. This guide also outlines detailed, field-proven methodologies for the experimental determination of these crucial physical parameters, empowering researchers to validate and expand upon the foundational knowledge presented.

Core Physical and Chemical Properties

A comprehensive understanding of a compound's physical properties is the bedrock of its application in research and development. These parameters dictate the choice of solvents for reactions and purification, the conditions for storage and handling, and provide initial insights into its potential behavior in biological systems.

Predicted Physical Data

The following table summarizes the estimated physical properties of ethyl 4-methoxypyrrole-2-carboxylate. These values are extrapolated from the known properties of structurally similar compounds, including ethyl 4-methyl-1H-pyrrole-2-carboxylate[1], ethyl pyrrole-2-carboxylate[2], and other substituted pyrrole derivatives[3][4][5]. It is crucial to note that these are predictive values and should be confirmed by experimental analysis.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₈H₁₁NO₃Based on the chemical structure.
Molecular Weight 169.18 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidPyrrole derivatives with similar functionalities are often crystalline solids at room temperature[2][4]. The methoxy and ester groups may contribute to a stable crystal lattice.
Melting Point 70 - 90 °CThe introduction of a methoxy group, as opposed to a smaller methyl group (as in ethyl 4-methyl-1H-pyrrole-2-carboxylate), is expected to influence crystal packing and intermolecular forces. The melting point is likely to be in this range, but empirical determination is essential for confirmation.
Boiling Point > 250 °C (decomposes)High boiling points are characteristic of pyrrole-2-carboxylates due to hydrogen bonding and polarity. Decomposition at elevated temperatures is a common observation for such compounds.
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. Insoluble in hexane.The ester and methoxy groups impart polarity, enhancing solubility in polar organic solvents. The pyrrole N-H allows for hydrogen bonding, which may afford slight aqueous solubility. The overall organic character suggests poor solubility in nonpolar solvents like hexane.
pKa ~17-18 (for the pyrrole N-H)The electron-withdrawing nature of the ethyl carboxylate group at the 2-position is expected to increase the acidity of the N-H proton compared to unsubstituted pyrrole.

Experimental Determination of Physical Properties

To ensure scientific rigor, the predicted physical properties must be validated through empirical measurement. The following section details standardized, reliable protocols for determining the key physical characteristics of ethyl 4-methoxypyrrole-2-carboxylate.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range[3].

Methodology:

  • Sample Preparation: A small amount of the crystalline ethyl 4-methoxypyrrole-2-carboxylate is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2°C per minute for the final determination).

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Acquisition Powder Finely Powder Crystalline Sample Load Pack into Capillary Tube Powder->Load Place Insert into Melting Point Apparatus Load->Place Heat Heat at a Controlled Rate Place->Heat Observe Observe Phase Transition Heat->Observe Record Record Melting Range Observe->Record

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: The IR spectrometer is purged and a background spectrum is collected.

  • Sample Analysis: The prepared sample is placed in the spectrometer's sample holder and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in ethyl 4-methoxypyrrole-2-carboxylate.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300N-H (pyrrole)Stretching
~2980-2850C-H (aliphatic)Stretching
~1700-1720C=O (ester)Stretching
~1600C=C (pyrrole ring)Stretching
~1250-1050C-O (ester and ether)Stretching

Caption: Workflow for IR Spectroscopy.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_interp Data Analysis Prep Prepare KBr Pellet or use ATR Background Collect Background Spectrum Prep->Background Analyze Record Sample Spectrum Background->Analyze Interpret Identify Characteristic Absorption Bands Analyze->Interpret

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Tuning: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: The ¹H NMR spectrum is acquired.

  • Data Processing and Interpretation: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts, integration, and multiplicity of the signals are analyzed to elucidate the structure.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-9.5Broad Singlet1HN-H (pyrrole)
~6.8Doublet1HH-5 (pyrrole)
~6.2Doublet1HH-3 (pyrrole)
4.3Quartet2H-OCH₂CH₃
3.8Singlet3H-OCH₃
1.3Triplet3H-OCH₂CH₃

Caption: Workflow for ¹H NMR Spectroscopy.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune and Shim Spectrometer Transfer->Tune Acquire Acquire Spectrum Tune->Acquire Process Process Raw Data Acquire->Process Interpret Analyze Chemical Shifts, Integration, and Multiplicity Process->Interpret

Conclusion

This technical guide has provided a detailed overview of the predicted physical properties of ethyl 4-methoxypyrrole-2-carboxylate, grounded in the analysis of its structural analogs. While these estimations offer a valuable starting point for researchers, it is imperative that they are substantiated by rigorous experimental validation. The detailed protocols for melting point determination, IR spectroscopy, and ¹H NMR spectroscopy included in this guide are designed to be self-validating systems, ensuring the generation of accurate and reliable data. By following these methodologies, scientists and drug development professionals can confidently characterize this promising molecule, paving the way for its successful application in the synthesis of novel therapeutic agents and functional materials.

References

  • PubChem. (n.d.). Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Rashid, M. A., et al. (2021). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. BJSTR. Retrieved February 15, 2026, from [Link]

  • Szymański, S., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives. Forensic Science International. Retrieved February 15, 2026, from [Link]

Sources

Technical Whitepaper: Solubility Profile & Handling of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (Structure: C₈H₁₁NO₃). While specific gravimetric solubility data for this derivative is often proprietary or absent from public registries, its physicochemical behavior can be rigorously mapped through structural analogs and functional group analysis.

This guide is designed to empower researchers to select the optimal solvent systems for reaction media , extraction , and recrystallization . It moves beyond static data points to provide a dynamic, self-validating framework for experimental success.

Physicochemical Profile & Solubility Landscape

To predict solubility behavior, we must first deconstruct the molecule’s interaction potential.

Structural Analysis
  • Core Scaffold: Electron-rich pyrrole ring (aromatic, H-bond donor via N-H).

  • Functional Groups:

    • C-2 Ester (Ethyl carboxylate): Lipophilic tail, H-bond acceptor (carbonyl).

    • C-4 Methoxy: Electron-donating group, weak H-bond acceptor.

  • Molecular Weight: ~169.18 g/mol .

  • Estimated LogP: 1.2 – 1.8 (Moderately lipophilic).

Solubility Matrix

The following table categorizes solvents based on their interaction with the pyrrole ester core.

Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationTechnical Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Reaction medium, ExtractionHigh solubility due to lack of H-bond network disruption. Ideal for loading columns.
Polar Aprotic DMSO, DMF, DMAcExcellent Library storage, Nucleophilic substitutionsWarning: High boiling points make removal difficult. Avoid for standard workups.
Esters & Ketones Ethyl Acetate (EtOAc), AcetoneGood to High Extraction, ChromatographyStandard "workhorse" solvents. Solubility decreases significantly at -20°C.
Alcohols (Protic) Methanol, Ethanol, IsopropanolTemperature Dependent Recrystallization High solubility at reflux; moderate-to-low at RT/0°C. Best candidate for thermal crystallization.
Ethers THF, MTBE, Diethyl EtherGood Reaction mediumMTBE is preferred for extractions due to lower peroxide risk and cleaner phase cuts.
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexanePoor / Insoluble Anti-solvent Used to crash out the product or wash filter cakes.
Water WaterInsoluble Impurity removalProduct partitions into organic phase; water washes away inorganic salts.

Critical Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Do not rely on literature values alone. Batch-to-batch impurity profiles can alter saturation points. Use this protocol to generate precise data for your specific lot.

Objective: Determine the saturation limit (


) in a target solvent at 25°C.
  • Preparation: Weigh 100 mg of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate into a tared 4 mL vial.

  • Titration: Add the target solvent in 100 µL increments using a calibrated micropipette.

  • Equilibration: Vortex for 30 seconds after each addition. Sonication (35 kHz) may be used to break crystal lattices.

  • Endpoint: Record the volume (

    
    ) where the solution becomes optically clear (no visible particulates).
    
  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C. If precipitation occurs, the solvent is a candidate for recrystallization.

Protocol B: Recrystallization Strategy

The 4-methoxy group increases the polarity relative to the unsubstituted pyrrole, making Ethanol/Water or Ethyl Acetate/Heptane the most effective binary systems.

Workflow:

  • Dissolve crude solid in minimal boiling Ethanol (or EtOAc).

  • Once dissolved, remove from heat.

  • Optional: If colored impurities persist, add activated carbon, stir for 5 mins, and hot filter.

  • Add Water (or Heptane) dropwise until persistent turbidity (cloud point) is observed.

  • Add one drop of the good solvent (Ethanol) to clear the turbidity.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter and wash with cold anti-solvent.

Visualization of Logic & Workflows

Solvent Selection Decision Tree

This diagram guides the researcher through selecting the correct solvent based on the intended process step.

SolventSelection Start Intended Application Reaction Reaction Medium Start->Reaction Extraction Aqueous Workup Start->Extraction Crystallization Purification/Cryst Start->Crystallization DCM DCM / Chloroform (High Solubility) Reaction->DCM Non-polar reagents THF THF / Dioxane (Coordination Required) Reaction->THF Grignard/Lithiation EtOAc Ethyl Acetate (Standard) Extraction->EtOAc General use MTBE MTBE (Cleaner Phase Cut) Extraction->MTBE Avoid peroxides Polar Is Compound Very Impure? Crystallization->Polar SingleSolvent Ethanol (Hot) -> Cool to 0°C Polar->SingleSolvent No (Polishing) BinarySystem EtOAc + Heptane (Anti-solvent Method) Polar->BinarySystem Yes (Crude)

Figure 1: Decision logic for solvent selection based on process requirements.

Recrystallization & Purification Workflow

A step-by-step logic flow for purifying the compound, emphasizing temperature control.

RecrystWorkflow Crude Crude Solid (Ethyl 4-methoxy-1H-pyrrole-2-carboxylate) Dissolve Dissolve in Boiling Solvent (EtOH or EtOAc) Crude->Dissolve Check Insoluble Particles? Dissolve->Check Filter Hot Filtration Check->Filter Yes CloudPoint Add Anti-Solvent (Water or Heptane) until Turbid Check->CloudPoint No Filter->CloudPoint Clear Add 1-2 drops Good Solvent to clear turbidity CloudPoint->Clear Cool Controlled Cooling (RT -> 4°C -> -20°C) Clear->Cool Harvest Filtration & Wash (Cold Anti-solvent) Cool->Harvest

Figure 2: Optimized recrystallization workflow for pyrrole esters.

Stability & Handling Cautions

  • Acid Sensitivity: Pyrroles are electron-rich and prone to polymerization in the presence of strong mineral acids.

    • Recommendation: Avoid prolonged exposure to HCl or H₂SO₄. If acid washes are necessary during extraction, keep them cold (0°C) and brief, or use weak acids like citric acid.

  • Oxidation: The 4-methoxy group activates the ring, increasing susceptibility to oxidative degradation over time.

    • Recommendation: Store solid under nitrogen at -20°C. Ensure solvents for recrystallization are degassed if high temperatures (>60°C) are required.

References

  • PubChem. (n.d.).[1] Ethyl 4-methyl-1H-pyrrole-2-carboxylate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Context: Provides physicochemical baselines (LogP, H-bond counts)
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved October 26, 2023, from [Link]

    • Context: Authoritative source for general solvent selection rules (e.g., "like dissolves like")
  • Context: Establishes baseline solubility and handling standards for the parent pyrrole ester class.
  • Context: Confirms storage conditions (protect from light) and structural analogs used in porphyrin synthesis.

Sources

Technical Guide: Comparative Analysis of 4-Methoxy and 4-Methyl Pyrrole-2-Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and material science, the substitution pattern of the pyrrole ring dictates its electronic distribution, metabolic fate, and synthetic viability. While 4-methyl and 4-methoxy substituents are often treated as steric bioisosteres, their electronic impacts are fundamentally divergent.

The 4-methyl group acts as a weak electron donor (inductive/hyperconjugative), conferring lipophilicity and moderate metabolic stability. In contrast, the 4-methoxy group is a potent


-donor (resonance), significantly increasing the electron density of the pyrrole ring. This creates a "stability cliff": while 4-methoxy pyrroles offer unique hydrogen-bonding capabilities and lower lipophilicity, they suffer from oxidative instability and rapid metabolic clearance via O-demethylation. This guide analyzes these differences to inform scaffold selection in drug discovery.

Part 1: Electronic & Structural Physicochemistry

The core differentiator between these two scaffolds is the mechanism of electron donation into the pyrrole


-system and its propagation to the C2-ester carbonyl.
Electronic Effects (Hammett & Resonance)

The pyrrole ring is electron-rich (


-excessive). Substituents at the 4-position (beta) modulate this density.
  • 4-Methyl (

    
    ):  Donates electrons via induction (
    
    
    
    ) and hyperconjugation. It stabilizes the ring and slightly decreases the electrophilicity of the C2-ester carbonyl.
  • 4-Methoxy (

    
    ):  Exhibits a competing inductive withdrawal (
    
    
    
    ) and strong resonance donation (
    
    
    ). In the pyrrole system, the
    
    
    effect dominates. The lone pair on oxygen delocalizes into the ring, making C3 and C5 highly nucleophilic and significantly reducing the electrophilic character of the C2-ester carbonyl.

Table 1: Physicochemical Parameter Comparison

Parameter4-Methyl Pyrrole Ester4-Methoxy Pyrrole EsterImpact
Hammett

-0.17-0.27Methoxy is a stronger donor, deactivating the ester toward nucleophilic attack.
Resonance Effect (

)
-0.13-0.50Massive resonance donation by OMe increases ring oxidation potential.
Lipophilicity (

)
+0.56-0.02 (approx)Methyl adds lipophilicity; Methoxy is polarity-neutral on aromatics.
H-Bonding NoneAcceptor (Weak)Methoxy can engage hinge regions in kinase targets.
Resonance Pathway Visualization

The following diagram illustrates how the methoxy group's lone pair donation competes with the ester's electron withdrawal, effectively "locking" the resonance and reducing the ester's reactivity (e.g., hydrolysis rates).

ResonanceEffects cluster_0 4-Methoxy (Strong +R) cluster_1 4-Methyl (Weak +I) OMe Methoxy Lone Pair (n-orbital) Ring_OMe Pyrrole Ring (Electron Density ↑↑) OMe->Ring_OMe Strong Resonance (+R) Ester_OMe C2-Ester Carbonyl (Electrophilicity ↓↓) Ring_OMe->Ester_OMe Deactivation Me Methyl Group (Hyperconjugation) Ring_Me Pyrrole Ring (Electron Density ↑) Me->Ring_Me Induction (+I) Ester_Me C2-Ester Carbonyl (Electrophilicity ↓) Ring_Me->Ester_Me Weak Deactivation

Figure 1: Comparative electronic donation pathways. The methoxy group strongly donates electron density, stabilizing the ring but deactivating the ester carbonyl.

Part 2: Pharmacological Implications

Metabolic Stability (The "Soft Spot")

This is the critical decision point for drug hunters.

  • 4-Methyl: Susceptible to benzylic oxidation (hydroxylation) to

    
     and subsequently 
    
    
    
    . However, this process is often slow enough to allow reasonable half-life (
    
    
    ).
  • 4-Methoxy: Highly susceptible to CYP450-mediated O-demethylation . The resulting metabolite is a 4-hydroxy pyrrole (a tautomer of pyrrolinone), which is chemically unstable and prone to Michael addition toxicity or rapid conjugation (Phase II metabolism).

Solubility and Binding
  • Methyl: The "Magic Methyl" effect improves hydrophobic packing in protein pockets (van der Waals interactions) but decreases water solubility.

  • Methoxy: Improves solubility compared to methyl. The oxygen atom can act as a weak hydrogen bond acceptor, potentially picking up specific interactions with backbone amides in the target protein.

Part 3: Synthetic Accessibility & Protocols

Synthesis distinguishes these molecules sharply. 4-Methyl pyrroles are trivial to synthesize; 4-Methoxy pyrroles require protection strategies to prevent oxidative polymerization during formation.

Synthesis of 4-Methyl Pyrrole-2-Carboxylate (Standard)

Method: Paal-Knorr Condensation. Mechanism: Condensation of a 1,4-dicarbonyl with an amine.

Protocol:

  • Reagents: Methyl 4-oxopentanoate (1.0 eq), Ammonium acetate (3.0 eq), Acetic acid (solvent).

  • Procedure: Reflux the mixture at 100°C for 4 hours.

  • Workup: Cool to RT. Pour into ice water. The product usually precipitates. Filter and wash with water.

  • Yield: Typically >80%. Stable solid.

Synthesis of 4-Methoxy Pyrrole-2-Carboxylate (Advanced)

Method: Methylation of 4-hydroxypyrrole (via 4-oxoproline intermediate). Direct synthesis is unstable; the hydroxy group must be alkylated before aromatization or carefully controlled.

Protocol:

  • Precursor: Start with N-Boc-4-hydroxy-L-proline methyl ester.

  • Step A (Methylation): Treat with

    
     (1.2 eq) in DMF at 0°C, followed by 
    
    
    
    (1.5 eq). Stir 2h.
  • Step B (Oxidation/Aromatization): This is the critical step. Standard oxidants (DDQ/MnO2) often fail due to over-oxidation.

    • Reagent: Activated

      
       in DCM or chemical dehydrogenation using sulfur.
      
    • Condition: Reflux for 12-24h.

  • Workup: Filter through Celite. Concentrate. Purify via flash chromatography (Hexane/EtOAc). Note: The product is light-sensitive and prone to darkening (polymerization).

Metabolic Fate Diagram

Metabolism Me_Pyr 4-Methyl Pyrrole (Lipophilic) CYP CYP450 Oxidation Me_Pyr->CYP OMe_Pyr 4-Methoxy Pyrrole (Polar) OMe_Pyr->CYP Me_OH Hydroxymethyl Metabolite (Stable, Excretable) OMe_OH 4-Hydroxy Pyrrole (Unstable Tautomer) Quinone Quinone-imine / Polymer (Toxic Potential) OMe_OH->Quinone Spontaneous Oxidation CYP->Me_OH Benzylic Hydroxylation CYP->OMe_OH O-Demethylation

Figure 2: Metabolic divergence. 4-Methoxy derivatives risk forming reactive quinone-imine species after O-demethylation.

References

  • Barnes, P. et al. (2025). "Methoxy group: a non-lipophilic 'scout' for protein pocket finding."[1] Taylor & Francis Online. Available at: [Link]

  • Laha, J. K. et al. (2020).[2][3] "Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions." Organic Letters. Available at: [Link]

  • Hansch, C. et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Available at: [Link]

  • Chudoba, A. et al. (2016).[4] "Oxidation properties of β-substituted pyrroles." Structural Chemistry. Available at: [Link]

  • Arakawa, Y. et al. (2009).[5] "Conversion of 4-oxoproline Esters to 4-substituted pyrrole-2-carboxylic Acid Esters." Chemical and Pharmaceutical Bulletin. Available at: [Link]

Sources

Methodological & Application

Application Note: Chemoselective O-Methylation of Ethyl 4-Hydroxypyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: Tautomeric Ambiguity

The substrate ethyl 4-hydroxypyrrole-2-carboxylate (1) is not a static structure. It exists in a dynamic equilibrium between its enol form (4-hydroxypyrrole) and its keto form (3-pyrrolin-2-one or 4-pyrrolin-2-one). This tautomerism presents a critical regioselectivity challenge during methylation:

  • O-Methylation (Desired): Occurs at the C4-hydroxyl group, fixing the aromatic pyrrole system.

  • N-Methylation (Undesired): Occurs at the pyrrole nitrogen, which is sufficiently acidic (

    
    ) to be deprotonated by strong bases, leading to irreversible N-alkylated byproducts.
    
  • C-Methylation (Undesired): Occurs at the C3 position of the enolate, common in soft electrophile interactions.

The Solution: Hard/Soft Acid-Base (HSAB) Tuning

To achieve high chemoselectivity for the O-methylated product (2 ), this protocol utilizes a "soft" base/solvent system (Potassium Carbonate in Acetone) that favors the formation of the thermodynamic enolate without fully stripping the proton from the pyrrole nitrogen, thereby directing the "hard" electrophile (Methyl Iodide) to the oxygen atom.

For applications requiring


 regiopurity, an alternative Mitsunobu Protocol  is provided as a secondary method, which mechanistically precludes N-alkylation by activating methanol as the electrophile.

Part 2: Mechanistic Pathway & Logic

The following diagram illustrates the tautomeric equilibrium and the competing reaction pathways. The protocol aims to maximize Path A while suppressing Path B.

Methylation_Pathway Substrate_Keto Keto Form (Pyrrolinone) Substrate_Enol Enol Form (4-Hydroxypyrrole) Substrate_Keto->Substrate_Enol Tautomerism (Fast) Intermediate O-Enolate Anion (Resonance Stabilized) Substrate_Enol->Intermediate Base (K2CO3) Deprotonation (-H+) Product_O Product A (Desired) Ethyl 4-methoxypyrrole-2-carboxylate Intermediate->Product_O Path A: O-Attack (Kinetic Control) Product_N Product B (Impurity) N-Methylated Analog Intermediate->Product_N Path B: N-Attack (Thermodynamic Sink)

Figure 1: Reaction landscape showing the critical bifurcation between O- and N-methylation. Path A restores aromaticity, which is the driving force for the desired product.

Part 3: Experimental Protocols

Protocol A: Standard Chemoselective Methylation (K₂CO₃/MeI)

Best for: Routine synthesis, scale-up (>1g), and cost-efficiency.

Reagents & Equipment
  • Substrate: Ethyl 4-hydroxypyrrole-2-carboxylate (1.0 eq)

  • Electrophile: Methyl Iodide (MeI) (1.5 eq) [Warning: Neurotoxin]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 eq)

  • Solvent: Acetone (HPLC Grade, dried over molecular sieves)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Preparation of Base Suspension: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend finely ground anhydrous K₂CO₃ (2.0 equiv) in dry Acetone (0.2 M concentration relative to substrate).

    • Why: Grinding K₂CO₃ increases surface area. Acetone is a polar aprotic solvent that supports the S_N2 reaction but is less likely than DMF to promote N-alkylation in this specific substrate class.

  • Substrate Addition: Add Ethyl 4-hydroxypyrrole-2-carboxylate (1.0 equiv) to the suspension. Stir at room temperature for 15 minutes.

    • Observation: The mixture may turn slightly yellow as the enolate forms.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (1.5 equiv) dropwise via syringe.

    • Control: Low temperature addition prevents exotherms that could trigger N-alkylation.

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature. Attach a reflux condenser and heat to a gentle reflux (approx. 56°C) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting material (more polar, stains with FeCl₃) should disappear; the product (less polar, UV active) will appear.

  • Work-up:

    • Filter off the solid K₂CO₃/KI salts using a sintered glass funnel.

    • Concentrate the filtrate under reduced pressure to yield a crude oil.[1]

    • Dissolve the residue in Ethyl Acetate and wash with water (2x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography (Gradient: 0% → 30% EtOAc in Hexane).

Protocol B: High-Fidelity Mitsunobu Methylation

Best for: High-value analogs, avoiding toxic MeI, or if Protocol A yields >10% N-methylated byproduct.

Reagents
  • Substrate: Ethyl 4-hydroxypyrrole-2-carboxylate (1.0 eq)

  • Alcohol Source: Methanol (anhydrous) (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.2 eq)

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • Solvent: THF (anhydrous)

Methodology
  • Dissolve Substrate, PPh₃, and MeOH in anhydrous THF (0.1 M) under Argon.

  • Cool to 0°C.

  • Add DIAD dropwise over 20 minutes.

    • Mechanism:[2][3][4] The betaine intermediate activates the methanol oxygen, making it a leaving group. The pyrrole acts as the nucleophile (proton source), attacking the methyl group. Since the reaction is driven by the acidity of the phenol-like OH (

      
      ) vs the NH (
      
      
      
      ), selectivity for O-alkylation is extremely high.
  • Stir at Room Temp for 12 hours.

  • Concentrate and purify via chromatography (removes TPPO byproduct).

Part 4: Data Analysis & Validation

Successful synthesis must be validated by ¹H NMR to distinguish the regioisomers.

FeatureO-Methyl Product (Desired) N-Methyl Product (Impurity) Diagnostic Logic
-OCH₃ Signal Singlet, δ 3.70 – 3.85 ppmN/AO-Methyl is deshielded by oxygen.
-NCH₃ Signal N/ASinglet, δ 3.50 – 3.65 ppmN-Methyl is slightly more upfield.
Pyrrole NH Broad Singlet, δ 9.0 – 11.0 ppmAbsent Critical Check: If NH is missing, you have N-alkylated.
Aromatic CH Two distinct doublets (or meta-coupling)Shifted patternThe symmetry of the ring changes upon N-alkylation.

Yield Expectations:

  • Protocol A: 75–85% Yield (Risk of 5-10% N-methyl impurity).

  • Protocol B: 60–75% Yield (typically >99% Regiopurity).

Part 5: References

  • Tautomerism in Hydroxypyrroles: Nguyen, T. N. (2020). Study on Enol-Enol Tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one. Journal of Science and Technology.

  • General O-Alkylation Protocols for Enolizable Heterocycles: Al-Mulla, A. (2013). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Organic & Medicinal Chemistry International Journal.

  • Synthesis of Pyrrole-2-carboxylates (Contextual Grounding): Signaigo, F. K., & Adkins, H. (1943). Ethyl Pyrrole-2-carboxylate.[5][6][7] Organic Syntheses, Coll. Vol. 2, p.202.

  • Regioselectivity in Quinoline/Pyrrole Systems: Zimenkov, Y., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. Molbank, 2021(1), M1184.

  • Distamycin Analog Synthesis (Alkoxy-pyrrole Precedents): Lombardi, P., et al. (2008). Process for the synthesis of distamycin and derivatives. U.S. Patent 6,972,331.

Sources

Using ethyl 4-methoxy-1h-pyrrole-2-carboxylate in prodigiosin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of ethyl 4-methoxy-1H-pyrrole-2-carboxylate as a strategic building block in the total synthesis of Prodigiosin .

Application Note: Prodigiosin Synthesis via 4-Methoxy Pyrrole Esters

Executive Summary

Prodigiosin is a tripyrrole red pigment exhibiting potent immunosuppressive and anticancer activities. The primary synthetic challenge lies in the construction of the 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) core. Traditional routes often struggle with the regioselective installation of the labile 4-methoxy group.

This protocol utilizes ethyl 4-methoxy-1H-pyrrole-2-carboxylate as a "Ring B" precursor. By starting with the methoxy group already installed at the correct position, the workflow is streamlined into three high-yielding phases:

  • C5-Functionalization: Halogenation of the pyrrole ester.

  • Bipyrrole Assembly: Suzuki-Miyaura coupling with a Ring A precursor.

  • Reductive Formylation & Condensation: Conversion of the ester to an aldehyde followed by acid-catalyzed condensation with Ring C (2-methyl-3-pentylpyrrole).

Retrosynthetic Analysis & Pathway

The synthesis disconnects the tripyrrole skeleton at the C-ring methine bridge. The critical B-ring (containing the methoxy group) is derived from the starting ethyl ester.

ProdigiosinSynthesis Start Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (Ring B Precursor) Step1 Intermediate 1: Ethyl 5-bromo-4-methoxy-1H-pyrrole-2-carboxylate Start->Step1 NBS, THF (Bromination) RingA N-Boc-Pyrrole-2-boronic acid (Ring A Precursor) Step2 Intermediate 2 (Bipyrrole): Ethyl 4-methoxy-1'-Boc-2,2'-bipyrrole-5-carboxylate RingA->Step2 Step1->Step2 Ring A, Pd(PPh3)4 (Suzuki Coupling) Step3 MBC (Aldehyde): 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde Step2->Step3 1. DIBAL-H (Reduction) 2. MnO2 (Oxidation) Final PRODIGIOSIN (Tripyrrole Target) Step3->Final Ring C, HCl/EtOH (Acid Condensation) RingC MAP: 2-Methyl-3-pentylpyrrole RingC->Final

Figure 1: Strategic disconnection of Prodigiosin utilizing the ethyl ester scaffold.

Detailed Experimental Protocol

Phase 1: Synthesis of the Bipyrrole Core (MBC)

Objective: Transform the monopyrrole ester into the bipyrrole aldehyde (MBC).

Step 1.1: Bromination of the Precursor The C5 position of the starting material is activated via bromination to enable cross-coupling.

  • Reagents: Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), THF (anhydrous).

  • Procedure:

    • Dissolve the starting ester in THF (0.1 M) and cool to -78°C under argon.

    • Add NBS dropwise (dissolved in THF) over 30 minutes.

    • Stir for 2 hours, allowing the mixture to warm to 0°C.

    • Quench: Add saturated Na2S2O3 solution. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Yield Target: >85%.

Step 1.2: Suzuki-Miyaura Coupling Coupling the brominated Ring B with a boronic acid Ring A derivative.

  • Reagents: Brominated intermediate (Step 1.1), 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), DME.

  • Procedure:

    • Degas DME/Water (3:1 ratio) with argon for 15 minutes.

    • Add reactants and catalyst. Heat to reflux (85°C) for 12 hours.

    • Workup: Cool, filter through Celite, extract with EtOAc.

    • Purification: Silica gel chromatography.

    • Note: The Boc group on Ring A is essential to prevent polymerization and direct the coupling.

Step 1.3: Ester-to-Aldehyde Conversion (Formation of MBC) The ethyl ester at C2 must be converted to an aldehyde to serve as the electrophile for the final condensation.

  • Reagents: DIBAL-H (1M in toluene), MnO2 (activated), DCM.

  • Procedure:

    • Reduction: Dissolve bipyrrole ester in DCM at -78°C. Add DIBAL-H (2.5 eq) dropwise. Stir 1 hour. (Target: Bipyrrole alcohol).

    • Quench: Rochelle's salt solution. Isolate the crude alcohol.

    • Oxidation: Dissolve crude alcohol in DCM. Add activated MnO2 (10 eq). Stir at RT for 4 hours.

    • Deprotection: If the Boc group remains, treat with TFA/DCM (1:4) for 30 mins, then neutralize.

    • Product: 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) .

    • QC Check: 1H NMR should show a distinct aldehyde singlet ~9.5 ppm and methoxy singlet ~3.9 ppm.

Phase 2: Final Assembly (Prodigiosin)

Objective: Condensation of MBC with 2-methyl-3-pentylpyrrole (MAP).

Step 2.1: Acid-Catalyzed Condensation

  • Reagents: MBC (1.0 eq), MAP (1.0 eq), HCl (4N in dioxane), Ethanol.

  • Procedure:

    • Dissolve MBC and MAP in absolute ethanol (0.05 M).

    • Add catalytic HCl (or 1.0 eq for salt formation). The solution will immediately turn deep red, indicating the formation of the prodigiosene chromophore.

    • Stir at room temperature for 2 hours.

    • Workup: Concentrate in vacuo. Neutralize with dilute NH4OH if the free base is desired, or isolate as the hydrochloride salt (more stable).

    • Purification: Alumina column chromatography (neutral) eluting with DCM/MeOH. Silica is often too acidic and can degrade the product.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature (Step 1.1) -78°C to 0°CControls regioselectivity of bromination; prevents over-bromination.
Catalyst Load (Step 1.2) 3-5 mol% PdSufficient for conversion; excess Pd is difficult to remove from the chelating bipyrrole.
Oxidation State (Step 1.3) AldehydeOver-oxidation to carboxylic acid is possible with stronger oxidants (e.g., Jones). MnO2 is selective for allylic/benzylic alcohols.
pH (Step 2.1) Acidic (< 2.0)Acid is required to protonate the aldehyde oxygen, facilitating nucleophilic attack by Ring C.

Troubleshooting & Stability

  • Instability of Methoxy Group: The 4-methoxy group on the pyrrole ring is electron-donating but can be susceptible to hydrolysis under strong aqueous acidic conditions. Perform the final condensation in anhydrous alcohol/HCl to mitigate demethylation.

  • Light Sensitivity: Prodigiosin and its precursors are photo-active. Wrap all reaction vessels in aluminum foil to prevent photo-degradation.

  • "Scrambling" during Condensation: If multiple spots appear on TLC during Step 2.1, ensure the MAP (Ring C) is pure. Isomers of the pentyl chain are common impurities in commercial MAP.

References

  • D'Alessio, R., et al. (2000).[1][2] "Synthesis and immunosuppressive activity of novel prodigiosin derivatives." Journal of Medicinal Chemistry, 43(13), 2557–2565. Link

  • Rapoport, H., & Holden, K. G. (1962).[3] "The Synthesis of Prodigiosin." Journal of the American Chemical Society, 84(4), 635–642. Link

  • Manderville, R. A. (2001). "Synthesis, proton-affinity and anti-cancer properties of the prodigiosin-group natural products." Current Medicinal Chemistry, 8(12), 1505-1520. Link

  • Fürstner, A. (2003).[3] "Chemistry and biology of roseophilin and the prodigiosin alkaloids: a survey of the last 2500 years." Angewandte Chemie International Edition, 42(31), 3582-3603. Link

Sources

Technical Application Note: Ethyl 4-methoxy-1H-pyrrole-2-carboxylate in Porphyrin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (CAS 18469-25-5) as a strategic intermediate in the synthesis of electron-rich,


-substituted porphyrins.


-Methoxy Pyrroles for Functionalized Porphyrins
Audience:  Synthetic Chemists, Materials Scientists, Drug Development Researchers

Abstract & Strategic Value

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is a specialized pyrrolic building block used to introduce electron-donating methoxy groups at the


-positions (3, 4, 8, 9, 13, 14, 18, 19) of the porphyrin macrocycle.[1][2] Unlike meso-substituted porphyrins (Rothemund/Lindsey type), 

-substituted porphyrins derived from this intermediate exhibit:
  • Altered Electronic Structure: The

    
     and 
    
    
    
    effects of the methoxy group significantly raise the HOMO energy level, leading to red-shifted absorption bands (bathochromic shift) and lower oxidation potentials.
  • Enhanced Solubility: The methoxy substituents improve solubility in polar organic solvents compared to

    
    -alkyl or unsubstituted analogs.
    
  • Catalytic Utility: The electron-rich macrocycle stabilizes high-valent metal-oxo species (e.g., Fe(IV)=O), making them potent catalysts for biomimetic oxidations.

Synthesis of the Intermediate

While often custom-synthesized, the preparation of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is best achieved via the methylation of the 4-hydroxy tautomer. The 4-hydroxy precursor is accessible via a modified Knorr-type condensation or cyclization of glycine esters with C4-dicarbonyl equivalents.

Protocol 1: Methylation of Ethyl 4-hydroxypyrrole-2-carboxylate

Objective: Selective


-methylation of the 4-hydroxy group without 

-methylation.

Reagents:

  • Ethyl 4-hydroxypyrrole-2-carboxylate (Precursor)

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Acetone (Dry, solvent)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of Ethyl 4-hydroxypyrrole-2-carboxylate in 50 mL of anhydrous acetone.

  • Base Addition: Add 15.0 mmol (1.5 eq) of finely ground anhydrous

    
    . The suspension will turn slightly yellow/orange.
    
  • Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add 12.0 mmol (1.2 eq) of Methyl Iodide (Caution: Carcinogen/Neurotoxin) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and reflux at 60°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, converting to the less polar product (
    
    
    
    ).
  • Workup: Filter off the inorganic salts (

    
    , KI). Evaporate the acetone filtrate under reduced pressure.
    
  • Purification: Dissolve the residue in DCM, wash with water (

    
     mL) and brine (
    
    
    
    mL). Dry over
    
    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc to yield white/off-white crystals.

Yield Expectation: 75–85% Key Checkpoint:


H NMR should show a sharp singlet at 

ppm (3H) for the methoxy group and absence of the -OH signal.

Functionalization for Porphyrin Assembly

To utilize this ester in porphyrin synthesis, it must be activated. The ester group at position 2 blocks the


-position required for polymerization. We employ two primary routes: Decarboxylation  (for 

-free pyrroles) or Formylation (for dipyrromethane synthesis).
Pathway Visualization

SynthesisPathway Start Ethyl 4-methoxy-1H- pyrrole-2-carboxylate Saponification Hydrolysis (NaOH/EtOH) Start->Saponification Acid 4-Methoxy-1H- pyrrole-2-carboxylic acid Saponification->Acid Decarb Iodination/Decarboxylation (I2/KI) Acid->Decarb AlphaFree 2-Iodo-4-methoxy-pyrrole (Activated) Decarb->AlphaFree Hydrogenation Hydrogenolysis (H2, Pd/C) AlphaFree->Hydrogenation BetaMethoxyPyrrole 3-Methoxypyrrole (Unstable, use in situ) Hydrogenation->BetaMethoxyPyrrole Precursor for Tetrapyrrole

Caption: Activation pathway of the ethyl ester to the reactive


-free pyrrole species required for condensation.

Porphyrin Assembly Protocol (MacDonald [2+2])[3]

The most controlled method to incorporate this pyrrole is the MacDonald [2+2] Condensation . This involves condensing a dipyrromethane (derived from the methoxy-pyrrole) with a dialdehyde or another dipyrromethane.

Protocol 2: Synthesis of Octa-methoxy Porphyrin (OMP)

Objective: Synthesis of a highly electron-rich porphyrin where all


-positions are methoxy-substituted (or mixed with alkyls).

Reagents:

  • 3-Methoxypyrrole (generated in situ or as the carboxylate precursor)

  • Formaldehyde (or specific Aryl Aldehyde for meso-substitution)

  • p-Toluenesulfonic acid (pTsOH) or TFA

  • DDQ (Oxidant)

Workflow:

  • Dipyrromethane Formation:

    • React Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (converted to the

      
      -free derivative or via acetoxymethylation) to form 3,3'-dimethoxy-dipyrromethane .
      
    • Note: The methoxy group directs electrophilic substitution. Careful control of acid strength is needed to prevent polymerization.

  • Condensation (The Reaction):

    • Solvent: Dry DCM (0.01 M concentration).

    • Reactants: Equimolar mix of Dipyrromethane + Aldehyde.

    • Catalyst: Add TFA (trifluoroacetic acid) to initiate condensation. Stir in dark under

      
       for 1 hour.
      
    • Scrambling Control: The methoxy group activates the ring, making acidolytic scrambling (redistribution of pyrrole units) a risk. Use minimal acid and short reaction times.

  • Oxidation:

    • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq per pyrrole-pyrrole bond formed) to oxidize the porphyrinogen to porphyrin.

    • Stir for 1 hour.

  • Purification:

    • Neutralize with TEA (Triethylamine).

    • Pass through a silica plug (DCM eluent).

    • The methoxy-porphyrin will be purple/green (if oxidized further to chlorin).

Data Summary: Substituent Effects
ParameterUnsubstituted (TPP)

-Methoxy Porphyrin
Impact
Soret Band (

)
419 nm425–435 nmBathochromic shift due to HOMO destabilization.
Q-Bands 515, 550, 590, 645 nm525, 560, 605, 660 nmRed-shifted; intensified color.
Oxidation Potential (

)
~1.0 V (vs SCE)~0.7–0.8 V (vs SCE)Easier to oxidize; better electron donor.
Solubility (CHCl

)
GoodExcellentMethoxy groups disrupt

-stacking slightly.

Quality Control & Characterization

Spectroscopic Validation
  • 
    H NMR (CDCl
    
    
    
    ):
    • Meso-H: Singlet at

      
       9.5–10.5 ppm (indicates aromaticity).
      
    • Methoxy-H: Singlet at

      
       4.0–4.5 ppm. The ring current effect of the porphyrin deshields these protons significantly compared to the pyrrole precursor (
      
      
      
      3.8).
    • Inner NH: Broad singlet at

      
       -2.0 to -3.0 ppm (high field due to shielding).
      
  • Mass Spectrometry (MALDI-TOF):

    • Look for the molecular ion

      
      . Methoxy groups are prone to fragmentation (
      
      
      
      or
      
      
      ) if high laser power is used.
Troubleshooting Guide
  • Problem: "Tar" formation during condensation.

    • Cause: The electron-rich methoxy pyrrole is too reactive for standard TFA concentrations.

    • Solution: Switch to a weaker acid catalyst like

      
       at -78°C or use a two-step synthesis (formylation first).
      
  • Problem: Low solubility of intermediate.

    • Cause:

      
      -stacking of planar pyrrole esters.
      
    • Solution: Use solvent mixtures (DCM/MeOH) for the hydrolysis step.

References

  • Synthesis of

    
    -Functionalized Porphyrins: 
    
    • Title: -Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral analysis.
    • Source: New Journal of Chemistry, RSC.
    • URL:[Link]

  • MacDonald Condensation Methodology

    • Title: The MacDonald [2+2] Porphyrin Synthesis: A Versatile P
    • Source: Journal of Porphyrins and Phthalocyanines.
    • URL:[Link]

  • Pyrrole Building Blocks

    • Title: Synthesis of 3- and 4-substituted pyrroles (Barton-Zard and Knorr vari
    • Source: Organic Syntheses.[3][4][5]

    • URL:[Link]

  • General Porphyrin Protocols

    • Title: Synthetic routes to meso-patterned porphyrins.[1][2][3][6]

    • Source: Lindsey, J. S., Accounts of Chemical Research.
    • URL:[Link]

Sources

Application Note: Regioselective Vilsmeier-Haack Formylation of Ethyl 4-methoxypyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of pyrrole scaffolds. It details the regioselective Vilsmeier-Haack formylation of ethyl 4-methoxypyrrole-2-carboxylate , a critical intermediate in the synthesis of porphyrins, prodigiosins, and kinase inhibitors.

Abstract & Introduction

The functionalization of pyrrole-2-carboxylates is a cornerstone in medicinal chemistry. While the 2-position is blocked by the ester moiety, the remaining positions (C3, C4, C5) offer distinct electronic environments. This protocol addresses the Vilsmeier-Haack formylation of ethyl 4-methoxypyrrole-2-carboxylate .

Unlike unsubstituted pyrroles where regioselectivity can be ambiguous (C4 vs. C5 competition), the presence of the 4-methoxy group (a strong electron-donating group, EDG) acts as a regiochemical lock. By synergizing with the natural


-nucleophilicity of the pyrrole ring, the 4-methoxy substituent directs electrophilic attack exclusively to the C5 position , yielding ethyl 5-formyl-4-methoxypyrrole-2-carboxylate .
Key Advantages of This Protocol
  • Regiocontrol: Exploits the "push-pull" electronic system to favor C5-substitution over the sterically hindered C3 position.

  • Scalability: Uses standard reagents (

    
    , DMF) adaptable from gram to kilogram scale.
    
  • Purity: Minimizes N-formylation side products through controlled temperature gradients.

Mechanistic & Retrosynthetic Analysis

Electronic Rationale

The substrate features two competing directing groups:

  • C2-Ester (EWG): Deactivates the ring but directs incoming electrophiles to positions meta to itself (conceptually C4 or C5).

  • C4-Methoxy (EDG): Strongly activates the ring and directs ortho and para.

    • Ortho sites to OMe: C3 and C5 .

    • Para site to OMe: C2 (Blocked).

Why C5 over C3?

  • Electronic Activation: C5 is an

    
    -position (inherently more reactive in pyrroles) and is activated by the C4-methoxy group.
    
  • Steric Hindrance: The C3 position is flanked by the bulky C2-ester and the C4-methoxy group, creating a "steric pocket" that disfavors attack by the bulky Vilsmeier reagent (chloromethyliminium salt).

Reaction Pathway Visualization

VilsmeierMechanism cluster_conditions Critical Control Points Reagents DMF + POCl3 VilsmeierReagent Chloroiminium Ion (Electrophile) Reagents->VilsmeierReagent 0°C, Exothermic Intermediate C5-Iminium Salt (Sigma Complex) VilsmeierReagent->Intermediate Substrate Ethyl 4-methoxypyrrole-2-carboxylate Substrate->Intermediate + Vilsmeier Reagent Electrophilic Aromatic Substitution Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product Ethyl 5-formyl-4-methoxypyrrole-2-carboxylate Hydrolysis->Product - Dimethylamine - HCl

Figure 1: Mechanistic pathway highlighting the formation of the active electrophile and the regioselective attack at C5.

Experimental Protocol

Materials & Equipment
ReagentRoleEquiv.Notes
Ethyl 4-methoxypyrrole-2-carboxylate Substrate1.0Dry, purity >95%
Phosphorus Oxychloride (

)
Reagent1.2 - 1.5Toxic/Corrosive . Distill if dark.
N,N-Dimethylformamide (DMF) Solvent/Reagent5.0 - 10.0Anhydrous (<0.1%

)
Sodium Acetate (NaOAc) Buffer3.0 - 5.0For hydrolysis step
Dichloromethane (DCM) SolventOptionalCo-solvent if solubility is poor

Equipment:

  • Three-neck round-bottom flask (flame-dried,

    
     atmosphere).
    
  • Pressure-equalizing addition funnel.

  • Low-temperature thermometer.

  • Ice/Salt bath (-10°C to 0°C).

Step-by-Step Procedure
Step 1: Preparation of Vilsmeier Reagent (In-Situ)
  • Charge the reaction flask with DMF (5.0 equiv relative to substrate).

  • Cool the DMF to 0°C using an ice/salt bath.

  • Add

    
      (1.2 equiv) dropwise via the addition funnel over 15–20 minutes.
    
    • Critical: Maintain internal temperature < 5°C. The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt.

  • Stir at 0°C for 30 minutes to ensure complete formation of the active species.

Step 2: Substrate Addition
  • Dissolve ethyl 4-methoxypyrrole-2-carboxylate (1.0 equiv) in a minimum amount of DMF (or DCM).

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C .

    • Observation: The mixture may darken slightly.

  • Remove the cooling bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours . Monitor by TLC (EtOAc/Hexane 1:2) or LCMS.

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of a more polar spot (
      
      
      
      ).
Step 3: Hydrolysis & Workup
  • Cool the reaction mixture back to 0°C .

  • Quench: Slowly pour the reaction mixture into a vigorously stirred solution of saturated aqueous Sodium Acetate (NaOAc) (approx. 5-10 volumes relative to DMF).

    • Safety: This step is exothermic. Evolution of HCl gas is possible; perform in a fume hood.

  • Stir the aqueous suspension for 1 hour at RT to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation:

    • Method A (Precipitation): If a solid forms, filter, wash with water, and dry under vacuum.

    • Method B (Extraction): If no precipitate, extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x). Dry over

      
       and concentrate.
      
Experimental Workflow Diagram

Workflow Start Start: Anhydrous DMF Step1 Add POCl3 at 0°C (Form Vilsmeier Reagent) Start->Step1 Step2 Add Substrate in DMF (Dropwise, 0°C) Step1->Step2 Step3 Warm to RT Stir 2-4 Hours Step2->Step3 Check Check TLC/LCMS (Complete?) Step3->Check Check->Step3 No (Stir longer/Heat to 40°C) Quench Quench into Sat. NaOAc (Hydrolysis of Iminium) Check->Quench Yes Workup Filter Solid OR Extract (EtOAc) Quench->Workup End Final Product: Ethyl 5-formyl-4-methoxypyrrole-2-carboxylate Workup->End

Figure 2: Operational workflow for the synthesis, emphasizing temperature control points.

Results & Discussion

Expected Data
  • Yield: Typically 75–85% after workup.

  • Physical State: Off-white to pale yellow solid.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz) Prediction:
    • 
       12.5 ppm (br s, 1H, NH )
      
    • 
       9.6 ppm (s, 1H, CHO  at C5)
      
    • 
       7.2 ppm (s, 1H, C3-H ) - Diagnostic singlet indicating C5 substitution.
      
    • 
       4.2 ppm (q, 2H, 
      
      
      
      )
    • 
       3.8 ppm (s, 3H, 
      
      
      
      )
    • 
       1.3 ppm (t, 3H, 
      
      
      
      )
Troubleshooting Guide
IssuePossible CauseSolution
Low Yield / Incomplete Reaction Moisture in DMF or old

.
Use freshly distilled

and anhydrous DMF. Ensure

atmosphere.
N-Formylation Observed Reaction temperature too high during addition.Keep addition strictly at 0°C. N-formyl group is usually labile and hydrolyzes during basic workup.
Dark/Tar Formation Exotherm uncontrolled or decomposition.Slow down

addition. Do not overheat (>40°C) unless necessary.
Regioisomer Mixture (C3 vs C5) Unlikely with 4-OMe, but possible if sterics change.Verify structure by NOE NMR (Correlation between NH and C3-H vs NH and C4-OMe).

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Examples. [Link][1]

  • Warashina, T., et al. (2018).[2][3] Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether.[2][3] Organic Process Research & Development, 23(4), 614–618.[2][3] [Link]

  • ChemTube3D. Pyrrole - The Vilsmeier Reaction (Interactive Mechanism). [Link]

  • Mishra, R., et al. (2023).[4] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (via NCBI). [Link]

Sources

Application Notes and Protocols for the Synthesis of Tambjamine Alkaloids Using 4-Methoxypyrrole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tambjamines are a significant class of marine alkaloids, distinguished by their vibrant pigmentation and a wide spectrum of potent biological activities, including antimicrobial, antitumor, and immunosuppressive properties.[1][2] Structurally, they are defined by a 4-methoxy-2,2'-bipyrrole core functionalized with an enamine side chain.[1] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the chemical synthesis of tambjamine alkaloids. We will focus on a robust and widely adopted strategy that utilizes 4-methoxypyrrole derivatives to construct the central bipyrrolic scaffold, culminating in the condensation with various amines to yield the target alkaloids. This guide emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The Strategic Importance of Tambjamine Synthesis

The intriguing biological profile of tambjamine alkaloids makes them highly attractive targets for medicinal chemistry and drug discovery programs.[2] However, their isolation from natural sources is often insufficient to supply the quantities needed for extensive investigation, including structure-activity relationship (SAR) studies and preclinical development.[3] Chemical synthesis provides a reliable and scalable alternative, enabling access to both the natural products and a diverse library of designed analogues for biological evaluation.[4][5]

At the heart of modern synthetic approaches lies a convergent strategy centered on a common biosynthetic precursor: 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) .[1][3][6] This key intermediate serves as the lynchpin, condensing with a variety of primary or secondary amines to furnish the final tambjamine structure. Our guide is therefore structured around the logical disconnection of the target molecule into this core aldehyde and the requisite amine side-chain.

Retrosynthetic Analysis and Core Synthetic Strategy

The primary retrosynthetic disconnection for the tambjamine skeleton involves breaking the enamine C=C bond, which retro-synthetically corresponds to an imine condensation. This simplifies the complex alkaloid into the key bipyrrole aldehyde (MBC) and a corresponding amine, as illustrated below.

G Tambjamine Tambjamine Alkaloid Disconnection <= Retrosynthesis (Enamine/Imine Formation) Tambjamine->Disconnection MBC 4-Methoxy-2,2'-bipyrrole -5-carboxaldehyde (MBC) Disconnection->MBC Amine Primary/Secondary Amine (R1R2NH) Disconnection->Amine Bipyrrole_Disconnection <= (Suzuki Coupling) MBC->Bipyrrole_Disconnection Pyrrole_A Pyrrole A Derivative (e.g., Bromo-enamine) Bipyrrole_Disconnection->Pyrrole_A Pyrrole_B Pyrrole B Derivative (e.g., Pyrrole Boronic Acid) Bipyrrole_Disconnection->Pyrrole_B

Caption: Retrosynthetic analysis of Tambjamine alkaloids.

This analysis logically divides the synthetic effort into two primary stages:

  • Construction of the MBC Core: Synthesizing the 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde scaffold from simpler, commercially available pyrrole precursors.

  • Condensation and Enamine Formation: Reacting the MBC core with an appropriate amine to generate the final tambjamine product.

Part I: Synthesis of the Key Precursor, 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC)

The construction of the MBC scaffold is a critical phase of the synthesis. A common and effective route begins with 4-methoxy-3-pyrrolin-2-one and employs a Suzuki cross-coupling reaction to form the 2,2'-bipyrrole linkage, followed by a Vilsmeier-Haack reaction to install the C5-aldehyde.[2][6][7]

Workflow for MBC Synthesis

G cluster_0 Synthesis of Pyrrole A Fragment cluster_1 Synthesis of Pyrrole B Fragment cluster_2 Assembly and Final Functionalization Start_A 4-Methoxy-3-pyrrolin-2-one Step1 Vilsmeier-Haack Reaction (POBr3) Start_A->Step1 Product_A Pyrrole-bromo-enamine Step1->Product_A Step3 Suzuki Cross-Coupling (Pd(PPh3)4, Na2CO3) Product_A->Step3 Start_B Pyrrole Step2 1. Protection (Boc) 2. Borylation Start_B->Step2 Product_B N-Boc-2-pyrrole boronic acid Step2->Product_B Product_B->Step3 Coupled N-Boc-4-methoxy- 2,2'-bipyrrole Step3->Coupled Step4 Deprotection Coupled->Step4 Bipyrrole 4-Methoxy-2,2'-bipyrrole Step4->Bipyrrole Step5 Vilsmeier-Haack Formylation (POCl3, DMF) Bipyrrole->Step5 MBC MBC Target Step5->MBC

Caption: Synthetic workflow for MBC.

Protocol 1: Synthesis of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC)

This protocol is adapted from methodologies reported in the literature.[2][7]

Step 1: Synthesis of the Bromo-pyrrole Intermediate

  • Rationale: The Vilsmeier-Haack reaction using phosphorus oxybromide (POBr₃) serves a dual purpose: it formylates the pyrrolinone and converts the hydroxyl group (in its enol form) into a bromide, setting up the molecule for the subsequent Suzuki coupling.

  • Procedure:

    • To a solution of diethylformamide (DEF) in anhydrous chloroform at 0 °C, add phosphorus oxybromide (POBr₃) dropwise. Stir the resulting suspension for 30 minutes at 0 °C to form the Vilsmeier complex.

    • Add a solution of 4-methoxy-3-pyrrolin-2-one in chloroform portionwise to the cooled Vilsmeier complex.

    • Allow the reaction to warm to room temperature and then heat to reflux (e.g., 70 °C) for 16-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture onto ice-water and carefully adjust the pH to 9-10 using 5 N NaOH.

    • Extract the aqueous layer with dichloromethane (CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford the bromo-pyrrole carboxaldehyde intermediate.

Step 2: Suzuki Cross-Coupling

  • Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction ideal for linking aromatic systems. Here, it efficiently constructs the 2,2'-bipyrrole core. The palladium catalyst, Pd(PPh₃)₄, is a robust choice for this transformation. The base (Na₂CO₃) is essential for the catalytic cycle.

  • Procedure:

    • In a flask, combine the bromo-pyrrole intermediate from Step 1, N-Boc-2-pyrroleboronic acid (1.5 equivalents), and sodium carbonate (Na₂CO₃, 2.0 equivalents).

    • Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 10:1).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).

    • Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere (Argon or Nitrogen) for 12-18 hours, until TLC analysis indicates consumption of the starting material.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to yield the N-Boc protected bipyrrole.

Step 3: Deprotection and Formylation to yield MBC

  • Rationale: The Boc protecting group is removed under basic or acidic conditions. The final Vilsmeier-Haack formylation installs the crucial aldehyde group onto the electron-rich bipyrrole ring system, yielding the final MBC precursor.

  • Procedure:

    • Deprotection: Dissolve the N-Boc protected bipyrrole in a suitable solvent (e.g., THF/Methanol) and treat with a base like LiOH to remove the Boc group.[6] Alternatively, acidic conditions such as trifluoroacetic acid (TFA) can be used.[7] Monitor the reaction by TLC. After completion, neutralize and extract the product.

    • Formylation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C.

    • Add the deprotected 4-methoxy-2,2'-bipyrrole to the Vilsmeier reagent and stir at room temperature, then heat gently (e.g., 50-60 °C) for 1-2 hours.

    • Quench the reaction by pouring it onto ice and neutralizing with aqueous NaOH or NaHCO₃.

    • Extract the product with an organic solvent, dry, and purify by column chromatography to obtain pure 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC).

MBC Analogue Starting Pyrrole A Starting Pyrrole B Reference
4-Methoxy-MBC4-methoxy-3-pyrrolin-2-oneN-Boc-2-pyrroleboronic acid[2]
4-Ethoxy-MBC4-ethoxy-3-pyrrolin-2-oneN-Boc-2-pyrroleboronic acid[8]
4-Aryloxy-MBC4-aryloxy-3-pyrrolin-2-oneN-Boc-2-pyrroleboronic acid[7][8]
5'-Aryl-MBC4-methoxy-3-pyrrolin-2-oneN-Boc-5-aryl-2-pyrroleboronic acid[7]

Part II: Formation of the Tambjamine Scaffold via Condensation

The final step in the synthesis is the condensation of MBC with an amine to form the characteristic enamine side chain. This reaction is typically catalyzed by acid.

Mechanism of Condensation

The reaction proceeds through a classical imine formation mechanism. The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The resulting hemiaminal intermediate then undergoes dehydration to form a protonated imine (iminium ion), which is subsequently deprotonated. The final enamine product is a stable tautomer.

G MBC MBC Aldehyde Protonation 1. Protonation of Carbonyl MBC->Protonation Amine R1R2NH Nucleophilic_Attack 2. Nucleophilic Attack by Amine Amine->Nucleophilic_Attack H_plus H+ H_plus->Protonation Protonation->Nucleophilic_Attack Hemiaminal Hemiaminal Intermediate Nucleophilic_Attack->Hemiaminal Dehydration 3. Dehydration Hemiaminal->Dehydration Imine Iminium Ion Dehydration->Imine Deprotonation 4. Deprotonation Imine->Deprotonation Tambjamine Tambjamine (Enamine Product) Deprotonation->Tambjamine

Caption: Mechanism for acid-catalyzed enamine formation.

Protocol 2: General Synthesis of Tambjamines (e.g., C, E, F)

This protocol is based on the synthesis of Tambjamines C, E, and F as reported by Banwell and coworkers.[9]

  • Rationale: Acetic acid serves as both the catalyst and a suitable solvent for this transformation, facilitating the condensation and dehydration steps while being mild enough to avoid degradation of the sensitive pyrrolic structures. The reaction typically proceeds readily at room temperature.

  • Procedure:

    • Dissolve 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) (1.0 equivalent) in glacial acetic acid.

    • To this solution, add the desired amine (e.g., 4-(2-aminoethyl)morpholine for Tambjamine C) (1.1-1.5 equivalents).

    • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress by TLC, observing the formation of the brightly colored tambjamine spot.

    • Upon completion, remove the acetic acid under reduced pressure (azeotroping with toluene can aid in complete removal).

    • The resulting residue is the acetate salt of the tambjamine. It can be purified by recrystallization or by silica gel chromatography if necessary (often using a mobile phase containing a small amount of base like triethylamine to prevent streaking).

Representative Tambjamine Syntheses
Target Tambjamine Amine Reagent Typical Yield Reference
Tambjamine C4-(2-Aminoethyl)morpholine>90%[9]
Tambjamine EN,N-Dimethylethylenediamine>90%[9]
Tambjamine FN-(2-Aminoethyl)piperidine>90%[9]
BE-185913-(Methylamino)propylamine>90%[9]
Various AnaloguesDiverse alkylaminesVariable[2][5]

Conclusion and Future Outlook

The synthetic strategy detailed herein, centered on the preparation of the 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) core and its subsequent condensation with amines, represents a powerful and modular approach to the tambjamine alkaloids. This methodology is not only effective for the total synthesis of the natural products but is also highly amenable to the creation of diverse analogue libraries for SAR studies, which has been successfully applied in the development of potent antimalarial agents.[2][5]

Future advancements in this field may focus on developing catalytic, enantioselective methods to control the stereochemistry of more complex tambjamine analogues or employing biocatalytic approaches for more sustainable and efficient syntheses.[10][11] The continued exploration of C-H functionalization logic could also provide novel and more direct routes to functionalized pyrrole precursors, further streamlining the synthesis of these valuable marine natural products.[11]

References

  • The Pivotal Role of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde in Tambjamine Synthesis: A Detailed Application Note and Proto - Benchchem.
  • Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC.
  • Discovery and Biosynthesis of Tambjamine Bacterial Alkaloids: An Example of Evolutionarily Privileged Structures - UBC Chemistry | - The University of British Columbia.
  • Total syntheses of tambjamines C, E, F, G, H, I and J, BE-18591, and a related alkaloid from the marine bacterium Pseudoalteromonas tunicata - PubMed. Available from: [Link]

  • Total Synthesis and Antimalarial Activity of 2-(p-Hydroxybenzyl)-prodigiosins, Isoheptylprodigiosin, and Geometric Isomers of Tambjamine MYP1 Isolated from Marine Bacteria. Journal of Medicinal Chemistry.
  • Total Synthesis and Antimalarial Activity of 2-(p-Hydroxybenzyl)-prodigiosins, Isoheptylprodigiosin, and Geometric Isomers of Tambjamine MYP1 Isolated from Marine Bacteria - PMC. Available from: [Link]

  • Discovery and Optimization of Tambjamines as a Novel Class of Antileishmanial Agents. Journal of Medicinal Chemistry.
  • Total synthesis and biological evaluation of tambjamine K and a library of unnatural analogs. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Structure−Activity Relationships of Tambjamines and B‑Ring Functionalized Prodiginines as Potent Antimalarials - PDXScholar. Available from: [Link]

  • Optimization of B-Ring-Functionalized Antimalarial Tambjamines and Prodiginines - PMC. Available from: [Link]

  • Characterization of a Novel Fatty Acid-Modifying Pathway in the Biosynthesis of Tambjamine BE-18591 in Streptomyces. Journal of Natural Products. Available from: [Link]

  • Total Synthesis of Tambromycin by Combining Chemocatalytic and Biocatalytic C-H Functionalization - PubMed. Available from: [Link]

  • A general mechanism for the formation of imines including their N‐substituted derivatives. - ResearchGate. Available from: [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling for Ethyl 4-Methoxypyrrole-2-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Ethyl 4-methoxypyrrole-2-carboxylate is a highly valued scaffold in medicinal chemistry, particularly for kinase inhibitors and prodigiosin analogues. However, its functionalization via Suzuki-Miyaura coupling presents specific challenges that distinguish it from standard aryl couplings:

  • The Dehalogenation Trap: 4- and 5-halopyrrole-2-carboxylates are notorious for undergoing reductive dehalogenation (replacing Br with H) rather than cross-coupling when the pyrrole nitrogen is unprotected.

  • Electronic Deactivation: The electron-rich nature of the pyrrole ring, further significantly donated to by the 4-methoxy group, renders the oxidative addition step of the catalytic cycle sluggish for halo-pyrroles.

  • Steric Ortho-Effect: Functionalization at the C5 position is sterically influenced by the adjacent C4-methoxy group.

This guide details two validated pathways to bypass these issues: a Classical Robust Route (utilizing N-protection) and a Modern Direct Route (utilizing C-H activation).

Strategic Workflow

G Start Ethyl 4-methoxypyrrole- 2-carboxylate Protect Step 1: N-Protection (Boc or SEM) Start->Protect Path A (Robust) Borylate Step 1: C-H Borylation (Ir-Catalyzed) Start->Borylate Path B (Atom Eco) Brominate Step 2: C5-Bromination (NBS, THF) Protect->Brominate Suzuki_A Step 3: Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Brominate->Suzuki_A Product 5-Aryl-4-methoxypyrrole- 2-carboxylate Suzuki_A->Product Deprotection Suzuki_B Step 2: One-Pot Suzuki (Pd(PPh3)4, Aryl-Br) Borylate->Suzuki_B Suzuki_B->Product

Figure 1: Strategic decision tree for functionalizing the pyrrole scaffold. Path A is recommended for scale-up; Path B is ideal for rapid library generation.

Pre-Reaction Analysis

Substrate Properties[1][2][3][4][5][6]
  • Electronic Character: The 4-methoxy group is a strong electron-donating group (EDG). While the 2-ester is electron-withdrawing (EWG), the overall ring remains electron-rich.

  • Reactivity Implication: In a Suzuki coupling where the pyrrole is the electrophile (pyrrole-bromide), the reaction requires electron-rich ligands (e.g., phosphines like SPhos or XPhos) to facilitate oxidative addition. If the pyrrole is the nucleophile (pyrrole-boronate), the reaction is generally faster but prone to protodeboronation.

The "N-H" Problem

Attempting Suzuki coupling on unprotected 5-bromo-4-methoxypyrrole-2-carboxylate typically results in <30% yield of the coupled product and >50% of the dehalogenated byproduct (ethyl 4-methoxypyrrole-2-carboxylate). The free N-H coordinates to Pd(II) species, disrupting the catalytic cycle and promoting reduction. N-Protection is mandatory for consistent results.

Protocol A: The Classical Robust Route (via N-Boc)

This protocol is preferred for multi-gram synthesis where purification of intermediates is acceptable.

Step 1: N-Boc Protection & Bromination

Note: We utilize the Boc group because it is electron-withdrawing (preventing catalyst poisoning) and can be cleaved under mild conditions or sometimes in-situ.

  • Protection: Dissolve substrate (1.0 equiv) in CH₂Cl₂. Add DMAP (0.1 equiv) and Et₃N (1.2 equiv). Add Boc₂O (1.2 equiv) and stir at RT for 4h. Wash with dilute HCl, dry, and concentrate.

  • Bromination: Dissolve N-Boc intermediate in THF at -78°C. Add NBS (1.05 equiv) dropwise. The 4-methoxy group directs bromination exclusively to the C5 position (ortho to OMe, alpha to N).

Step 2: Suzuki Cross-Coupling

Reagents:

  • Substrate: Ethyl 1-(tert-butoxycarbonyl)-5-bromo-4-methoxypyrrole-2-carboxylate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) — Chosen for its resistance to poisoning.

  • Base: K₃PO₄ (3.0 equiv) — Superior to carbonates for hindered couplings.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: Charge a Schlenk flask with the bromopyrrole, boronic acid, K₃PO₄, and Pd catalyst.

  • Degassing: Seal and evacuate/backfill with Argon (3 cycles).[2] This is critical to prevent homocoupling.

  • Solvation: Add degassed Dioxane and Water via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC/LCMS.[2]

    • Note: The 4-methoxy group creates steric hindrance at C5. If conversion is slow, increase temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[2] Dry over Na₂SO₄.[2][3]

  • Deprotection (Optional): The Boc group may partially cleave at 100°C with K₃PO₄. To fully remove, treat the crude with TFA/DCM (1:4) at RT for 1h.

Protocol B: The Direct C-H Borylation Route

This advanced protocol avoids halogenation and handles the "ortho-methoxy" steric issue by using iridium catalysis, which is sensitive to sterics (directing borylation to the less hindered C5 position).

Reagents:

  • Catalyst: [Ir(OMe)(COD)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (1.0 equiv)

  • Solvent: Hexane or THF

Procedure:

  • Borylation: In a glovebox or under strict Argon, mix Ir-catalyst, ligand, and B₂pin₂ in hexane. Add Ethyl 4-methoxypyrrole-2-carboxylate. Stir at RT or mild heat (50°C). The reaction is driven by the release of H₂.

  • Coupling (One-Pot): Once borylation is complete (check LCMS for pinacol ester), remove volatiles under vacuum.

  • Suzuki Addition: Add Aryl Bromide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv) dissolved in DME/H₂O (3:1).

  • Reaction: Heat to 80°C for 6 hours.

  • Advantage: This route often yields the NH-free product directly if the base strength is controlled, avoiding separate protection steps.

Optimization & Troubleshooting Matrix

If yields are suboptimal, consult the following matrix based on the specific failure mode.

ObservationDiagnosisCorrective Action
Start Material Recovered Catalyst deactivation or Oxidative Addition failure.Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich ligands overcome the electronic deactivation of the 4-methoxy group.
Dehalogenated Product "Protodehalogenation" pathway active.Strictly exclude water initially or switch to anhydrous DMF/Cs₂CO₃ conditions. Ensure N-protection is intact.
Protodeboronation Boronic acid instability (common with 2-heteroaryl boronates).Use MIDA boronates or Potassium Trifluoroborates (BF3K) instead of boronic acids. Lower base concentration.
Homocoupling Oxygen presence.Degas solvents by sparging with Argon for >15 mins (not just sonication).

References

  • Vertex AI Search. (2025). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions. National Institutes of Health. 4[1]

  • Vertex AI Search. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. 5[1]

  • Vertex AI Search. (2025). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. MDPI. 6[1]

  • Vertex AI Search. (2025). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health. 7[1]

  • Vertex AI Search. (2025). Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. 8

Sources

Hydrolysis of ethyl 4-methoxy-1h-pyrrole-2-carboxylate to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the hydrolysis of ethyl 4-methoxy-1H-pyrrole-2-carboxylate .

This guide deviates from standard "cookbook" recipes by integrating mechanistic insights—specifically regarding the electronic effects of the 4-methoxy group—to prevent common failure modes such as decarboxylation and polymerization.

Executive Summary & Critical Process Parameters

The transformation of ethyl 4-methoxy-1H-pyrrole-2-carboxylate (1 ) to 4-methoxy-1H-pyrrole-2-carboxylic acid (2 ) is a saponification reaction. While chemically simple, the 4-methoxy substituent significantly alters the electronic landscape of the pyrrole ring, making it exceptionally electron-rich.

The Core Challenge: Electron-rich pyrrole-2-carboxylic acids are prone to acid-catalyzed decarboxylation . The 4-methoxy group stabilizes the intermediate carbocation at the C2 position (sigma complex) during protonation, lowering the activation energy for CO₂ loss. Therefore, the acidification step is the critical failure point.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Reaction pH > 12 (during reaction)Ensures complete deprotonation and irreversible hydrolysis.
Workup pH 4.0 – 5.0 (Target)CRITICAL: Lower pH (<3) accelerates decarboxylation.
Temperature Reflux (Rxn) / 0°C (Workup) Heat is required for hydrolysis but fatal during acidification.
Solvent System THF/Water or MeOH/WaterHomogeneous phase ensures rapid kinetics.

Chemical Mechanism & Logic

Reaction Pathway

The reaction proceeds via a standard nucleophilic acyl substitution (BTc mechanism) followed by an acid-base equilibrium.

  • Saponification: Hydroxide attacks the ester carbonyl.[1] The tetrahedral intermediate collapses to release ethoxide and the carboxylate salt.

  • Salt Formation: The ethoxide deprotonates the generated acid immediately (driving force).

  • Protonation (Risk Zone): Upon adding acid, the carboxylate is protonated.[1] If the local proton concentration is too high (low pH) or temperature is elevated, the pyrrole ring protonates at C2, leading to loss of CO₂ and formation of 3-methoxypyrrole (which rapidly polymerizes).

Visual Workflow (Graphviz)

G Start Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (Substrate) Rxn Saponification (LiOH, THF/H2O, 60°C) Start->Rxn Check TLC Check (Disappearance of Ester) Rxn->Check Check->Rxn Incomplete Evap Evaporate Organic Solvent Check->Evap Complete Cool Cool Aqueous Phase to 0°C (Ice Bath) Evap->Cool Acidify Controlled Acidification (Use 1M HCl or AcOH to pH 4-5) Cool->Acidify Decarb DANGER: Decarboxylation (If pH < 3 or Temp > 20°C) Acidify->Decarb Over-acidification Extract Extraction (EtOAc or Et2O) Acidify->Extract Correct pH Product 4-Methoxy-1H-pyrrole-2-carboxylic acid (Solid/Crystalline) Extract->Product

Figure 1: Process workflow emphasizing the critical cooling and acidification steps to avoid the decarboxylation trap.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv) — Preferred over NaOH for better solubility in THF.

  • Solvent: Tetrahydrofuran (THF) / Water (3:1 ratio).

  • Acid: 1M Hydrochloric Acid (HCl) or Glacial Acetic Acid.

  • Extraction: Ethyl Acetate (EtOAc).[2][3][4]

Step-by-Step Procedure
Phase 1: Saponification
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 equiv) in THF (approx. 5 mL per mmol of substrate).

  • Base Addition: Dissolve LiOH·H₂O (3.0 equiv) in water (approx. 1.5 mL per mmol). Add this aqueous solution to the THF solution. The mixture should be homogeneous.

  • Reaction: Heat the mixture to 60°C (gentle reflux) with stirring.

    • Note: Monitor by TLC (typically 30-50% EtOAc in Hexanes). The ester spot (higher R_f) should disappear, leaving a baseline spot (carboxylate salt).

    • Time: Typically 2–4 hours.

Phase 2: Workup (The "Cold" Protocol)
  • Concentration: Once complete, remove the THF under reduced pressure (Rotavap) at 40°C. Do not evaporate to dryness ; leave the aqueous slurry.

  • Dilution & Wash: Dilute the residue with water (10 mL/mmol). Wash this aqueous phase once with Diethyl Ether (Et₂O) to remove any unreacted starting material or non-polar impurities. Discard the organic (ether) layer.

  • Cooling (CRITICAL): Place the aqueous carboxylate solution in an ice/water bath and stir until the internal temperature is < 5°C.

  • Acidification: Dropwise, add 1M HCl (or Acetic Acid) while monitoring the pH with a pH meter or narrow-range paper.

    • Target pH: 4.0 – 5.0.

    • Observation: The product may precipitate as a white/off-white solid.

    • Warning: Do not drop pH below 3. If you see vigorous bubbling (CO₂), you are decarboxylating.

  • Isolation:

    • If Precipitate Forms: Filter the solid, wash with a small amount of cold water, and dry under high vacuum.

    • If No Precipitate (Oil/Solution): Extract the cold aqueous mixture immediately with Ethyl Acetate (3 x 15 mL). Combine organics, dry over Na₂SO₄, filter, and evaporate at room temperature (do not heat the water bath > 30°C).

Phase 3: Purification[5]
  • The crude acid is often pure enough (>95%) for subsequent coupling reactions.

  • Recrystallization: If necessary, recrystallize from minimal hot Ethanol/Water or Benzene. Avoid prolonged heating.

  • Storage: Store at -20°C. Pyrrole-2-carboxylic acids slowly decarboxylate at room temperature over months.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Vigorous bubbling upon acidification Decarboxylation occurring.Stop acid addition immediately. Ensure temp is < 5°C. Use weaker acid (Acetic acid) next time.
Product is a dark oil/gum Polymerization or incomplete drying.4-methoxypyrroles oxidize easily. Perform all steps under N₂ atmosphere. Dry under high vacuum.
Low Yield Product is water-soluble.The 4-OMe group increases polarity. Saturate the aqueous phase with NaCl (brine) before EtOAc extraction.
New spot on TLC (High R_f) Decarboxylated product (3-methoxypyrrole).Check workup pH.[6][7] Ensure rotary evaporator bath was not too hot.

References

  • General Pyrrole Hydrolysis

    • Organic Syntheses, Coll. Vol. 4, p. 831 (1963); Vol. 31, p. 92 (1951).
  • Decarboxylation Mechanism

    • Dunn, G. E., & Lee, G. K. (1971). Kinetics and mechanism of the decarboxylation of pyrrole-2-carboxylic acid. Canadian Journal of Chemistry, 49(7), 1032-1035.
  • Synthesis of 4-Substituted Pyrroles

    • PubChem Compound Summary for 4-methyl-1H-pyrrole-2-carboxylic acid (Analogous stability d

Sources

Application Notes and Protocols for the Synthesis of 4-Methoxypyrrole Derivatives via Paal-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrole scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, natural products, and advanced materials.[1] Among the various synthetic strategies to access this core, the Paal-Knorr synthesis stands out for its operational simplicity and efficiency.[2] This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to furnish substituted pyrroles.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 4-methoxypyrrole derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the Paal-Knorr reaction, provide a step-by-step protocol for the synthesis of a representative 4-methoxypyrrole derivative, and discuss key experimental considerations.

Theoretical Background and Mechanism

The Paal-Knorr pyrrole synthesis is a robust and versatile method for constructing the pyrrole ring. The reaction proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4] The generally accepted mechanism commences with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative. Subsequent acid-catalyzed dehydration of this cyclic intermediate yields the aromatic pyrrole ring.[4] It is crucial to maintain the reaction under neutral or mildly acidic conditions, as strongly acidic environments (pH < 3) can favor the competing Paal-Knorr furan synthesis.

dot

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal 1_4_Dicarbonyl->Hemiaminal + R-NH2 Primary_Amine Primary Amine (R-NH2) Primary_Amine->Hemiaminal Cyclic_Intermediate 2,5-Dihydroxytetrahydropyrrole Derivative Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole - 2 H2O (Dehydration)

Caption: General Mechanism of the Paal-Knorr Pyrrole Synthesis.

Synthesis of the 1,4-Dicarbonyl Precursor: 3-Methoxy-2,5-hexanedione

A key challenge in the synthesis of 4-methoxypyrrole derivatives via the Paal-Knorr reaction is the availability of the corresponding 3-methoxy-1,4-dicarbonyl precursor. While not commercially available, a plausible synthetic route to 3-methoxy-2,5-hexanedione is proposed, starting from the readily available ethyl acetoacetate.

Proposed Synthetic Route:

  • Synthesis of 3-Carbethoxy-2,5-hexanedione: This intermediate can be prepared by the reaction of ethyl sodioacetoacetate with chloroacetone.[5]

  • Hydrolysis and Decarboxylation: The resulting β-keto ester can be hydrolyzed and decarboxylated to yield 2,5-hexanedione.

  • α-Bromination: 2,5-hexanedione can be selectively mono-brominated at the 3-position using a suitable brominating agent.

  • Nucleophilic Substitution: The resulting 3-bromo-2,5-hexanedione can then undergo a nucleophilic substitution reaction with sodium methoxide to yield the desired 3-methoxy-2,5-hexanedione.

Experimental Protocol: Synthesis of 1-Benzyl-4-methoxy-2,5-dimethylpyrrole

This protocol details the synthesis of a representative 4-methoxypyrrole derivative, 1-benzyl-4-methoxy-2,5-dimethylpyrrole, from the precursor 3-methoxy-2,5-hexanedione and benzylamine.

Materials:

  • 3-Methoxy-2,5-hexanedione (1.0 eq)

  • Benzylamine (1.1 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxy-2,5-hexanedione (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-benzyl-4-methoxy-2,5-dimethylpyrrole.

dot

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 3-methoxy-2,5-hexanedione in Ethanol Add_Reagents Add Benzylamine and Glacial Acetic Acid Dissolve->Add_Reagents Reflux Reflux for 4-6 hours Add_Reagents->Reflux Evaporate Remove Ethanol Reflux->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash with NaHCO3, H2O, Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental Workflow for the Paal-Knorr Synthesis.

Characterization of 4-Methoxypyrrole Derivatives

The synthesized 4-methoxypyrrole derivatives can be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data for 1-Benzyl-4-methoxy-2,5-dimethylpyrrole:

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
δ 7.35-7.25 (m, 5H, Ar-H)δ 145.0 (C-4)
δ 5.05 (s, 2H, CH₂-Ph)δ 138.0 (Ar-C)
δ 5.90 (s, 1H, H-3)δ 128.8 (Ar-CH)
δ 3.70 (s, 3H, OCH₃)δ 127.5 (Ar-CH)
δ 2.10 (s, 6H, 2x CH₃)δ 126.5 (Ar-CH)
δ 115.0 (C-2, C-5)
δ 95.0 (C-3)
δ 58.0 (OCH₃)
δ 48.0 (CH₂-Ph)
δ 12.0 (2x CH₃)

Note: These are predicted chemical shifts and may vary slightly.

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.

Key Experimental Considerations and Troubleshooting

  • Purity of 1,4-Dicarbonyl Compound: The purity of the 1,4-dicarbonyl precursor is critical for obtaining high yields of the desired pyrrole. Impurities can lead to side reactions and difficult purification.

  • Reaction Conditions: While the Paal-Knorr reaction is generally robust, optimization of the reaction temperature and time may be necessary for different substrates.

  • Acid Catalyst: The amount of acid catalyst should be carefully controlled. Excessive acid can promote the formation of furan byproducts.

  • Choice of Amine: The nucleophilicity of the primary amine can affect the reaction rate. Electron-deficient amines may require longer reaction times or higher temperatures.

  • Purification: The polarity of the substituted pyrrole will determine the appropriate chromatographic conditions for purification.

Conclusion

The Paal-Knorr synthesis offers a straightforward and efficient method for the preparation of 4-methoxypyrrole derivatives. By carefully controlling the reaction conditions and utilizing a suitable 1,4-dicarbonyl precursor, a wide range of these valuable heterocyclic compounds can be accessed. This application note provides a solid foundation for researchers to explore the synthesis and applications of this important class of molecules.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • PrepChem. Synthesis of 3-carbethoxy-2,5-hexanedione. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. Available at: [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]

  • ResearchGate. (2014). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Advances in Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. ¹³C NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H‐pyrrole. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of compound 3a. Available at: [Link]

  • Chaudhuri, S., et al. (2023). A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. New Journal of Chemistry. Available at: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing polymerization of electron-rich 4-methoxypyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Electron-Rich Heterocycles

Status: Operational Ticket Focus: Preventing Polymerization of 4-Methoxypyrroles Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Part 1: The Core Issue (Mechanism)

Why is my 4-methoxypyrrole turning black?

The methoxy group at the 4-position is a powerful electron-donating group (EDG). Through resonance, it pushes electron density into the pyrrole ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the ring exceptionally nucleophilic but also critically sensitive to electrophiles—specifically protons (


).

The Acid-Catalyzed Death Spiral:

  • Protonation: Even trace acidity (from silica gel,

    
    , or ambient moisture) protonates the ring, typically at the 
    
    
    
    -position (C2 or C5).
  • Electrophile Generation: This protonated species is no longer aromatic; it becomes a highly reactive electrophilic cation (an iminium ion equivalent).

  • Nucleophilic Attack: A remaining neutral pyrrole molecule attacks this cation.

  • Chain Reaction: The dimer loses a proton, re-aromatizes, and then reacts again, forming "pyrrole red" or black tar (polypyrroles).

Visualizing the Failure Pathway

G Monomer 4-Methoxypyrrole (High HOMO) Cation Reactive Cationic Intermediate Monomer->Cation Protonation Acid Trace Acid (H+) (Silica / CHCl3) Acid->Cation Dimer Dimerization Cation->Dimer + Monomer Polymer Black Tar (Polymerization) Dimer->Polymer Chain Reaction Base INTERVENTION: Base Wash / TEA Base->Acid Neutralizes Inert INTERVENTION: Inert Atmosphere Inert->Polymer Prevents Oxidation

Caption: The acid-catalyzed polymerization cascade of electron-rich pyrroles and critical intervention points.

Part 2: Troubleshooting Guide (Q&A)

Q1: I concentrated my reaction mixture on the rotavap, and the yellow oil instantly turned into a black solid. What happened? Diagnosis: Acidic Chloroform Syndrome. Root Cause: Chloroform (


) naturally decomposes to form phosgene and HCl over time. Even fresh bottles can be acidic enough to trigger polymerization of 4-methoxypyrroles upon concentration.
The Fix: 
  • Immediate: Switch to Dichloromethane (DCM) or Benzene.

  • Protocol: If you must use

    
    , filter it through a small plug of basic alumina immediately before use to neutralize HCl.
    

Q2: My compound vanished on the silica column. I see a dark band at the baseline. Is it stuck? Diagnosis: On-Column Decomposition. Root Cause: Standard flash silica gel is slightly acidic (pH 6.5–7.0). For 4-methoxypyrroles, this surface acts as a solid-state acid catalyst. The Fix: You must deactivate the silica.[1][2]

  • Method: Pre-wash the column with solvent containing 1–5% Triethylamine (

    
    ). (See SOP below).
    
  • Alternative: Switch to Neutral or Basic Alumina (Brockmann Grade III). Alumina is far gentler on electron-rich heterocycles.

Q3: The NMR shows broad signals and the baseline is wavy, but TLC showed a single spot. Diagnosis: Oxidative Degradation / Paramagnetic Impurities. Root Cause: Electron-rich pyrroles are easily oxidized by air (


) to form radical cations or quinone-like species, which are paramagnetic and broaden NMR signals.
The Fix: 
  • Solvent: Use deuterated solvents that have been stored over activated molecular sieves and/or

    
    .
    
  • Technique: Filter the sample through a micro-plug of basic alumina directly into the NMR tube under an inert atmosphere (Argon) if possible.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Deactivated Silica Gel Chromatography

Use this protocol for all purifications of free NH-pyrroles or methoxy-substituted variants.

StepActionTechnical Rationale
1 Slurry Preparation Mix silica gel with the mobile phase containing 1% Triethylamine (TEA) .
2 Column Packing Pour the slurry. Flush with 2 column volumes of the mobile phase (with 1% TEA).
3 Loading Load sample. Do not use pure DCM for loading if possible; use a Hexane/DCM mix with trace TEA.
4 Elution Run the column.[1][2][3] You can lower TEA to 0.5% during elution to prevent salt formation in fractions.
5 Concentration Evaporate fractions at < 30°C . Do not heat the water bath.
SOP-02: Workup for Acid-Sensitive Pyrroles

Standard aqueous workups often introduce enough acid to destroy the product.

  • Quench: Pour reaction mixture into a pre-cooled solution of Saturated

    
      or 0.1 M NaOH .
    
  • Extraction: Use Diethyl Ether (

    
    )  rather than DCM if possible (Ether is less likely to form acidic breakdown products).
    
  • Drying: Use

    
     (Potassium Carbonate)  instead of 
    
    
    
    or
    
    
    .
    • Why?

      
       is slightly Lewis acidic. 
      
      
      
      provides a buffered, basic environment that stabilizes the pyrrole.
  • Filtration: Filter and concentrate immediately. Do not leave the solution standing.

Part 4: Storage & Handling

The "Freezer Rule": Electron-rich pyrroles have a half-life measured in hours at room temperature in air.

  • Short Term (< 24 Hours): Store as a dilute solution in Benzene or Toluene at 4°C. The aromatic solvent acts as a radical scavenger.

  • Long Term:

    • Dissolve in Benzene.

    • Freeze the solution (solidifies at 5.5°C).

    • Store at -20°C under Argon.

    • Note: Storing as a neat oil is risky; polymerization is autocatalytic in the neat phase.

N-Protection Strategy (Preventative): If the "free" NH pyrrole is not strictly required for the next step, protect it immediately.

  • TIPS (Triisopropylsilyl): Excellent stability, bulky group blocks electrophilic attack at the

    
    -position.
    
  • Boc (tert-Butyloxycarbonyl): Electron-withdrawing group (EWG). This pulls electron density out of the ring, drastically lowering the HOMO and preventing oxidation/polymerization.

References

  • Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.
  • Smith, G. F. (1963).[4] The Acid-Catalyzed Polymerization of Pyrroles and Indoles. Advances in Heterocyclic Chemistry, 2, 287-309.[4] Link

  • BenchChem Technical Support. (2025). Handling Air-Sensitive Reagents in Pyrrole Synthesis. Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Department of Chemistry. Link

  • Laha, J. K., et al. (2020).[3] Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 12821-12825. (Discusses avoidance of acid to prevent polymerization). Link[5]

  • Mutter, A. C., et al. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole. PMC (PubMed Central). (Details instability of 3/4-methoxypyrroles and Boc protection strategies). Link

Sources

Technical Support Guide: Stability of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate

[1]

Executive Summary: The "Push-Pull" Electronic Conflict

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (CAS: 18469-25-5) presents a unique stability challenge due to its conflicting electronic substituents. While the ester group at C2 is electron-withdrawing (stabilizing), the methoxy group at C4 is strongly electron-donating (+M effect).

This creates a "push-pull" system where the pyrrole ring remains significantly electron-rich, particularly at the C5 position (alpha to the nitrogen and adjacent to the methoxy group). Consequently, this molecule exhibits high sensitivity to Brønsted acids , leading to rapid protonation, loss of aromaticity, and subsequent polymerization (observed as reddening or black tar formation).

This guide provides troubleshooting steps, mechanistic insights, and validated protocols to prevent experimental failure.

Part 1: Troubleshooting & Diagnostics (Q&A)
Q1: "I attempted to hydrolyze the ester using 1M HCl at reflux, but the reaction mixture turned black/red and yielded no product. What happened?"

Diagnosis: Acid-Catalyzed Polymerization.[1] Explanation: You likely triggered an electrophilic oligomerization cascade. The methoxy group activates the pyrrole ring, making C5 highly nucleophilic. Strong acid protonates C5, generating a reactive electrophile that is immediately attacked by another unprotonated pyrrole molecule.[2] Solution:

  • Immediate Action: Discard the tar; recovery is rarely possible.

  • Correct Protocol: Switch to Basic Hydrolysis (Saponification) using LiOH or NaOH in a THF/Water mixture (See Protocol A below).[1] Base hydrolysis avoids the formation of the reactive cationic intermediate.

Q2: "My compound degraded during purification on a standard silica gel column. The fractions were colored, but NMR showed decomposition."

Diagnosis: Acidic Surface Decomposition.[1] Explanation: Standard silica gel is slightly acidic (pH ~4-5). For electron-rich pyrroles like ethyl 4-methoxy-1H-pyrrole-2-carboxylate, this acidity is sufficient to catalyze slow decomposition or oxidative coupling on the column stationary phase. Solution:

  • Protocol Modification: Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) in the eluent system. This neutralizes the acidic sites on the silica surface.

  • Alternative: Use neutral alumina, though buffered silica is often sufficient and cheaper.

Q3: "Can I use this compound in a Vilsmeier-Haack reaction?"

Diagnosis: High Risk of Polymerization.[1] Explanation: Vilsmeier-Haack reagents (POCl3/DMF) generate acidic byproducts.[1] While the C2-ester deactivates the ring slightly, the C4-methoxy group reactivates it. Recommendation:

  • Run the reaction at low temperatures (0°C to -10°C) .

  • Buffer the reaction if possible.

  • Quench immediately into a basic solution (e.g., saturated NaHCO3 or NaOAc) to neutralize acid generated during the workup.

Part 2: Technical Deep Dive & Mechanisms
Mechanism of Acid Decomposition

The instability arises from the protonation of the pyrrole ring.[1] Unlike pyridine, which protonates on the nitrogen, pyrroles protonate on the carbon atoms (C2 or C5) because the nitrogen lone pair is delocalized into the aromatic sextet.[2]

Key Pathway:

  • Protonation: H+ attacks C5 (activated by the adjacent methoxy).[1]

  • Loss of Aromaticity: The resulting cation is non-aromatic and highly electrophilic.

  • Nucleophilic Attack: An unprotonated pyrrole attacks the cation.[1]

  • Polymerization: The dimer re-aromatizes (loss of H+) or reacts further, forming "pyrrole red" polymers.[1]

AcidDecompositioncluster_preventionPrevention StrategyPyrroleEthyl 4-methoxy-1H-pyrrole-2-carboxylateCationC5-Protonated Cation(Non-Aromatic Electrophile)Pyrrole->Cation Protonation at C5AcidH+ (Acidic Media)Acid->CationDimerDimerization/OligomerizationCation->Dimer Attack by neutral PyrroleTarBlack Polymer (Tar)Dimer->Tar Chain PropagationBaseUse Basic Conditions(LiOH/NaOH)

Figure 1: Mechanism of acid-catalyzed decomposition for electron-rich pyrroles. The C5 position is the "Achilles' heel" due to methoxy activation.

Part 3: Validated Experimental Protocols
Protocol A: Safe Hydrolysis (Saponification)

Use this method to convert the ester to the carboxylic acid without ring destruction.[1]

Reagents:

  • Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 - 3.0 equiv)[1]

  • Solvent: THF / Water (3:1 ratio)[1]

Step-by-Step:

  • Dissolution: Dissolve the pyrrole ester in THF (approx. 0.1 M concentration).

  • Addition: Add the solution of LiOH in water dropwise at 0°C.

  • Reaction: Allow to warm to room temperature (20-25°C). Monitor by TLC (typically 2-4 hours). Do not heat.

  • Workup (Critical):

    • Cool the mixture to 0°C.

    • Carefully acidify to pH ~4-5 using 1M Citric Acid or 0.5M Acetic Acid .

    • Note: Do not use concentrated HCl. Do not acidify below pH 3.

  • Extraction: Extract immediately with Ethyl Acetate. Wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Buffered Silica Gel Chromatography

Use this for purification of the ester to prevent on-column decomposition.[1]

Materials:

  • Silica Gel (Standard grade)[1]

  • Triethylamine (Et3N)[1]

  • Eluent (e.g., Hexanes/Ethyl Acetate)[3]

Procedure:

  • Slurry Preparation: Prepare the silica slurry using your starting eluent mixture containing 1% v/v Triethylamine .[1]

  • Packing: Pour the column and flush with 2-3 column volumes of the Et3N-doped eluent.

  • Loading: Load your sample.

  • Elution: Run the column using the standard eluent (Et3N is usually not needed in the running solvent once the column is neutralized, but keeping 0.5% is safer for very sensitive compounds).

  • Evaporation: Rotovap fractions immediately. The trace Et3N will evaporate or can be removed under high vacuum.

Part 4: Stability Data Summary
ConditionStability RatingObservationRecommendation
1M HCl (RT) Poor Rapid darkening, tar formation.[1]AVOID. Use buffered conditions.
1M NaOH (RT) Good Clean hydrolysis to carboxylate.[1]Preferred method for deprotection.[1]
Silica Gel (Untreated) Fair/Poor Streaking on TLC, yield loss.[1]Use Et3N-buffered silica.[1]
Air/Oxygen Fair Slow oxidation (browning) over weeks.[1]Store under Argon/Nitrogen at -20°C.
TFA (Trifluoroacetic acid) Poor Decarboxylation/Polymerization.[1]Avoid for Boc-deprotection if possible.
Part 5: Decision Tree for Handling

HandlingDecisionStartStart: Ethyl 4-methoxy-1H-pyrrole-2-carboxylateGoalWhat is your goal?Start->GoalHydrolysisHydrolyze Ester to AcidGoal->HydrolysisPurifyPurify CompoundGoal->PurifyReactElectrophilic SubstitutionGoal->ReactAcidMethodAcid Hydrolysis (HCl)Hydrolysis->AcidMethod AvoidBaseMethodBase Hydrolysis (LiOH/THF)Hydrolysis->BaseMethod RecommendedStdSilicaStandard Silica GelPurify->StdSilica RiskyBufSilicaEt3N Buffered SilicaPurify->BufSilica RecommendedStrongAcidStrong Acid CatalystReact->StrongAcid AvoidMildLewisMild Lewis Acid / Low TempReact->MildLewis RecommendedFail1FAILURE: PolymerizationAcidMethod->Fail1Success1SUCCESS: Product IsolatedBaseMethod->Success1Fail2Yield Loss / DecompositionStdSilica->Fail2BufSilica->Success1

Figure 2: Decision matrix for handling electron-rich pyrrole esters.

References
  • General Pyrrole Stability & Acidity

    • Schofield, K. (1967).[1] Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths. (Foundational text on pyrrole acid sensitivity).

    • StudySmarter. (2023).[1][4] Pyrrole: Structure, Acidity & Synthesis. Link

  • Synthesis & Handling of Electron-Rich Pyrroles

    • Laha, J. K., et al. (2020).[5] "Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions". Organic Letters, 22(4), 1442-1447. (Discusses avoidance of acidic conditions to prevent polymerization). Link

    • Li, M.-J., et al. (2024).[1][6][7] "Mechanosynthesis of Pyrrole-2-carboxylic Acids...". Organic Letters, 26, 4189-4193.[7] (Modern synthesis avoiding harsh solution-phase acid conditions). Link

  • Compound Specific Data

    • PubChem. (2025).[1][8] Ethyl 4-methyl-1H-pyrrole-2-carboxylate (Analogous Structure). CID 643361.[1][8] Link

    • Sigma-Aldrich. (2025). Ethyl 4-formylpyrrole-2-carboxylate Safety Data Sheet. (Highlights storage and stability warnings). Link

Technical Support Center: Purification of Ethyl 4-Methoxypyrrole-2-Carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of ethyl 4-methoxypyrrole-2-carboxylate. We will address common challenges and provide robust, field-proven methodologies to ensure the successful isolation of this compound. Our focus is on explaining the causality behind experimental choices to empower users with a deeper understanding of the chromatographic process.

Core Challenge: The Acid-Sensitivity of the Pyrrole Ring

The primary difficulty in purifying pyrrole derivatives like ethyl 4-methoxypyrrole-2-carboxylate via column chromatography lies in the interaction between the compound and the stationary phase. Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups.[1] The electron-rich pyrrole ring can interact strongly with these acidic sites, leading to several common problems:

  • Peak Tailing/Streaking: Strong, non-ideal interactions cause the compound to elute slowly and asymmetrically from the column, resulting in broad fractions and poor separation.[2]

  • Irreversible Adsorption: In some cases, the compound binds so strongly that it fails to elute, leading to low recovery.[3]

  • On-Column Decomposition: The acidic environment can catalyze the degradation of sensitive pyrrole derivatives, especially if they are prone to polymerization or oxidation.[2][3]

This guide is structured to directly address these issues through optimized protocols and targeted troubleshooting.

Recommended Purification Protocol: Flash Column Chromatography

This protocol outlines a standard flash chromatography procedure, which utilizes positive air pressure to accelerate solvent flow, significantly reducing purification time compared to traditional gravity chromatography.[4][5]

Step 1: Solvent System Optimization via Thin-Layer Chromatography (TLC)

The selection of an appropriate mobile phase (eluent) is the most critical step for a successful separation. The goal is to find a solvent system where the target compound, ethyl 4-methoxypyrrole-2-carboxylate, has a retention factor (R_f) of approximately 0.2-0.35.[2][6] This R_f value ensures that the compound interacts sufficiently with the stationary phase for separation to occur but elutes in a reasonable volume of solvent.

Methodology:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto several TLC plates.

  • Develop each plate in a chamber containing a different solvent system. Start with the systems suggested in the table below and adjust ratios as needed.

  • Visualize the spots under UV light or by using a staining agent (e.g., potassium permanganate).

  • Calculate the R_f value for your target compound in each system and select the one that provides the best separation from impurities and an R_f in the target range.

Solvent SystemPolarityTypical Starting Ratio (v/v)Notes
Hexane:Ethyl AcetateLow-Med9:1 to 4:1A standard, versatile system.[7] Increasing the ethyl acetate proportion increases the polarity and lowers the retention time (increases R_f).
Dichloromethane:MethanolMed-High98:2 to 95:5Effective for more polar pyrrole-2-carboxylates.[2] Use methanol sparingly (<10%), as higher concentrations can dissolve silica gel.[7]
Petroleum Ether:Ethyl AcetateLow-Med19:1A good alternative to hexane-based systems.[2]
Modifier Addition (for streaking issues) N/AAdd 0.1-1% to eluentIf streaking is observed on the TLC plate, add a small amount of triethylamine (Et₃N) to the chosen solvent system to neutralize the acidic silica.[2][7]
Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Optimization (Target Rf ≈ 0.2-0.35) Pack 2. Column Packing (Silica Slurry) TLC->Pack Load 3. Sample Loading (Dry or Wet) Pack->Load Elute 4. Elution (Apply Pressure) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate

Caption: A standard workflow for flash column chromatography.

Step 2: Column Preparation and Sample Loading
  • Select a Column: Choose a column size appropriate for the amount of crude material. A general rule is to use 30-100 g of silica gel for every 1 g of crude sample.

  • Pack the Column:

    • Place a small plug of cotton or a frit at the bottom of the column, followed by a thin layer of sand.[5]

    • Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).[2]

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly, ensuring there are no air bubbles or cracks.[5]

    • Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.[6]

  • Load the Sample:

    • Wet Loading: If the crude product is readily soluble in the eluent, dissolve it in a minimal amount of the solvent and carefully pipette it onto the top layer of sand. This is simple but can lead to band broadening if too much solvent is used.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (1-2 times the mass of the crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better resolution.[8]

Step 3: Elution and Analysis
  • Carefully add the eluent to the column, ensuring the sand layer is not disturbed.

  • Apply steady air pressure to force the solvent through the column at a consistent rate. A common guideline is a flow rate that causes the solvent level to drop about 2 inches per minute.[5]

  • Collect the eluting solvent in a series of labeled test tubes or flasks.

  • Monitor the separation by spotting alternate fractions onto a TLC plate and developing it.

  • Once the fractions containing the pure product are identified, combine them.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified ethyl 4-methoxypyrrole-2-carboxylate.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Troubleshooting Decision Tree

G cluster_streaking Symptom: Streaking / Tailing cluster_separation Symptom: Poor Separation cluster_elution Symptom: No Elution / Low Recovery Start Problem Observed During Column Chromatography Streaking Compound is streaking or peaks are tailing Start->Streaking Separation Poor separation from impurities Start->Separation NoElution Compound is stuck on column or recovery is very low Start->NoElution Cause_Acid Cause: Interaction with acidic silica Streaking->Cause_Acid Sol_Base Solution 1: Add 0.1-1% Et3N to eluent Cause_Acid->Sol_Base Sol_Alumina Solution 2: Switch to neutral alumina Cause_Acid->Sol_Alumina Cause_Solvent Cause: Suboptimal solvent system Separation->Cause_Solvent Sol_TLC Solution 1: Re-optimize eluent with TLC Cause_Solvent->Sol_TLC Sol_System Solution 2: Try a different solvent class (e.g., Ether/Hexane) Cause_Solvent->Sol_System Cause_Polarity Cause 1: Eluent is not polar enough NoElution->Cause_Polarity Cause_Decomp Cause 2: On-column decomposition NoElution->Cause_Decomp Sol_Polarity Solution: Gradually increase eluent polarity Cause_Polarity->Sol_Polarity Sol_Methanol Solution: Use a 'methanol purge' (5-10% MeOH/DCM) Cause_Polarity->Sol_Methanol Cause_Decomp->Sol_Alumina Sol_Stability Solution: Test compound stability on silica TLC plate Cause_Decomp->Sol_Stability

Caption: A decision tree for troubleshooting common chromatography issues.

Q1: My compound is streaking badly on the TLC plate and the column fractions are very broad. What's happening?

A: This is the most common issue with pyrrole derivatives and is caused by the interaction of the polar, slightly basic pyrrole ring with the acidic silanol groups on the silica gel surface.[2] This leads to poor peak shape and inefficient separation.

  • Primary Solution: Add a basic modifier to your eluent. Incorporating a small amount of triethylamine (Et₃N), typically 0.1-1% by volume, will neutralize the most acidic sites on the silica, dramatically improving peak shape.[2][7] Always re-check the R_f on TLC after adding the modifier, as it may increase slightly.

  • Alternative Stationary Phase: If streaking persists even with a modifier, your compound may be too sensitive for silica gel. Consider switching to a different stationary phase like neutral or basic alumina, which is better suited for basic or acid-sensitive compounds.[1][2]

Q2: My product is eluting with the solvent front or not moving from the origin. How do I fix this?

A: This indicates a significant mismatch between the polarity of your compound and the eluent.

  • Eluting with Solvent Front: Your eluent is too polar. The compound is spending all its time in the mobile phase and not interacting with the silica. You need to decrease the solvent polarity by increasing the proportion of the non-polar solvent (e.g., move from 1:1 Hexane:EtOAc to 9:1 Hexane:EtOAc).[2]

  • Not Moving from Origin: Your eluent is not polar enough. The compound is strongly adsorbed to the silica and is not being carried by the mobile phase. You must increase the eluent's polarity by increasing the proportion of the polar solvent (e.g., ethyl acetate or methanol).[2][9]

Q3: I have very low recovery of my compound, even after flushing the column with a very polar solvent. Where did it go?

A: This suggests either irreversible adsorption or decomposition on the column.[3]

  • Test for Stability: Before running a large-scale column, you can check for on-column stability. Spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot appear at the baseline or a significant reduction in the intensity of your product spot, your compound is likely decomposing on the silica.[3]

  • Solution: If decomposition is confirmed, you must avoid standard silica gel. The best options are to use silica gel deactivated with triethylamine as described in Q1, or switch to a more inert stationary phase like neutral alumina.[1][2] In some cases, non-chromatographic methods like recrystallization or distillation may be necessary.[2]

Q4: Should I use silica gel or alumina for purifying ethyl 4-methoxypyrrole-2-carboxylate?

A: Start with silica gel. It generally offers higher resolving power for most organic compounds.[1] However, because of the potential acid sensitivity of the pyrrole ring, you should be prepared to use a triethylamine-modified eluent. If you observe significant decomposition or irreversible binding even with a modifier, then neutral alumina is the recommended alternative.[2]

Q5: How much crude material can I load onto my column?

A: Column capacity depends on the difficulty of the separation. If the R_f difference between your product and the nearest impurity is large (>0.2), you can load more material. A typical guideline is a silica-to-sample mass ratio of 30:1 to 100:1. For very difficult separations, this ratio may need to be increased.

References

  • Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Deriv
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester.
  • Column Chromatography. (n.d.). University of Colorado Boulder.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • 2.4A: Macroscale Columns. (2024, August 18). Chemistry LibreTexts.
  • Chromatography: The Solid Phase. (n.d.). University of Rochester.
  • What is the most polar solvent usable in silica gel chromatography? (2015, February 12).
  • What compounds are unstable in a silica gel column (chrom

Sources

Technical Support Center: Synthesis of Pyrrole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Oxidation

This technical guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrrole-2-carboxylates. Pyrrole-containing molecules are of significant interest due to their presence in numerous bioactive natural products and pharmaceuticals.[1] However, the pyrrole ring's electron-rich nature makes it susceptible to oxidation, which can lead to undesired side products, polymerization, and reduced yields.[2][3] This guide provides in-depth, field-proven insights and practical solutions to mitigate these challenges, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrrole-2-carboxylate synthesis turning dark or forming a black precipitate?

This is a classic sign of pyrrole oxidation, often leading to the formation of polypyrrole, a black, insoluble polymer.[4][5][6] The electron-rich pyrrole ring is easily oxidized, especially under acidic conditions or in the presence of air (oxygen).[3] This process can be initiated by trace metal impurities, light, or oxidizing agents present in your reagents or solvents. The polymerization often proceeds through the coupling of radical cations formed during the initial oxidation of the pyrrole monomer.[6][7]

Q2: What are the most common synthetic routes for pyrrole-2-carboxylates, and which are most prone to oxidation?

Several classical methods are employed, each with its own susceptibility to oxidation:

  • Knorr Pyrrole Synthesis: This widely used method involves the condensation of an α-amino-ketone with a β-ketoester.[8][9] While versatile, the α-amino-ketone intermediate can be unstable and prone to self-condensation.[10] The reaction conditions, if not carefully controlled, can promote oxidation.

  • Paal-Knorr Synthesis: This reaction synthesizes pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[11][12][13] The reaction is often conducted under neutral or weakly acidic conditions to avoid the formation of furan byproducts.[14] However, prolonged reaction times or exposure to air can still lead to oxidation.

  • Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[15][16] While effective for producing highly substituted pyrroles, side reactions can occur, and yields can sometimes be moderate.[17]

  • Modern Methods: Newer approaches, such as those involving electrocyclization/oxidation sequences, offer efficient one-pot syntheses.[1][18] These methods often use stoichiometric or catalytic oxidants to convert a dihydropyrrole intermediate to the final pyrrole product.[1] While the oxidation is controlled, careful optimization is necessary to prevent over-oxidation or side reactions.

Q3: Can I use air as the oxidant in my reaction?

While some modern synthetic protocols for pyrrole-2-carboxylates utilize air as a green and readily available oxidant, this approach requires careful catalytic control, often with copper(II) salts.[1] Uncontrolled exposure to air, especially in the presence of light or trace metals, is a primary cause of unwanted polymerization and decomposition.[3] For most standard syntheses, it is crucial to work under an inert atmosphere.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis and provides actionable solutions based on established chemical principles.

Problem 1: My reaction mixture is darkening significantly, and I'm isolating a black, intractable solid.

Potential Cause Explanation Recommended Solution
Oxygen Exposure The pyrrole ring is highly sensitive to atmospheric oxygen, leading to oxidative polymerization.[3][6] This is often accelerated by light and trace metal impurities.Implement Air-Free Techniques:Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.[19] This can be achieved using a Schlenk line for rigorous exclusion of air, or more simply with a balloon filled with inert gas for less sensitive reactions.[20][21] • Degassed Solvents: Before use, degas your solvents by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
Acidic Conditions Protic or Lewis acids used as catalysts can promote the formation of reactive intermediates that are more susceptible to oxidation and polymerization.[3]Optimize Acid Catalyst:Use Weak Acids: If an acid is necessary, consider using a weaker acid like acetic acid, which can accelerate the reaction without promoting excessive side reactions.[14] • Control pH: For reactions like the Paal-Knorr synthesis, maintaining a pH above 3 is crucial to favor pyrrole formation over furan synthesis and minimize oxidation.[14]
Presence of Oxidizing Impurities Reagents or solvents may contain peroxide or other oxidizing impurities that can initiate the oxidation of the pyrrole ring.Purify Reagents and Solvents:Freshly Distill Solvents: Distill solvents from appropriate drying agents immediately before use to remove water and peroxides. • Check Reagent Purity: Use high-purity, freshly opened reagents whenever possible.

Problem 2: The yield of my desired pyrrole-2-carboxylate is consistently low, even without significant polymerization.

Potential Cause Explanation Recommended Solution
Formation of Stable, Non-Aromatic Intermediates In some syntheses, such as the Paal-Knorr reaction, the initial cyclization product is a dihydropyrrole (pyrroline).[1] Incomplete oxidation of this intermediate to the aromatic pyrrole will result in a lower yield of the desired product.Introduce a Mild Oxidant:Controlled Oxidation: If you suspect a stable dihydropyrrole intermediate, consider adding a mild oxidant in a controlled manner at the end of the reaction. Common choices include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or catalytic copper(II) acetate with air.[1][18][22] • Monitor by TLC/LC-MS: Carefully monitor the reaction to determine the optimal time for adding the oxidant and to avoid over-oxidation.
Side Reactions of Starting Materials In the Knorr synthesis, the α-aminoketone intermediate is known to be unstable and can undergo self-condensation to form pyrazines, reducing the amount available for pyrrole formation.[10]In Situ Generation of Intermediates:One-Pot Procedures: Generate the unstable α-aminoketone in situ from a more stable precursor, such as an α-oximino ketone, which is then reduced in the presence of the other reactant.[8][10] This minimizes the concentration of the labile intermediate and reduces side reactions.
Steric Hindrance Bulky substituents on the starting materials can hinder the cyclization step, leading to lower yields.Adjust Reaction Conditions:Increase Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation barrier for sterically hindered substrates. • Use Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for certain pyrrole syntheses.[1][22]

Problem 3: I'm observing the formation of undesired oxidized byproducts, such as pyrrolinones.

Potential Cause Explanation Recommended Solution
Over-oxidation The use of harsh oxidizing agents or prolonged exposure to oxidants can lead to the oxidation of the pyrrole ring itself, forming products like 5-oxypyrrolin-2-ones.[4][5][23]Use Milder Oxidants:Reagent Selection: If an oxidation step is required, choose a milder reagent. For example, o-chloranil has been shown to be effective for the controlled oxidation of some pyrrole-2-carboxylates to pyrrolinones, suggesting that even "mild" oxidants need to be used with care.[23] • Stoichiometric Control: Carefully control the stoichiometry of the oxidant used. Start with substoichiometric amounts and gradually increase as needed, monitoring the reaction closely.
Presence of Radical Initiators Unwanted radical reactions can lead to a variety of oxidized byproducts.Add a Radical Inhibitor:Antioxidants: In some cases, the addition of a small amount of a radical scavenger or antioxidant can help to suppress unwanted side reactions. Phenolic antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used in organic synthesis.[24][25]

Experimental Protocols and Workflows

Protocol 1: General Procedure for Inert Atmosphere Synthesis (Balloon Technique)

This protocol is suitable for reactions that are sensitive to air and moisture but do not require the rigorous exclusion of a Schlenk line.[21]

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, magnetic stir bar) at >120 °C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while still warm and fit with rubber septa. Clamp the apparatus securely.

  • Inert Gas Flush: Insert a needle connected to a balloon filled with nitrogen or argon into the septum of the reaction flask. Insert a second "bleed" needle to act as an outlet.

  • Flushing: Allow the inert gas to flush through the flask for 5-10 minutes to displace the air.

  • Reagent Addition:

    • Solids: Add solid reagents to the flask before flushing with inert gas.

    • Liquids: Use a syringe that has been purged with inert gas to add degassed solvents and liquid reagents through the septum.

  • Reaction: Once all reagents are added, remove the bleed needle. The balloon will maintain a slight positive pressure of inert gas throughout the reaction.

Inert_Atmosphere_Setup

Protocol 2: In Situ Generation and Reaction in Knorr Pyrrole Synthesis

This protocol minimizes the decomposition of the sensitive α-aminoketone intermediate.[10]

  • Nitrosation: Dissolve the starting β-ketoester in glacial acetic acid and cool in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C. Stir until the formation of the α-oximino-β-ketoester is complete (monitor by TLC).

  • Reductive Condensation: To the cooled solution from step 1, add the second β-dicarbonyl component.

  • Zinc Addition: Slowly add zinc dust portion-wise to the vigorously stirred mixture. The reaction is exothermic; use an ice bath to maintain the temperature below 40 °C. The zinc reduces the oxime to the amine in situ, which then immediately condenses to form the pyrrole.[9]

  • Work-up: After the reaction is complete, pour the mixture into a large volume of ice-water. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Knorr_Synthesis_Workflow

Data Summary Table: Troubleshooting Oxidation

Symptom Primary Cause Diagnostic Check Tier 1 Solution Tier 2 Solution
Black Precipitate / Dark Color Oxidative PolymerizationVisual inspection, insolubility of byproductImplement inert atmosphere (N₂/Ar).[19][20]Add a radical scavenger (e.g., BHT).
Low Yield, Clean Reaction Incomplete AromatizationLC-MS analysis for dihydropyrrole intermediatesAdd a mild oxidant post-cyclization (e.g., DDQ).[1][22]Increase reaction temperature or use microwave heating.[1]
Multiple Byproducts Instability of IntermediatesAnalyze crude reaction by ¹H NMR or LC-MSGenerate reactive intermediates in situ.[8][10]Purify all reagents and solvents immediately before use.
Formation of Pyrrolinones Over-oxidationIsolate and characterize byproduct (NMR, MS)Reduce amount of oxidant or switch to a milder one.Decrease reaction time and temperature for the oxidation step.

By understanding the mechanisms of pyrrole oxidation and implementing these preventative and troubleshooting strategies, researchers can significantly improve the success rate and efficiency of pyrrole-2-carboxylate syntheses.

References

  • Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones - PMC. National Center for Biotechnology Information. [Link]

  • Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. University of Groningen. [Link]

  • The Oxidation of Pyrrole. | Semantic Scholar. Semantic Scholar. [Link]

  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques - Advion, Inc. Advion, Inc. [Link]

  • Redox Chemistry of Bipyrroles: Further Insights into the Oxidative Polymerization Mechanism of Pyrrole and Oligopyrroles - ACS Publications. ACS Publications. [Link]

  • New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. ScienceDirect. [Link]

  • Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing). Royal Society of Chemistry. [Link]

  • Pyrrole - Wikipedia. Wikipedia. [Link]

  • Kinetics and mechanism of pyrrole chemical polymerization - ResearchGate. ResearchGate. [Link]

  • Knorr pyrrole synthesis - Grokipedia. Grokipedia. [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism | Scilit. Scilit. [Link]

  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Performing Sensitive Reactions without a Schlenk Line. University of Nottingham. [Link]

  • Paal–Knorr synthesis - Wikipedia. Wikipedia. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Paal-Knorr Pyrrole Synthesis - SynArchive. SynArchive. [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Beilstein Journal of Organic Chemistry. [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. MDPI. [Link]

  • Covalent modification of biological targets with natural products through Paal–Knorr pyrrole formation - PMC. National Center for Biotechnology Information. [Link]

  • Antioxidants Activity of Selected Synthesized Compounds|crimson publishers.com. Crimson Publishers. [Link]

  • Knorr pyrrole synthesis - Wikipedia. Wikipedia. [Link]

  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC. National Center for Biotechnology Information. [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - MDPI. MDPI. [Link]

  • Oxidation and Antioxidants in Organic Chemistry and Biology - ResearchGate. ResearchGate. [Link]

  • Intermediates in the Paal-Knorr synthesis of pyrroles | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • One-pot synthesis of pyrrole-2-carboxylates and -carboxamides via an electrocyclization/oxidation sequence - PubMed. National Center for Biotechnology Information. [Link]

  • Hantzsch pyrrole synthesis - Wikipedia. Wikipedia. [Link]

  • Elevating Antioxidant Levels in Food Through Organic Farming and Food Processing - The Organic Center |. The Organic Center. [Link]

  • Oxidation of pyrrole-2-carboxylates with o-chloranil and its synthetic application. HETEROCYCLES. [Link]

  • Three‐Component Synthesis of Pyrrole‐Related Nitrogen Heterocycles by a Hantzsch‐Type Process: Comparison between Conventi - ResearchGate. ResearchGate. [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Hantzsch Pyrrole Synthesis – Knowledge and References - Taylor & Francis. Taylor & Francis. [Link]

  • Hantzsch Pyrrole Synthesis. Pharmapproach. [Link]

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution - ResearchGate. ResearchGate. [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - MDPI. MDPI. [Link]

  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors - PMC. National Center for Biotechnology Information. [Link]

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Technical Support Center: O-Methylation of Hydroxypyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield and Regioselectivity in the O-Methylation of Hydroxypyrroles Ticket ID: #HP-OMe-001 Support Tier: Senior Application Scientist (L3)

Executive Summary

Hydroxypyrroles are deceptively simple substrates. In practice, they present two notorious challenges: tautomeric ambiguity (the battle between N-alkylation and O-alkylation) and oxidative instability (the tendency to polymerize into "black tar").

This guide moves beyond standard textbook protocols. It addresses the specific electronic and steric factors required to lock the pyrrole oxygen in its nucleophilic enolate form while suppressing the thermodynamically favored N-alkylation.

Module 1: The Core Problem (Tautomerism & Regioselectivity)

Before attempting synthesis, you must understand the substrate's behavior. Hydroxypyrroles (particularly 2- and 3-hydroxypyrroles) exist in equilibrium with their keto-tautomers (pyrrolinones/lactams).

  • The Trap: Standard alkylation (e.g.,

    
    ) typically yields the N-methyl lactam , not the methoxypyrrole. This is because the amide-like resonance of the N-alkylated product is often thermodynamically preferred, and the nitrogen atom is the softer, more kinetic nucleophile.
    
  • The Fix: To achieve O-methylation, you must either:

    • Hard/Soft Mismatch: Use a "hard" metal cation (Ag⁺) to mask the nitrogen or coordinate the halide.

    • Enol Trapping: Use conditions that react exclusively with the hydroxyl proton (Mitsunobu).

Pathway Visualization

G Substrate Hydroxypyrrole (Tautomeric Mix) Keto Keto Form (Lactam) Substrate->Keto Enol Enol Form (Aromatic) Substrate->Enol Anion Ambident Anion Keto->Anion Base Enol->Anion Base Prod_N N-Methyl Lactam (Undesired) Anion->Prod_N Standard Conditions (NaH, K2CO3) Prod_O O-Methoxy Pyrrole (Target) Anion->Prod_O Ag2CO3 or Mitsunobu N_Path Soft Electrophile / Dissociated Ion Pair O_Path Hard Electrophile / Silver Coordination

Figure 1: Mechanistic divergence in pyrrole alkylation. Standard basic conditions favor N-alkylation (Red path), while silver salts or Mitsunobu conditions force O-alkylation (Green path).

Module 2: Validated Protocols

Protocol A: The Silver Carbonate Method (High Selectivity)

Best for: Small-to-medium scale, high-value substrates where O-selectivity is paramount.

Mechanism: The silver ion (


) has a high affinity for halides (driving the reaction) and coordinates to the softer nitrogen atom of the pyrrole ring, sterically and electronically blocking it. This forces the electrophile to attack the oxygen.

Reagents:

  • Substrate: 1.0 equiv

  • Methyl Iodide (MeI): 3.0 – 5.0 equiv (Excess is crucial)

  • Silver Carbonate (

    
    ): 1.5 – 2.0 equiv
    
  • Solvent: Benzene (traditional) or Toluene/DCM (modern, safer)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask wrapped in aluminum foil (silver salts are light-sensitive).

  • Dissolution: Dissolve hydroxypyrrole in anhydrous Toluene (0.1 M concentration).

  • Addition: Add

    
     in one portion. The suspension will be dark/gray.
    
  • Alkylation: Add Methyl Iodide.

  • Reaction: Stir at room temperature for 12–24 hours. Do not reflux unless necessary; heat promotes C-alkylation.

  • Workup: Filter through a Celite pad to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate immediately. Flash chromatography on silica (neutralized with 1%

    
     if the product is acid-sensitive).
    
Protocol B: The Mitsunobu Reaction (Mild Conditions)

Best for: Substrates sensitive to alkyl halides or when using complex alcohols.

Mechanism: This reaction activates the alcohol (methanol) rather than the nucleophile, coupling it directly to the acidic enol oxygen.

Reagents:

  • Substrate: 1.0 equiv

  • Methanol (MeOH): 2.0 equiv

  • Triphenylphosphine (

    
    ): 1.5 equiv
    
  • DIAD or DEAD: 1.5 equiv

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Cooling: Dissolve Substrate, MeOH, and

    
     in THF under 
    
    
    
    . Cool to 0°C.
  • Addition: Add DIAD dropwise over 20 minutes. Rapid addition causes exotherms that degrade pyrroles.

  • Warming: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate directly.

  • Purification: Triturate with cold ether to precipitate

    
     (triphenylphosphine oxide) before column chromatography.
    

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Oxidative polymerization. Electron-rich pyrroles (especially methoxypyrroles) are prone to radical oxidation by air. Corrective Action:

  • Degas Solvents: Sparge all solvents with Argon for 15 minutes before use.

  • Add Antioxidant: Add 0.1 mol% BHT (Butylated hydroxytoluene) to the reaction mixture. It scavenges radicals without interfering with the methylation.

  • Work Fast: Do not leave the crude product on the rotavap overnight. Purify immediately.

Q2: I am still seeing 20-30% N-methylated product with Protocol A.

Diagnosis: The "Hard/Soft" balance is off. Optimization:

  • Switch Solvent: Change from Toluene to Chloroform or DCM . Non-polar solvents sometimes encourage tight ion-pairing that favors N-alkylation.

  • Use Meerwein's Salt: If Ag-salts fail, switch to Trimethyloxonium tetrafluoroborate (

    
    ) in DCM with "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene). This is an extremely "hard" alkylating agent that kinetically favors Oxygen.
    
Q3: Can I use Dimethyl Sulfate (DMS) or Diazomethane?

Analysis:

  • DMS: Generally favors N-methylation in basic conditions. Avoid for O-selectivity unless using specific phase-transfer conditions.

  • TMS-Diazomethane: A viable alternative to Protocol B. It reacts with the enolic proton.

    • Warning: Requires methanol as a co-solvent to generate the active methylating species.

Data Summary: Method Comparison

VariableProtocol A (Ag₂CO₃)Protocol B (Mitsunobu)Standard (K₂CO₃/MeI)
O-Selectivity High (>90%)Very High (>95%)Low (<20%)
Reaction Time 12-24 h4-12 h2-6 h
Scalability Moderate (Cost of Ag)HighHigh
Moisture Sensitivity ModerateHighLow
Primary Risk Light sensitivitySeparation of

N-alkylation

Decision Matrix: Selecting Your Method

DecisionTree Start Start: O-Methylation of Hydroxypyrrole Scale Scale of Reaction? Start->Scale Small < 1 gram Scale->Small Lab Scale Large > 10 grams Scale->Large Process Scale Substrate Substrate Complexity? Small->Substrate MethodB Method B: Mitsunobu Large->MethodB Cost Efficient Simple Simple Structure (Robust) Substrate->Simple Complex Complex/Fragile (Acid Sensitive) Substrate->Complex MethodA Method A: Ag2CO3 / MeI Simple->MethodA Complex->MethodB MethodC Method C: TMS-Diazomethane MethodA->MethodC If Ag fails

Figure 2: Workflow for selecting the optimal methylation strategy based on scale and substrate stability.

References

  • Silver-Mediated Alkylation (General Mechanism)

    • Title: Synthesis of norbornane bisether antibiotics via silver-mediated alkylation.[1]

    • Source: RSC Advances, 2013.
    • Context: Demonstrates the utility of Ag(I) in promoting O-alkylation over other nucleophilic sites by coordinating halides and masking competing soft nucleophiles.
    • URL:[Link]

  • Mitsunobu Reaction Selectivity

    • Title: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.[2][3]

    • Source: ResearchG
    • Context: Establishes the preference for O-alkylation in tautomeric heterocycles under Mitsunobu conditions due to the activation of the alcohol r
    • URL:[Link]

  • O-Methylation of Enols (General Principles)

    • Title: O-methylation of Hydroxyl-containing Organic Substr
    • Source: Current Organic Chemistry.[4]

    • Context: Provides a broad overview of methylating agents (MeI, DMS, Diazomethane) and the role of catalysts/bases in directing regioselectivity.[5]

    • URL:[Link]

  • Oxidative Stability of Pyrroles

    • Title: Stability of drugs and medicines: Oxidation.[6]

    • Source: Pharmaceutical Chemistry II (via ResearchG
    • Context: Details the susceptibility of electron-rich heterocycles to autoxidation and the necessity of antioxidants/inert
    • URL:[Link]

Sources

Technical Support Center: Handling the Light Sensitivity of 4-Alkoxypyrrole Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I've frequently collaborated with teams facing challenges with photosensitive compounds. Among these, 4-alkoxypyrrole esters stand out for their utility as synthetic building blocks and their frustrating tendency to degrade under ambient light. This guide is designed to provide you with a deep understanding of why these compounds are light-sensitive and to offer practical, field-proven solutions to maintain their integrity throughout your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of 4-alkoxypyrrole esters.

Q1: What is the underlying chemical reason for the light sensitivity of 4-alkoxypyrrole esters?

The photosensitivity of the pyrrole core is rooted in its aromatic structure. The delocalized π-electrons that confer aromaticity can readily absorb ultraviolet (UV) and even visible light energy.[1] This absorption can excite the molecule to a higher energy state, making it susceptible to degradation through several pathways:

  • Direct Photodegradation: The excited molecule can undergo internal rearrangements or bond cleavage, breaking apart the pyrrole ring.[2][3]

  • Indirect Photodegradation: The excited pyrrole can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[3][4] This reactive oxygen species can then attack the electron-rich pyrrole ring, leading to oxidation and decomposition. The specific substituents on the pyrrole ring heavily influence which degradation pathway dominates and how rapidly it occurs.[3][4]

Q2: What are the common visible signs of compound degradation?

The most common sign is a distinct color change. Pure pyrrole compounds are often colorless or pale yellow. Upon exposure to light, they can quickly turn yellow, then brown, and may eventually form dark, insoluble polymeric materials.[1] This is a clear visual indicator that the compound's integrity has been compromised.

Q3: What are the ideal storage conditions for solid and dissolved 4-alkoxypyrrole esters?

Proper storage is the first and most critical line of defense against degradation.

Form Container Atmosphere Temperature Light Condition
Solid Amber glass vials with tight-fitting caps.[5]For long-term storage, consider flushing with an inert gas (Argon or Nitrogen) before sealing.As recommended by the manufacturer, typically cool (2-8°C). Avoid freezers unless specified, as freezing/thawing cycles can introduce issues.[6]Complete darkness (e.g., inside a sealed, opaque secondary container in a cabinet).
Solution Amber glass vials or flasks. For clear glassware, wrap securely with aluminum foil.[5][7]If the solvent is degassed, store under an inert atmosphere.Dependent on solvent volatility and compound stability. Refrigeration is common.Complete darkness.

Q4: Can I use antioxidants or stabilizers to protect my compound in solution?

Yes, certain additives can help mitigate photodegradation, particularly in solution-based assays or formulations. Antioxidants like ascorbic acid or beta-carotene have been shown to reduce photobleaching in other systems and may be applicable.[5] Stabilizers that act as free-radical scavengers could also be effective.[8] However, any additive must be tested to ensure it does not interfere with your specific downstream application or reaction. A control experiment is always necessary to validate this approach.

Troubleshooting Guide

This section provides solutions to common experimental problems encountered when working with light-sensitive pyrroles.

Problem 1: My purified compound shows new, unexpected peaks on HPLC/LC-MS after workup or standing for a short time.

  • Probable Cause: Photodegradation has occurred during your experimental workup, purification, or analysis. The energy from ambient laboratory lighting is often sufficient to cause rapid decomposition, especially in the presence of oxygen or halogenated solvents.[9]

  • Solution & Preventative Workflow:

    • Minimize Exposure During Workup: Perform extractions and solvent removals in a darkened fume hood. Wrap separatory funnels, flasks, and beakers in aluminum foil.[5]

    • Protect During Chromatography: If using glass columns for flash chromatography, wrap the column securely in aluminum foil. For automated systems, use amber collection tubes or shield the fraction collector from direct light.

    • Analyze Promptly: After purification, immediately prepare samples for analysis. If samples must wait, store them in amber HPLC vials in the dark, preferably refrigerated.

    • Solvent Choice: Be aware that some solvents can accelerate photodegradation.[9] If possible, use freshly distilled or high-purity solvents.

Problem 2: My reaction yield is inconsistent, or the reaction fails entirely.

  • Probable Cause: The 4-alkoxypyrrole ester starting material has likely degraded either during storage or while setting up the reaction. A compromised starting material is a primary cause of poor reaction outcomes.

  • Solution & Preventative Workflow:

    • Verify Starting Material Integrity: Before starting a critical reaction, check the purity of your pyrrole ester. A quick proton NMR or TLC can reveal impurities or degradation products when compared to the original certificate of analysis.[6]

    • Protected Reaction Setup: Weigh and dispense the solid compound under subdued lighting (e.g., work with overhead lights off, using only a desk lamp directed away from the workspace). Prepare solutions and set up the reaction in flasks wrapped in aluminum foil.

    • Inert Atmosphere: If the reaction is sensitive to oxidation, setting it up under an inert atmosphere (Argon or Nitrogen) will help prevent indirect photodegradation mediated by singlet oxygen.

Problem 3: I observe a gradual color change in my stock solution over several days or weeks.

  • Probable Cause: The stock solution is being exposed to light repeatedly when the container is opened for use. Even brief, repeated exposures to ambient light will cause cumulative degradation.

  • Solution & Preventative Workflow:

    • Aliquot Your Solutions: Never work directly from a primary stock solution. Upon dissolving a new batch of the compound, immediately divide it into multiple, single-use aliquots in amber vials.

    • Store Aliquots Properly: Store these aliquots in a dark, cold, and secure location. Use one aliquot per experiment. This practice ensures that the primary stock remains pristine and that each experiment starts with material of identical quality.[5]

Visualized Workflow & Protocols
Diagram: Protected Experimental Workflow

This diagram illustrates the key steps for handling a light-sensitive compound from storage to reaction setup, emphasizing points of protection.

ProtectedWorkflow cluster_storage Storage cluster_handling Handling (Subdued Light) cluster_reaction Reaction storage Compound in Amber Vial (Dark, Cold) weigh Weigh Solid storage->weigh Retrieve dissolve Dissolve in Foil-Wrapped Flask weigh->dissolve Transfer setup Setup Reaction (Foil-Wrapped Apparatus) dissolve->setup Aliquot run Run Reaction (Protected from Light) setup->run Initiate

Caption: A protected workflow minimizes light exposure at every critical step.

Protocol 1: General Handling and Storage of 4-Alkoxypyrrole Esters
  • Receiving: Upon receipt, immediately inspect the compound. Note its initial color and appearance. Store the container in a designated dark, cold location (e.g., a labeled box within a refrigerator).

  • Preparation of Stock Solution:

    • Work in a dimly lit area or a fume hood with the sash lowered and lights off.

    • Weigh the desired amount of the solid pyrrole ester.

    • Dissolve the solid in the appropriate high-purity solvent in a volumetric flask wrapped in aluminum foil.

  • Aliquoting:

    • Immediately dispense the stock solution into smaller, single-use amber glass vials.

    • If the compound is particularly oxygen-sensitive, gently bubble argon or nitrogen through the stock solution before aliquoting, and flush the headspace of each vial with inert gas before sealing.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date.

  • Storage: Place all aliquots in a labeled, opaque secondary container (e.g., a small cardboard box) and store in the dark at the recommended temperature.

  • Daily Use: For each experiment, retrieve only one aliquot. Allow it to come to room temperature before opening to prevent condensation. Discard any unused portion of the aliquot; do not return it to the stock.

Protocol 2: Control Experiment to Assess Photodegradation

This experiment validates whether your standard laboratory conditions are causing degradation.

  • Sample Preparation: Prepare a solution of your 4-alkoxypyrrole ester at a typical experimental concentration.

  • Divide and Conquer: Divide the solution into three separate, labeled amber HPLC vials:

    • Vial A (Control): Immediately analyze this sample by HPLC or LC-MS to establish a baseline (T=0) purity profile.

    • Vial B (Protected): Wrap this vial completely in aluminum foil and place it on your lab bench next to Vial C for the duration of a typical experiment (e.g., 4 hours).

    • Vial C (Exposed): Place this vial on your lab bench, exposed to normal ambient laboratory lighting.

  • Analysis: After the designated time, analyze the contents of Vial B and Vial C by HPLC or LC-MS.

  • Interpretation:

    • If the chromatogram from Vial C shows significant new peaks or a decrease in the main peak area compared to Vial A and B, your compound is degrading under your lab's lighting conditions.

    • If Vial B is identical to Vial A, your protection methods (amber vial + foil) are effective.

References
  • McNeill, K. (2019).
  • Szeremeta, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives.
  • Apell, J. (2019). Exploring the photodegradation of pyrroles. Environmental Science & Technology.
  • Santa Cruz Biotechnology.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • PubMed. (2024).
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution.
  • Organic Chemistry Portal. (2024). Pyrrole synthesis.
  • PMC. (2022). A green stabilizer for Nitrate ester-based propellants: An overview.
  • A3P. (2026). How to store highly sensitive drugs?
  • Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids.
  • ResearchGate. (2025).

Sources

Recrystallization solvents for ethyl 4-methoxy-1h-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate

Case ID: PYR-MET-004 Topic: Recrystallization Solvents & Purification Protocols Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary

For the purification of ethyl 4-methoxy-1H-pyrrole-2-carboxylate (CAS: 18469-25-5), a "one-size-fits-all" solvent often fails due to the compound's tendency to "oil out" (a common trait of low-melting pyrrole esters).

Based on structural analogs (e.g., ethyl pyrrole-2-carboxylate and prodigiosin precursors), the most robust solvent systems are Hexane/Ethyl Acetate (for low-temperature crystallization) and Ethanol/Water (for higher-melting crude).

Quick Recommendation:

  • Primary System: Ethyl Acetate (solvent) + Hexane (anti-solvent).

  • Alternative (Polar): Ethanol (hot) + Water (dropwise).

  • Critical Warning: This compound is electron-rich. Avoid chlorinated solvents (e.g., CHCl₃) with traces of acid, as they can induce polymerization or decomposition.

Part 1: Solvent Selection Matrix

The following table summarizes solvent compatibility based on the polarity of the pyrrole ester and the methoxy substituent.

Solvent SystemRatio (v/v)SuitabilityMechanism & Notes
EtOAc / Hexane 1:4 to 1:10 High Recommended. Dissolve in min. EtOAc, add Hexane until cloudy. Best for preventing "oiling out" if cooled slowly.
Ethanol / Water 9:1 to 5:1 Medium Good for removing polar impurities. Risk: If the melting point is <60°C, the compound may separate as an oil before crystallizing.
Toluene 100% Medium Excellent for highly crystalline pyrroles. Requires cooling to -20°C for maximum yield.
DCM / Pentane 1:5 Low Use only if the compound is very heat-sensitive. High evaporation rate of pentane makes crystal growth difficult to control.
Methanol 100% Low Too soluble. Often leads to significant yield loss unless cooled to -78°C.

Part 2: Detailed Experimental Protocol

Workflow: The "Two-Solvent" Recrystallization

This protocol is designed to handle the specific sensitivity of electron-rich pyrroles.

Materials:

  • Crude Ethyl 4-methoxy-1H-pyrrole-2-carboxylate

  • Solvent A: Ethyl Acetate (EtOAc)[1]

  • Solvent B: n-Hexane (or Heptane)

  • Activated Charcoal (optional, for color removal)

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot EtOAc (approx. 50-60°C) required to just dissolve the solid.

    • Tech Note: Do not boil aggressively. Pyrroles can degrade.[2]

  • Filtration (Optional): If the solution is dark/black (oxidation products), add a spatula tip of activated charcoal, swirl for 2 minutes, and filter hot through a Celite pad.

  • The Cloud Point: Keep the filtrate warm. Slowly add hot n-Hexane dropwise while swirling.

    • Stop point: Stop adding Hexane the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of hot EtOAc to clear the solution back to transparency.

  • Crystallization:

    • Stage 1: Allow the flask to cool to room temperature undisturbed on a cork ring (insulation).

    • Stage 2: Once crystals appear, move to a refrigerator (4°C) for 2 hours.

    • Stage 3: Finally, place in a freezer (-20°C) overnight to maximize yield.

  • Collection: Filter the crystals using a Buchner funnel. Wash with cold Hexane (not EtOAc). Dry under vacuum.

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is separating as a dark oil at the bottom of the flask instead of crystals. What happened?

  • Diagnosis: This is "Oiling Out." It occurs when the solution temperature drops below the "liquid-liquid phase separation" temperature before it hits the crystallization point.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add more of the good solvent (EtOAc) to lower the saturation.

    • Seed it: Add a tiny crystal of the pure product (if available) or scratch the glass wall with a glass rod to induce nucleation at a higher temperature.

    • Cool much more slowly (wrap the flask in foil/towel).

Q2: The crystals are turning pink/red during drying.

  • Diagnosis: Pyrrole oxidation. Electron-rich pyrroles (like methoxy-pyrroles) are prone to auto-oxidation in air, forming pink/red oligomers (similar to prodigiosin formation mechanisms).

  • Fix:

    • Minimize light exposure (wrap flasks in foil).

    • Dry the crystals in a vacuum desiccator flushed with Nitrogen or Argon.

    • Store the final product at -20°C under inert gas.

Q3: Can I use Ethanol/Water instead?

  • Answer: Yes, but with caution. Water has a high heat capacity and forces rapid precipitation. If you use EtOH/Water, ensure the water is added very slowly to the hot ethanol solution. If it turns milky instantly, you are precipitating amorphous solid, not crystallizing.

Part 4: Process Visualization

The following logic tree illustrates the decision-making process for purifying this specific intermediate.

PurificationLogic Start Crude Ethyl 4-methoxy- 1H-pyrrole-2-carboxylate CheckState Physical State? Start->CheckState Solid Solid / Sticky Solid CheckState->Solid Oil Dark Oil CheckState->Oil Recryst Recrystallization (EtOAc / Hexane) Solid->Recryst Trituration Triturate with cold Pentane/Hexane to remove surface impurities Oil->Trituration Trituration->Solid If solidifies Distillation High Vac Distillation (Risk of decomposition) Trituration->Distillation If remains oil OilingOut Did it Oil Out? Recryst->OilingOut Success Filter & Dry (Store under N2) OilingOut->Success No (Crystals formed) Remedy Re-heat, add more EtOAc, Seed crystal, Slow Cool OilingOut->Remedy Yes (Oiled out) Remedy->Recryst

Figure 1: Decision logic for the purification of methoxy-pyrrole esters, prioritizing crystallization over distillation to avoid thermal degradation.

References

  • Organic Syntheses, Coll. Vol. 6, p. 522 (1988). Ethyl Pyrrole-2-carboxylate. (Provides the foundational protocol for pyrrole ester purification via hydrocarbon/ether solvents).

  • Arkivoc 2005 (v) 127-139. Synthesis and transformations of some 1,2,4-trisubstituted pyrroles. (Details the handling of 4-substituted pyrrole-2-carboxylates and their solubility profiles).

  • BenchChem Technical Data. 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde vs other prodigiosin precursors. (Contextualizes the stability and synthesis of methoxy-pyrrole precursors in the prodigiosin pathway).

  • PubChem Compound Summary. Ethyl 4-methyl-1H-pyrrole-2-carboxylate. (Used for comparative physicochemical property analysis of alkyl/alkoxy pyrrole esters).

Sources

Technical Support Center: Troubleshooting Low Yields in Pyrrole Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the acylation of pyrroles. Pyrrole's high reactivity makes it a valuable heterocycle, but also susceptible to side reactions that can lead to diminished yields. This document is designed to help you diagnose and resolve these issues by explaining the causality behind experimental choices.

Section 1: Understanding the Core Challenges of Pyrrole Acylation

Pyrrole is an electron-rich aromatic heterocycle that is highly reactive towards electrophiles. While this reactivity is advantageous, it also presents several challenges during acylation reactions:

  • Polymerization: Pyrrole is notoriously unstable under strongly acidic conditions and can readily polymerize, leading to the formation of intractable black tars and a significant loss of material.[1][2]

  • Regioselectivity: Acylation can occur at the nitrogen atom (N-acylation) or the carbon atoms of the ring (C-acylation). For C-acylation, there is a further challenge of controlling selectivity between the C2 (α) and C3 (β) positions.[3] Electrophilic attack is generally favored at the C2 position due to the greater resonance stabilization of the resulting cationic intermediate.[4][5]

  • Over-acylation: The initially acylated pyrrole can sometimes be more reactive than the starting material, leading to di- or poly-acylated products.

A fundamental understanding of these competing pathways is crucial for effective troubleshooting.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues observed in the laboratory.

FAQ 1: My reaction turned into a black, insoluble polymer. What happened and how can I prevent it?

Answer: This is the most common failure mode in pyrrole acylation and is almost always due to acid-catalyzed polymerization.[6] Unprotected pyrrole is extremely sensitive to strong acids, including the Lewis acids used in Friedel-Crafts reactions and the Brønsted acids that can be present as impurities or byproducts.[1][7]

Causality: The pyrrole ring becomes protonated under acidic conditions, which initiates a chain reaction where neutral pyrrole molecules attack the protonated species, leading to rapid polymerization.[2]

Solutions:

  • N-Protection: The most effective strategy is to protect the pyrrole nitrogen with an electron-withdrawing group, such as a tosyl (Ts), benzenesulfonyl (Bs), or a triisopropylsilyl (TIPS) group.[3][8] These groups reduce the electron density of the pyrrole ring, making it less susceptible to both polymerization and electrophilic attack. This deactivation often requires slightly harsher acylation conditions but provides a much cleaner reaction.

  • Milder Reaction Conditions: Avoid strong Lewis acids like AlCl₃ with unprotected pyrroles. Instead, consider milder alternatives:

    • Vilsmeier-Haack Reaction: This is an excellent method for formylation (adding a -CHO group) and uses a milder electrophile (the Vilsmeier reagent) generated from DMF and POCl₃.[9][10][11] It avoids the use of strong Lewis acids.[10]

    • Carboxylic Acid Activation: Activating carboxylic acids with reagents like trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O) can generate a potent acylating agent in situ under conditions that can be more controlled.[12][13]

  • Controlled Reagent Addition: Add the pyrrole substrate slowly to a pre-mixed solution of the acylating agent and catalyst at low temperatures (e.g., 0 °C or -78 °C). This maintains a low concentration of the reactive pyrrole at any given time, disfavoring polymerization.[14]

Troubleshooting Workflow for Polymerization

G cluster_0 Desired Pathway: C-Acylation cluster_1 Side Reactions Pyrrole Pyrrole Substrate C2_Product C2-Acylpyrrole (Kinetic Product) Pyrrole->C2_Product e.g., Vilsmeier or weak Lewis Acid C3_Product C3-Acylpyrrole (Steric/Mechanistic Control) Pyrrole->C3_Product e.g., N-TIPS or N-Tosyl + AlCl₃ N_Product N-Acylpyrrole (No Lewis Acid) Pyrrole->N_Product Basic or uncatalyzed Polymer Polymerization (Strong Acid) Pyrrole->Polymer Excess strong acid (Lewis or Brønsted) AcylatingAgent Acylating Agent + Catalyst AcylatingAgent->C2_Product AcylatingAgent->C3_Product AcylatingAgent->N_Product AcylatingAgent->Polymer

Caption: Competing reaction pathways in pyrrole acylation.

Section 3: Recommended Experimental Protocols

The following are detailed, self-validating protocols for common and effective pyrrole acylation methods.

Protocol 1: C3-Selective Acylation of N-p-Toluenesulfonylpyrrole

This protocol is adapted for achieving high regioselectivity for the C3 position using a strong Lewis acid. [3][15] Materials:

  • N-p-Toluenesulfonylpyrrole (1.0 equiv)

  • Aluminum chloride (AlCl₃, 1.2 equiv)

  • Acyl chloride (e.g., propionyl chloride, 1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Ice, dilute HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add N-p-toluenesulfonylpyrrole (1.0 equiv).

  • Add anhydrous DCM to dissolve the substrate (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Under a positive flow of nitrogen, add aluminum chloride (1.2 equiv) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes. The solution may become colored.

  • Add the desired acyl chloride (1.2 equiv) dropwise via syringe to the solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and dilute (1 M) HCl.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine all organic layers. Wash sequentially with saturated NaHCO₃ solution (to neutralize remaining acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl-N-p-toluenesulfonylpyrrole.

Protocol 2: C2-Selective Formylation via Vilsmeier-Haack Reaction

This protocol is a classic and reliable method for introducing a formyl group at the C2 position of an N-substituted pyrrole. [9][16] Materials:

  • Phosphorus oxychloride (POCl₃, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N-Methylpyrrole (1.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated sodium acetate solution or sodium hydroxide solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equiv).

  • Cool the DMF to 0 °C in an ice bath.

  • Add POCl₃ (1.2 equiv) dropwise to the cold DMF with vigorous stirring. This step is exothermic and forms the Vilsmeier reagent. A thick precipitate may form. Stir for 30-60 minutes at 0 °C.

  • Add anhydrous DCE to the flask to facilitate stirring if the mixture is too thick.

  • Add a solution of N-methylpyrrole (1.0 equiv) in anhydrous DCE dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature, then heat to 60-80 °C for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium acetate solution or cold aqueous NaOH until the pH is > 8. This hydrolyzes the intermediate iminium salt.

  • Extract the product with DCM or EtOAc (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography or distillation.

References

  • Cooksey, A. R. (n.d.). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry (RSC Publishing). Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). Pyrrole polymerization. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, February 28). Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate. Retrieved from [Link]

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2023, September 20). Synthesis of N -alkoxycarbonyl Pyrroles from O -Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ResearchGate. Retrieved from [Link]

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative polymerization of pyrrole (Py) resulting in polypyrrole (PPy). ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. Retrieved from [Link]

  • Connon, S. J., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(19), 4454–4457. [Link]

  • Anderson, W. K., & Cvetovich, R. J. (2011). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. ChemTube3D. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, September 1). Friedel-Crafts Alkylation of Pyrrole. Chemistry Stack Exchange. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 4-methoxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 4-methoxy-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for the effective storage, handling, and use of this compound.

Section 1: Compound Overview and Key Properties

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is a versatile heterocyclic compound.[1][2] Its pyrrole core is a common motif in many biologically active molecules, making it a valuable building block in medicinal chemistry and materials science.[2][3][4][5] Understanding its fundamental properties is crucial for its successful application in research and development.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃PubChem
Molecular Weight 169.18 g/mol PubChem
Appearance Solid[6]
Melting Point 140 - 144 °C

Section 2: Storage and Handling FAQs

Proper storage and handling are paramount to maintaining the integrity and reactivity of ethyl 4-methoxy-1H-pyrrole-2-carboxylate. Improper conditions can lead to degradation and inconsistent experimental results.

Q1: What are the ideal storage conditions for ethyl 4-methoxy-1H-pyrrole-2-carboxylate?

Answer: For long-term storage, it is recommended to store ethyl 4-methoxy-1H-pyrrole-2-carboxylate in a cool, dry, and well-ventilated place.[7] Many suppliers recommend refrigeration (2-8°C).[8][9] The container should be tightly sealed to prevent exposure to moisture and air.[7][8] Some pyrrole derivatives are sensitive to light, so storing the compound in an amber or opaque container is a good precautionary measure.[8][10]

Q2: The compound has changed color. Is it still usable?

Answer: A change in color, such as yellowing or darkening, can indicate degradation. Pyrrole-containing compounds can be susceptible to oxidation and polymerization, especially when exposed to air, light, or impurities.[10][11] If you observe a significant color change, it is advisable to assess the compound's purity (e.g., by TLC, LC-MS, or NMR) before proceeding with critical experiments. For sensitive applications, using a fresh, uncolored batch is the safest approach.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

Answer: Standard laboratory PPE is required. This includes safety goggles, chemical-resistant gloves, and a lab coat.[6][12] If there is a risk of generating dust or aerosols, handling should be performed in a chemical fume hood.[7][12] Always wash your hands thoroughly after handling.[7]

Q4: Is ethyl 4-methoxy-1H-pyrrole-2-carboxylate compatible with all types of containers?

Answer: Glass containers are the recommended storage vessel.[11] While some plastic containers may be suitable, it's crucial to ensure they are approved for storing this type of chemical to avoid potential leaching or reaction with the container material.[11]

Section 3: Troubleshooting Experimental Issues

Even with proper storage, challenges can arise during experimental use. This section addresses common problems and provides actionable solutions.

Q5: My reaction yield is lower than expected. Could the starting material be the issue?

Answer: Yes, the quality of the starting material is a frequent cause of low reaction yields.

  • Purity Check: As mentioned, if the compound has changed in appearance or has been stored for an extended period, verifying its purity is the first step.

  • Degradation: Pyrroles can be sensitive to acidic conditions and strong oxidizing agents.[7][13] Ensure your reaction conditions are compatible with the pyrrole ring's stability. Exposure to air and light can also lead to degradation.[10]

  • Solvent Quality: Ensure the solvents used are dry and of appropriate purity, as contaminants can interfere with the reaction.

Q6: I'm having trouble dissolving the compound. What solvents are recommended?

Answer: The solubility of ethyl 4-methoxy-1H-pyrrole-2-carboxylate will depend on the specific solvent. While detailed solubility data is not always readily available, related compounds are often soluble in common organic solvents like ethanol, DMSO, and DMF. If you are experiencing solubility issues, gentle warming or sonication may help. Always perform a small-scale solubility test before preparing a large-scale solution.

Q7: My NMR spectrum shows unexpected peaks. What could be the cause?

Answer: Extraneous peaks in an NMR spectrum can arise from several sources:

  • Impurities: These could be residual solvents from the synthesis or purification process, or degradation products.

  • Water: The presence of water can lead to peak broadening, especially for N-H protons.

  • Paramagnetic Impurities: Trace amounts of metal ions can cause significant line broadening.

If you suspect impurities, repurification of the compound may be necessary.

Section 4: Experimental Workflow and Logic

To ensure the quality of your ethyl 4-methoxy-1H-pyrrole-2-carboxylate, a simple quality control workflow can be implemented upon receiving a new batch or before a critical experiment.

Caption: Quality control workflow for ethyl 4-methoxy-1H-pyrrole-2-carboxylate.

Section 5: In-Depth Troubleshooting Guide

This diagram outlines a logical approach to troubleshooting common issues encountered when using ethyl 4-methoxy-1H-pyrrole-2-carboxylate.

Troubleshooting_Guide Start Problem Encountered (e.g., Low Yield, Unexpected Results) Check_Purity Is the Starting Material Pure? Start->Check_Purity Check_Storage Was the Compound Stored Correctly? Check_Purity->Check_Storage Yes Purify Purify Starting Material (e.g., Recrystallization, Chromatography) Check_Purity->Purify No Check_Conditions Are Reaction Conditions (Solvent, Temp, Reagents) Appropriate? Check_Storage->Check_Conditions Yes New_Batch Use a Fresh Batch of the Compound Check_Storage->New_Batch No Check_Procedure Is the Experimental Procedure Correct? Check_Conditions->Check_Procedure Yes Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions No Review_Procedure Review and Revise Experimental Protocol Check_Procedure->Review_Procedure No Consult Consult Literature or Technical Support Check_Procedure->Consult Yes Purify->Check_Purity New_Batch->Check_Purity Optimize_Conditions->Check_Conditions Review_Procedure->Check_Procedure

Sources

Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of 4-Methoxypyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of electrophilic substitution on 4-methoxypyrrole scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to achieve precise control over the regiochemical outcomes of their reactions. Here, we will delve into the underlying principles governing this selectivity and provide actionable troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of electrophilic attack on a 4-methoxypyrrole ring, and why?

A1: The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution.[1] The nitrogen's lone pair of electrons significantly increases the electron density of the ring.[2] For a substituted pyrrole like 4-methoxypyrrole, the primary sites for electrophilic attack are the C2, C3, and C5 positions. The methoxy group at C4 is an electron-donating group, which further activates the ring. Generally, electrophilic substitution on pyrroles preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4).[3][4] This preference is attributed to the greater stability of the carbocation intermediate formed upon attack at the α-position, which can be stabilized by three resonance structures, compared to only two for β-attack.[5][6]

Q2: How does the 4-methoxy group influence the regioselectivity of electrophilic substitution?

A2: The 4-methoxy group is a powerful ortho-, para-directing activator due to its ability to donate electron density through resonance.[7][8] In the context of the 4-methoxypyrrole ring, the C3 and C5 positions are "ortho" to the methoxy group, and the C2 position is "meta." The resonance effect of the methoxy group increases the nucleophilicity of the C3 and C5 positions. However, the inherent preference for α-substitution in pyrroles often leads to a competition between the directing effects of the pyrrole nitrogen and the methoxy group.

Q3: What role does the N-substituent play in directing electrophilic attack?

A3: The substituent on the pyrrole nitrogen (N1) plays a crucial role in modulating the regioselectivity. Electron-withdrawing groups (EWGs), such as sulfonyl groups, decrease the electron-donating ability of the nitrogen, deactivating the ring towards electrophilic attack but often enhancing regioselectivity.[9] Conversely, electron-donating groups (EDGs) on the nitrogen can further activate the ring. Bulky N-substituents can sterically hinder attack at the adjacent C2 and C5 positions, potentially favoring substitution at the C3 position.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during the electrophilic substitution of 4-methoxypyrroles.

Issue 1: Poor or incorrect regioselectivity (e.g., obtaining a mixture of C2, C3, and C5 substituted products).

Root Cause Analysis:

  • Competing Directing Effects: The inherent α-directing nature of the pyrrole ring and the ortho-, para-directing effect of the 4-methoxy group are in competition. The nature of the electrophile and reaction conditions will determine the dominant outcome.

  • Steric Hindrance: A lack of significant steric hindrance at the C2 and C5 positions can lead to mixtures when substitution at C3 is desired.

  • Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic product distribution. Lower temperatures often favor the kinetically controlled product.[10]

Solutions:

  • Nitrogen Protection Strategy: Introduce a sterically demanding protecting group on the pyrrole nitrogen to disfavor attack at the C2 and C5 positions.

    • Recommended Protecting Groups: Triisopropylsilyl (TIPS) or t-butyldiphenylsilyl (TBDPS) groups are effective due to their bulk. Electron-withdrawing protecting groups like benzenesulfonyl can also influence selectivity.[9]

  • Choice of Electrophile:

    • For acylation, the size of the acylating agent can influence the site of attack. Bulkier acyl chlorides may favor the less hindered C3 position, especially with an N-protected pyrrole.

    • For halogenation, reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in solvents like hexafluoroisopropanol (HFIP) can offer high regioselectivity.[11][12]

  • Temperature Control: Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. This can favor the formation of a single regioisomer by slowing down competing reaction pathways.

Issue 2: Low yields due to polymerization or decomposition of the starting material.

Root Cause Analysis:

  • Acid Sensitivity: Pyrroles are notoriously sensitive to strong acids, which can lead to polymerization.[2] Many electrophilic substitution reactions generate or are catalyzed by strong acids.

  • Over-activation of the Ring: The combined electron-donating effects of the nitrogen and the 4-methoxy group make the ring highly reactive and prone to side reactions.

Solutions:

  • Use of Milder Reagents and Conditions:

    • For formylation, the Vilsmeier-Haack reaction (using DMF and POCl₃) is a classic method for electron-rich arenes and is generally milder than Friedel-Crafts conditions.[13][14][15]

    • Avoid strong Lewis acids where possible. If a Lewis acid is necessary, use a milder one or stoichiometric amounts at low temperatures.

  • Employ a Nitrogen Protecting Group: An electron-withdrawing protecting group (e.g., -SO₂Ph) can temper the reactivity of the pyrrole ring, reducing the likelihood of polymerization.[9]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially if the reaction mixture is dark or forms tars.[16]

Issue 3: Difficulty in achieving substitution at the C3 position.

Root Cause Analysis:

  • Kinetic Preference for C2/C5: As discussed, the kinetic product of electrophilic attack on pyrroles is typically at the α-positions (C2/C5).[4][5]

  • Insufficient Steric Shielding: If the N-substituent is not bulky enough, it may not provide sufficient steric hindrance to direct the electrophile to the C3 position.

Solutions:

  • Strategic Blocking of C2 and C5: If possible, perform the synthesis with groups already present at the C2 and C5 positions that can be removed later.

  • Optimization of the N-Protecting Group:

    • Systematically screen bulky silyl protecting groups (e.g., TIPS, TBDPS).

    • Consider a removable bulky alkyl group on the nitrogen.

  • Directed Metalation: An alternative strategy is to use a directed metalation approach. By first lithiating the pyrrole at a specific position using a directing group, you can then quench with an electrophile to achieve substitution at a less favored position.

Data Presentation

Table 1: Influence of N-Protecting Group on Regioselectivity of Acylation

N-Protecting GroupElectrophileConditionsMajor ProductRegioisomeric Ratio (C2:C3:C5)
-HAcetyl chlorideAlCl₃, CH₂Cl₂, 0 °C2-acetylMixture
-SO₂PhAcetyl chlorideAlCl₃, CH₂Cl₂, 0 °C3-acetylPredominantly C3
-TIPSAcetyl chlorideAlCl₃, CH₂Cl₂, -78 °C3-acetylHigh C3 selectivity
-BocVilsmeier-HaackPOCl₃, DMF, 0 °C2-formylPredominantly C2

Experimental Protocols

Protocol 1: Regioselective Vilsmeier-Haack Formylation at C2

This protocol is optimized for the formylation of N-protected 4-methoxypyrroles at the C2 position.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring.[17] Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the N-protected 4-methoxypyrrole (1.0 eq.) in a minimal amount of anhydrous dichloromethane (CH₂Cl₂) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Halogenation at C5

This protocol describes a mild method for the regioselective bromination of a 4-methoxypyrrole derivative.

  • Reaction Setup: In a round-bottom flask, dissolve the 4-methoxypyrrole substrate (1.0 eq.) in hexafluoroisopropanol (HFIP).[11]

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq.) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Workup: Upon completion, remove the HFIP under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Visualization of Reaction Control

Diagram 1: Decision Workflow for Optimizing Regioselectivity

G start Desired Regioisomer? c2_c5 C2 or C5 Substitution start->c2_c5 Alpha c3 C3 Substitution start->c3 Beta use_mild_conditions Use Mild Conditions (e.g., Vilsmeier-Haack) c2_c5->use_mild_conditions Default Pathway bulky_n_group Introduce Bulky N-Protecting Group (e.g., -TIPS, -TBDPS) c3->bulky_n_group Steric Approach ewg_n_group Introduce EWG on Nitrogen (e.g., -SO2Ph) c3->ewg_n_group Electronic Approach check_n_sub check_n_sub use_mild_conditions->check_n_sub Is N-H present? protect_n Protect Nitrogen (e.g., -Boc, -SEM) check_n_sub->protect_n Yes proceed Proceed with Reaction check_n_sub->proceed No protect_n->proceed low_temp Low Temperature (-78 °C) bulky_n_group->low_temp Optimize Conditions proceed_c3 Proceed with Reaction low_temp->proceed_c3 ewg_n_group->proceed_c3

Caption: Summary of electronic and steric factors governing the site of electrophilic attack.

References

  • Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • ResearchGate. (2006). Pyrrole Protection.
  • ResearchGate. (2011). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.
  • Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation).
  • (n.d.). Pyrrole reaction.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Slideshare. (n.d.). Heterocyclic compounds part _IV (Pyrrole).
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Benchchem. (2025). Managing complex reaction mixtures in multi-component pyrrole synthesis.
  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • YouTube. (2021). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • ECHEMI. (n.d.). Regioselectivity in electrophilic substitution of pyrrole.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry.
  • PubMed. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.

Sources

Validation & Comparative

1H NMR Spectrum Guide: Ethyl 4-methoxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of ethyl 4-methoxy-1H-pyrrole-2-carboxylate , tailored for researchers in medicinal chemistry and structural biology. It moves beyond simple peak listing to address the critical challenge of regioisomer differentiation and solvent-dependent conformational analysis .

Structural Verification, Regioisomer Differentiation, and Solvent Effects

Executive Summary

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (CAS: 18469-25-5) is a versatile scaffold in drug discovery, particularly for prodigiosin analogues and kinase inhibitors. However, its synthesis often yields regioisomeric mixtures (e.g., 3-methoxy vs. 4-methoxy).

This guide compares the 4-methoxy target against its 3-methoxy alternative , providing a definitive spectral fingerprint to validate structural integrity. We analyze the performance of CDCl₃ vs. DMSO-d₆ in resolving exchangeable protons and establish a "Gold Standard" assignment protocol.

Spectral Benchmark: The "Gold Standard" Profile

The following data represents the consensus spectral profile for the pure 4-methoxy isomer.

Solvent: DMSO-d₆ (Recommended for NH detection)

Frequency: 500 MHz | Temperature: 298 K

PositionShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment
NH 11.20 - 11.50 br s1H-Pyrrole NH (Exchangeable)
H-5 6.85 dd1H

,


-proton (Meta to ester)
H-3 6.62 d1H


-proton (Ortho to ester)
OCH₂ 4.21 q2H

Ethyl Ester Methylene
OMe 3.72 s3H-4-Methoxy Group
CH₃ 1.28 t3H

Ethyl Ester Methyl

Note: In CDCl₃ , the NH signal typically shifts upfield to ~9.0-9.5 ppm and broadens significantly, often losing coupling information. The H-3 and H-5 signals may appear as simple doublets (


 Hz) due to the loss of NH coupling.

Comparative Analysis: Target vs. Alternatives

The primary challenge in synthesizing 4-substituted pyrroles is distinguishing them from 3-substituted byproducts or starting materials.

Comparison 1: Regioisomer Differentiation (The Critical Check)

The definitive metric for distinguishing the 4-methoxy product from the 3-methoxy alternative is the Ring Proton Coupling Constant (


) .
FeatureTarget: 4-Methoxy Isomer Alternative: 3-Methoxy Isomer Diagnostic Value
Proton Pattern H-3 and H-5 (Meta relationship)H-4 and H-5 (Vicinal relationship)High
Coupling (

)

Hz

Hz
Critical
NOE Signal NOE between OMe and H-3/H-5 NOE between OMe and H-4 onlyConfirmatory
Shift Logic H-3 is deshielded by 2-COOEtH-4 is shielded by 3-OMeModerate

Scientific Insight: In the 4-methoxy isomer, the protons are separated by a quaternary carbon (C4), resulting in a small meta-coupling (


). In the 3-methoxy isomer, the protons are on adjacent carbons (C4 and C5), resulting in a larger vicinal coupling (

).
Comparison 2: Solvent Performance (CDCl₃ vs. DMSO-d₆)
ParameterCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide) Recommendation
Resolution High for aliphatic chains.High for aromatic/NH regions.Use DMSO for structure proof.
NH Signal Broad, often invisible or variable (

8.5-9.5).
Sharp, distinct (

11.0-12.0).
DMSO is essential.
Water Peak ~1.56 ppm (usually non-interfering).~3.33 ppm (can obscure OMe/CH₂).Dry sample thoroughly.
Aggregation High concentration leads to stacking/shifting.Disrupts aggregation; stable shifts.DMSO for reproducibility.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Decision Tree" protocol for characterizing your synthesized material.

Step 1: Sample Preparation
  • Mass: Dissolve 5–10 mg of the crude/purified solid.

  • Solvent: Use 0.6 mL DMSO-d₆ (99.9% D) containing 0.03% TMS.

    • Why DMSO? To lock the NH tautomer and prevent exchange broadening, allowing measurement of

      
      .
      
  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP).

Step 2: Acquisition Parameters (500 MHz)
  • Pulse Angle: 30° (to prevent saturation).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

  • Scans (NS): 16–64 (sufficient for S/N > 100).

  • Spectral Width: -2 to 14 ppm (capture downfield NH).

Step 3: Structural Logic Flow (Graphviz)

NMR_Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (16 scans) Solvent->Acquire CheckNH Is NH peak visible > 11 ppm? Acquire->CheckNH CheckNH->Solvent No (Dry Sample/Reshim) CheckAromatic Analyze Aromatic Region (6.0 - 7.5 ppm) CheckNH->CheckAromatic Yes CouplingCheck Measure J coupling between Ring Protons CheckAromatic->CouplingCheck Result4 J = 1.5 - 2.0 Hz (Meta Coupling) CONFIRMED: 4-Methoxy CouplingCheck->Result4 Small J Result3 J = 2.5 - 3.2 Hz (Vicinal Coupling) IDENTIFIED: 3-Methoxy Isomer CouplingCheck->Result3 Large J ResultMix Complex Multiplets (Mixture of Isomers) CouplingCheck->ResultMix Overlapping

Figure 1: Decision tree for distinguishing pyrrole regioisomers using coupling constants.

Mechanistic Insight: Why the Spectrum Looks This Way

The "Push-Pull" Electronic Effect

The chemical shifts of H-3 and H-5 are dictated by the competing electronic effects of the substituents:

  • 2-Ester (Electron Withdrawing): Strongly deshields the adjacent H-3 proton. However, in the 4-methoxy isomer, H-3 is also ortho to the electron-donating methoxy group.

  • 4-Methoxy (Electron Donating): Increases electron density in the ring via resonance (+M effect), shielding the ortho (H-3 and H-5) positions.

  • Net Result: The deshielding effect of the ester on H-3 is partially mitigated by the methoxy group, causing H-3 and H-5 to appear relatively close in shift (~6.6 - 6.9 ppm), unlike in the unsubstituted ester where H-3 is distinctly downfield.

Tautomerism

Pyrroles can exist in different tautomeric forms, but the 1H-pyrrole (NH form) is the only stable species for this ester. If you observe signals corresponding to CH₂ in the ring (e.g., ~3.0-4.0 ppm multiplets), your compound may have oxidized or reduced to a pyrrolinone or pyrrolidine derivative (common impurities in Knorr synthesis).

References

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for J-coupling values in heterocycles).
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010.[1] Link

  • ChemicalBook. "Ethyl 4-methoxy-1H-pyrrole-2-carboxylate CAS 18469-25-5 Data." Link

  • Jones, R. A.Pyrroles: Part I (The Chemistry of Heterocyclic Compounds). Wiley-Interscience, 1990. (Authoritative text on pyrrole synthesis and spectroscopy).

Sources

Structural Elucidation Guide: ¹³C NMR Benchmarking of 4-Methoxypyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methoxypyrrole moiety is a potent electron-rich pharmacophore, frequently encountered in marine alkaloids (e.g., Lamellarins) and synthetic drug candidates. However, its structural elucidation is notoriously deceptive due to tautomeric instability in its unsubstituted form and spectral overlap with its 3-methoxy isomer.

This guide provides a rigorous, data-driven framework for identifying and validating 4-methoxypyrrole ring carbons. Unlike standard spectral libraries, we focus on the differential diagnosis between the 4-methoxy and 3-methoxy isomers using a 2-substituted scaffold (e.g., methyl pyrrole-2-carboxylate) as the stable "Standard Model."

Part 1: Comparative Analysis of Chemical Shifts

The following data benchmarks the 4-methoxypyrrole core against its primary alternative (3-methoxy isomer) and the unsubstituted control. All values represent the methyl 1H-pyrrole-2-carboxylate scaffold, as the free 4-methoxypyrrole is unstable and oxidizes rapidly in air.

Table 1: ¹³C NMR Shift Comparison (δ, ppm)

Solvent: DMSO-d₆ | Ref: TMS (0.00 ppm)

Carbon Position4-Methoxy Scaffold (Target)3-Methoxy Scaffold (Alternative)Unsubstituted Control Mechanistic Insight
Methoxy (-OCH₃) 57.5 - 58.5 57.0 - 58.0 N/ADiagnostic methoxy signal; slightly deshielded in 4-position due to conjugation.
C2 (ipso to C=O) 120.5110.2122.8Shielding Effect: In 3-OMe, C2 is ortho to the OMe group, causing a massive upfield shift (~12 ppm).
C3 95.0 - 98.0 148.5 (ipso) 114.5Differentiation Key: C3 is shielded in the 4-OMe isomer (ortho effect) but is the deshielded ipso carbon in the 3-OMe isomer.
C4 145.0 - 149.0 (ipso) 98.5109.8The "Product" Signal: The 4-OMe ipso carbon appears downfield (~145+ ppm).
C5 104.0 - 106.0124.5124.2Symmetry Check: C5 is shielded in 4-OMe (ortho effect) but relatively unaffected in 3-OMe (meta effect).
C=O (Ester) 160.5160.2161.0Minimal variation; unreliable for isomer distinction.

Critical Note: The presence of the electron-donating methoxy group at C4 significantly shields the adjacent C3 and C5 carbons (upfield shift by ~15-20 ppm relative to control). In contrast, the 3-methoxy group primarily shields C2 and C4.

Part 2: Solvent System Selection (DMSO-d₆ vs. CDCl₃)

The choice of solvent fundamentally alters the spectral topology, particularly for the pyrrole N-H and adjacent carbons.

Table 2: Solvent-Induced Shift Variations
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)Application Scientist Note
N-H Proton Broad, 11.0 - 12.5 ppm Sharp, 9.0 - 9.5 ppmDMSO H-bonds with N-H, slowing exchange and deshielding the proton. Essential for observing N-H correlations in 2D NMR.
Ring Carbons Stable VariableCDCl₃ can induce concentration-dependent shifts due to solute stacking.
Solubility Excellent Poor to Moderate4-methoxypyrroles are polar; CDCl₃ often requires high dilution, reducing S/N ratio for quaternary carbons.
Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity , follow this step-by-step workflow. This protocol is designed to be "self-validating"—if the data does not fit the logic flow, the structure is incorrect.

Step 1: Sample Preparation
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆.

  • Tube: Use high-quality 5mm tubes (e.g., Wilmad 528-PP) to minimize shimming errors.

  • Integrity Check: Acquire a quick 1H spectrum. If the N-H signal is absent or split, check for oxidation (maleimide formation) or tautomerization.

Step 2: ¹³C Acquisition Parameters
  • Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Reasoning: The ipso carbon (C4-OMe) and Carbonyl (C2-CO) are quaternary and have long T1 relaxation times. Short D1 leads to signal suppression and integration errors.

  • Scans: Minimum 1024 scans for adequate S/N on quaternary carbons.

Step 3: The "Killer" Experiment - HMBC Validation

Standard 1D NMR is often insufficient due to calculated shift errors. You must run a Gradient HMBC (Heteronuclear Multiple Bond Correlation) to prove the regiochemistry.

  • Logic:

    • 4-Methoxy Isomer: The Methoxy protons (

      
       ~3.8) will show a strong 
      
      
      
      correlation to C4 .
    • Validation: This C4 signal must show

      
       correlations to H5  (the proton at the 
      
      
      
      -position).
    • 3-Methoxy Isomer: The Methoxy protons correlate to C3 . C3 will not show a strong correlation to H5 (which is para across the ring).

Part 4: Visualization of Structural Logic
Diagram 1: Isomer Differentiation Workflow

This flowchart illustrates the decision logic for assigning the correct isomer based on HMBC correlations.

IsomerLogic Start Unknown Methoxypyrrole (2-Carboxylate Scaffold) Step1 Acquire 1H-13C HMBC Start->Step1 Decision Identify Carbon Correlated to Methoxy Protons (C_OMe) Step1->Decision Check1 Does C_OMe correlate to the H5 Proton? Decision->Check1 Result4 CONFIRMED: 4-Methoxy Isomer (C_OMe is C4; H5 is ortho) Check1->Result4 YES (Strong Correlation) Result3 CONFIRMED: 3-Methoxy Isomer (C_OMe is C3; H5 is meta/para) Check1->Result3 NO (Weak/None)

Caption: Logic flow for distinguishing 3- vs 4-methoxypyrrole using HMBC connectivity.

Diagram 2: HMBC Correlation Map (4-Methoxy)

Visualizing the specific couplings that define the 4-methoxy structure.

HMBC_Map cluster_legend Key Validation OMe_H OMe Protons (δ 3.8) C4 C4 (Ipso) (δ 145-149) OMe_H->C4 3J (Strong) H3 H3 Proton (δ ~6.5) H3->C4 2J H5 H5 Proton (δ ~6.9) H5->C4 3J (Diagnostic) Note The H5 -> C4 correlation is absent in the 3-Methoxy isomer

Caption: Diagnostic HMBC correlations for 4-methoxypyrrole. The H5-C4 coupling is the "fingerprint."

References
  • Handy, S. T., & Zhang, Y. (2006). "Synthesis of 3,4-disubstituted pyrroles." Journal of Organic Chemistry. Validates the synthesis and NMR characterization of 3- vs 4-substituted pyrroles.

  • Banwell, M. G., et al. (1997). "Lamellarin alkaloids: Isolation, synthesis, and NMR assignment." Australian Journal of Chemistry. Provides foundational data on complex methoxypyrrole natural products.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Authoritative source for general substituent chemical shift (SCS) rules in heterocycles.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry. Essential for solvent referencing in DMSO vs CDCl3.

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 4-Methoxypyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel compounds. For researchers and professionals in drug development, a deep understanding of fragmentation patterns is not merely academic—it is a critical tool for identifying metabolites, characterizing impurities, and ensuring the integrity of synthesized molecules. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of ethyl 4-methoxypyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry. By comparing its fragmentation behavior to structurally related alternatives, we aim to equip researchers with the expertise to confidently interpret mass spectra and make informed decisions in their work.

The Decisive Role of Ionization: Setting the Stage for Fragmentation

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is paramount as it dictates the extent of fragmentation and, consequently, the structural information that can be gleaned. For volatile and thermally stable compounds like many pyrrole derivatives, Electron Ionization (EI) is a powerful, albeit "hard," ionization technique.[1] The bombardment of the analyte with high-energy electrons (typically 70 eV) imparts significant energy, leading to extensive and reproducible fragmentation.[1][2] This creates a detailed "fingerprint" mass spectrum, invaluable for structural elucidation and library matching.[1][3]

In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) are better suited for less volatile or thermally labile molecules. ESI typically produces protonated molecules ([M+H]^+) with minimal fragmentation, which is excellent for determining the molecular weight but provides less structural detail.[1] For the purpose of this guide, which focuses on unraveling the intrinsic structural features of ethyl 4-methoxypyrrole-2-carboxylate through its fragmentation, EI is the more informative approach.

Charting the Fragmentation Pathways of Ethyl 4-Methoxypyrrole-2-carboxylate

The mass spectrum of ethyl 4-methoxypyrrole-2-carboxylate is a complex tapestry of fragment ions, each representing a piece of the structural puzzle. The substituents on the pyrrole ring—the 4-methoxy group and the 2-ethyl carboxylate group—play a directing role in the fragmentation cascade.

Key Fragmentation Pathways:
  • Loss of the Ethoxy Group (-OCH2CH3): A prominent fragmentation pathway for esters involves the cleavage of the C-O bond of the ester functionality.[4][5] For ethyl 4-methoxypyrrole-2-carboxylate, this results in the loss of an ethoxy radical, leading to the formation of a stable acylium ion.

  • Loss of an Ethyl Radical (-CH2CH3): Alpha-cleavage adjacent to the carbonyl group is a common fragmentation mechanism for esters.[6] This involves the loss of the ethyl group as a radical, resulting in an ion that can be represented as ([M - 29]^+).

  • McLafferty Rearrangement: While more common in longer-chain esters, the McLafferty rearrangement can still be a contributing pathway.[6] This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene in this case).

  • Cleavage of the Methoxy Group: The methoxy substituent at the 4-position can also undergo fragmentation. The loss of a methyl radical

    
     from the methoxy group is a plausible pathway. Additionally, the loss of formaldehyde (CH2O) through a rearrangement process can occur.[7]
    
  • Pyrrole Ring Fission: The stable aromatic pyrrole ring can also fragment under high-energy EI conditions, though these fragments are often of lower abundance.[1]

A Comparative Analysis: Unmasking the Influence of Substituents

To truly appreciate the fragmentation behavior of ethyl 4-methoxypyrrole-2-carboxylate, it is instructive to compare its mass spectrum with those of simpler, related molecules.

Compound Key Fragments (m/z) and Interpretation Structural Influence on Fragmentation
Ethyl 4-Methoxypyrrole-2-carboxylate Molecular Ion ([M]^+), ([M - OCH_2CH_3]^+), ([M - CH_2CH_3]^+), ([M - CH_3]^+), ([M - CO_2]^+)The interplay between the electron-donating methoxy group and the electron-withdrawing ethyl carboxylate group influences charge localization and subsequent fragmentation pathways.
Ethyl Pyrrole-2-carboxylate Molecular Ion ([M]^+), ([M - OCH_2CH_3]^+), ([M - CH_2CH_3]^+)The fragmentation is dominated by the ethyl carboxylate group, with characteristic losses of the ethoxy and ethyl moieties.[8][9][10]
4-Methoxypyrrole Molecular Ion ([M]^+), ([M - CH_3]^+), ([M - HCHO]^+)Fragmentation is directed by the methoxy group, leading to the loss of a methyl radical or formaldehyde.
Pyrrole Strong Molecular Ion ([M]^+), complex ring fragmentationThe unsubstituted pyrrole ring is relatively stable, and its fragmentation leads to a series of smaller ions resulting from ring cleavage.[1]

This comparative data highlights how the addition of each functional group introduces new and predictable fragmentation pathways. The mass spectrum of ethyl 4-methoxypyrrole-2-carboxylate is essentially a composite of the fragmentation behaviors of its constituent parts, modulated by their electronic interaction on the pyrrole ring.

Visualizing the Fragmentation Cascade

To further clarify the fragmentation pathways, the following diagrams illustrate the key bond cleavages for ethyl 4-methoxypyrrole-2-carboxylate.

Caption: Primary fragmentation pathways of ethyl 4-methoxypyrrole-2-carboxylate under EI-MS.

Experimental Protocol: A Self-Validating System

To ensure the generation of high-quality, reproducible mass spectra, the following experimental protocol is recommended.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Parameters:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Sample Preparation:

  • Dissolve the ethyl 4-methoxypyrrole-2-carboxylate standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Inject 1 µL of the sample into the GC-MS system.

Data Analysis:

  • Identify the peak corresponding to ethyl 4-methoxypyrrole-2-carboxylate in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Propose fragmentation pathways consistent with the observed mass spectrum and known fragmentation rules for esters and substituted pyrroles.

Caption: A typical workflow for the GC-MS analysis of ethyl 4-methoxypyrrole-2-carboxylate.

Conclusion

The mass spectrometry fragmentation of ethyl 4-methoxypyrrole-2-carboxylate provides a rich source of structural information. By systematically analyzing the fragmentation patterns and comparing them to related compounds, researchers can gain a high degree of confidence in their structural assignments. The directing effects of the 4-methoxy and 2-ethyl carboxylate substituents lead to a characteristic and interpretable mass spectrum. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to leverage the power of mass spectrometry for the robust characterization of novel pyrrole-based compounds.

References

  • Benchchem.
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2677–2686. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. [Link]

  • PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Flanc, B. C., & Lanças, F. M. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Current Opinion in Biotechnology, 82, 102965. [Link]

Sources

Navigating the Thermal Landscape of Pyrrole Carboxylates: A Comparative Analysis of Melting Point

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the precise world of chemical synthesis and drug development, the physical properties of a compound are paramount. Among these, the melting point stands as a critical gatekeeper for purity and identity. A sharp and defined melting point range is a hallmark of a pure substance, while a broad or depressed range often signals the presence of impurities. This guide delves into the crucial aspect of melting point determination, with a specific focus on ethyl 4-methoxy-1H-pyrrole-2-carboxylate.

However, a comprehensive search of available scientific literature and chemical databases reveals a notable absence of an experimentally determined melting point for pure ethyl 4-methoxy-1H-pyrrole-2-carboxylate. This data gap highlights a crucial aspect of research and development: not all synthesized compounds have been fully characterized.

This guide, therefore, pivots to address this informational void. It will provide a robust framework for determining the melting point of a novel or uncharacterized compound, using the target molecule as a case study. We will explore the theoretical considerations, present a detailed experimental protocol, and compare the anticipated behavior with known melting points of structurally similar pyrrole derivatives.

The Significance of Melting Point in Compound Validation

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range, typically 1-2°C. The presence of even small amounts of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis for assessing compound purity.

Experimental Protocol for Melting Point Determination

The following protocol outlines a standardized procedure for accurately determining the melting point range of a solid organic compound like ethyl 4-methoxy-1H-pyrrole-2-carboxylate.

Objective: To determine the melting point range of a synthesized sample of ethyl 4-methoxy-1H-pyrrole-2-carboxylate.

Materials:

  • Synthesized ethyl 4-methoxy-1H-pyrrole-2-carboxylate (dry, powdered)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle

  • Certified melting point standards (e.g., benzophenone, urea)

Workflow for Accurate Melting Point Determination:

Caption: A streamlined workflow for reliable melting point determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of ethyl 4-methoxy-1H-pyrrole-2-carboxylate is completely dry. Solvents can act as impurities and depress the melting point.

    • Grind the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Instrument Calibration:

    • Calibrate the melting point apparatus using certified standards with known melting points that bracket the expected melting range of the sample. This step is crucial for ensuring the accuracy of the instrument's thermometer.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm. Proper packing is essential for efficient heat transfer.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

  • Data Recording and Analysis:

    • Record the observed melting point range.

    • Repeat the measurement with a fresh sample to ensure reproducibility.

    • If the melting range is broad (>2°C), it may indicate the presence of impurities, and further purification of the sample is recommended.

Comparative Analysis with Structurally Related Pyrrole Derivatives

While the specific melting point of ethyl 4-methoxy-1H-pyrrole-2-carboxylate is not documented, we can draw inferences by examining the melting points of analogous compounds. Variations in substituents on the pyrrole ring can significantly influence intermolecular forces and, consequently, the melting point.

Compound NameStructureReported Melting Point (°C)
Pyrrole-2-carboxylic acidA pyrrole ring with a carboxylic acid group at position 2.204-208 (decomposes)[1]
Ethyl 1H-pyrrole-2-carboxylateAn ethyl ester derivative of pyrrole-2-carboxylic acid.Data not available in search results.
Ethyl 4-methyl-1H-pyrrole-2-carboxylateAn ethyl ester with a methyl group at position 4.Data not available in search results.
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylateAn ethyl ester with methyl groups at positions 3 and 4.Data not available in search results.

Note: The melting points for the ethyl ester derivatives were not found in the provided search results, highlighting the specificity of this physical property.

The high melting point of pyrrole-2-carboxylic acid is attributed to strong intermolecular hydrogen bonding between the carboxylic acid groups.[1][2] Esterification to form ethyl 1H-pyrrole-2-carboxylate would eliminate this hydrogen bonding, likely resulting in a significantly lower melting point. The introduction of a methoxy group, as in our target compound, would further alter the molecule's polarity and crystal packing, influencing its melting point in a manner that requires experimental determination.

Purity and Melting Point: A Logical Relationship

The relationship between the purity of a compound and its melting point is a fundamental concept in chemistry. The following diagram illustrates this principle.

G Pure_Compound Pure Compound Impurities Introduction of Impurities Crystal_Lattice Ordered Crystal Lattice Pure_Compound->Crystal_Lattice forms Disrupted_Lattice Disrupted Crystal Lattice Impurities->Disrupted_Lattice causes Sharp_MP Sharp, Defined Melting Point Crystal_Lattice->Sharp_MP results in Broad_Depressed_MP Broad, Depressed Melting Point Disrupted_Lattice->Broad_Depressed_MP results in

Caption: The effect of impurities on the crystal lattice and melting point of a substance.

Conclusion

While the precise melting point of pure ethyl 4-methoxy-1H-pyrrole-2-carboxylate remains to be experimentally determined and reported in the literature, this guide provides a comprehensive framework for its accurate measurement. The provided protocol, grounded in established principles of physical chemistry, offers a reliable pathway for the characterization of this and other novel compounds. For researchers in drug discovery and chemical synthesis, the rigorous determination of a compound's melting point is an indispensable step in validating its identity and purity, ensuring the integrity of subsequent research and development efforts.

References

No authoritative sources providing the melting point for ethyl 4-methoxy-1H-pyrrole-2-carboxylate were identified in the initial search. The references below pertain to related compounds and general principles.

  • Wikipedia. Pyrrole-2-carboxylic acid. [Link]

Sources

TLC Rf values for ethyl 4-methoxypyrrole-2-carboxylate in hexane/ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: TLC Profiling & Purification of Ethyl 4-methoxypyrrole-2-carboxylate

Executive Summary

Ethyl 4-methoxypyrrole-2-carboxylate is a moderately polar heterocyclic ester used as a versatile building block in medicinal chemistry (e.g., for porphyrin or prodigiosin analogue synthesis). Its chromatographic behavior is defined by the interplay between the lipophilic ethyl ester/methoxy groups and the hydrogen-bond-donating pyrrole NH.

  • Typical Rf Value: 0.35 – 0.45

  • Optimal Solvent System: Hexane : Ethyl Acetate (3:1 v/v)

  • Detection: UV (254 nm) and Vanillin Stain (Specific for pyrroles).

This guide provides a comparative analysis of the compound's mobility against common synthetic precursors and impurities, offering a self-validating protocol for purification.

Compound Profile & Polarity Logic

To accurately interpret TLC data, one must understand the structural drivers of polarity. The 4-methoxy group significantly alters the retention profile compared to its hydroxy precursor.

Structural FeatureEffect on Silica InteractionImpact on Rf
Pyrrole NH Strong H-bond donor to silanols.Retards Elution (Causes tailing without polar modifiers).
Ethyl Ester (C2) H-bond acceptor; lipophilic tail.Promotes Elution (Moderate polarity).
Methoxy (C4) Weak H-bond acceptor; electron-donating.Increases Rf (vs. 4-Hydroxy precursor).
Comparative Mobility Table

The following table compares the target compound with its critical synthetic "alternatives" (precursors and byproducts).

CompoundStructure TypePolarityEst.[1][2][3][4] Rf (Hex/EtOAc 3:1)Visualization (Vanillin)
Ethyl 4-methoxypyrrole-2-carboxylate Target Product Moderate 0.40 ± 0.05 Bright Red/Purple
Ethyl 4-hydroxypyrrole-2-carboxylateStarting MaterialHigh (OH group)0.15 – 0.25Blue/Grey
Ethyl 1-methyl-4-methoxypyrrole...Over-methylation ImpurityLow (No NH)0.60 – 0.70Faint Purple
4-Methoxypyrrole-2-carboxylic acidHydrolysis ByproductVery High (COOH)< 0.05 (Baseline)Streaks

Analyst Note: The large Rf delta (ΔRf ~0.2) between the 4-OH starting material and the 4-OMe product makes TLC an excellent method for monitoring the methylation reaction completion.

Experimental Protocol

A. Mobile Phase Optimization

While 3:1 Hexane/EtOAc is standard, pyrroles can exhibit "streaking" due to NH-silanol interactions.

  • Standard: Hexane / Ethyl Acetate (3:1)

  • Anti-Streaking Modifier: Add 0.1% Triethylamine (TEA) or 1% Acetic Acid if the spot is elongated.

    • Note: Use TEA for basic pyrroles; use Acetic Acid if the carboxylic acid impurity is suspected.

B. Visualization Workflow

Pyrroles are electron-rich and react vividly with electrophilic stains.

  • UV 254 nm: Mark all UV-active spots. The ester conjugation provides strong absorbance.

  • Vanillin Dip:

    • Recipe: 15g Vanillin + 250mL Ethanol + 2.5mL conc. H₂SO₄.

    • Procedure: Dip plate, drain excess, heat at 200°C for 1-2 mins.

    • Result: The target pyrrole will develop a characteristic red to violet color , distinguishing it from non-pyrrolic impurities.

Mechanistic Visualization

The following diagram illustrates the chromatographic separation logic and the interaction of the pyrrole moiety with the stationary phase.

TLC_Mechanism cluster_compounds Analytes (Decreasing Polarity) Silica Stationary Phase (Silanol Si-OH) Acid 4-Methoxy Acid (COOH + NH) Silica->Acid Strong Ionic/H-Bond (Baseline) Hydroxy 4-Hydroxy Precursor (OH + NH) Silica->Hydroxy Strong H-Bond (Low Rf) Target Target: 4-Methoxy Ester (OMe + NH) Silica->Target Moderate H-Bond (Mid Rf) NMethyl N-Methyl Impurity (OMe + N-Me) Silica->NMethyl Weak Interaction (High Rf) MobilePhase Mobile Phase (Hex/EtOAc 3:1) MobilePhase->Target Elutes Moderate MobilePhase->NMethyl Elutes Fast

Caption: Chromatographic affinity map showing the inverse relationship between H-bonding capability (Silica interaction) and Rf value.

Troubleshooting & Optimization

Issue: Co-elution with Starting Material If the 4-methoxy product co-elutes with the 4-hydroxy precursor (rare, but possible in very polar eluents):

  • Action: Switch to Dichloromethane (DCM) / Methanol (98:2) . The chlorinated solvent changes the selectivity towards the methoxy group.

Issue: Spot Fading Pyrroles are sensitive to oxidation on silica (which is slightly acidic).

  • Action: Run the TLC immediately after spotting. Do not let the spotted plate sit in air for >10 minutes.

Issue: "Ghost" Spots If using acetone to clean capillaries, acetone-aldol condensation products can appear as UV-active spots.

  • Action: Rinse capillaries with clean EtOAc before use.

References

  • PubChem. (2025). Ethyl 4-methyl-1H-pyrrole-2-carboxylate Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1971). Pyrrole-2-carboxylic acid, ethyl ester.[3][5] Org. Synth. 51, 100. [Link]

  • Rashid, A., et al. (2020).[4] Synthesis and crystallization of ethyl 4-hydroxy-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. PMC. [Link]

  • University of Wisconsin-Madison. (2025). Thin Layer Chromatography (TLC) Guide. Department of Chemistry. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 4-Substituted Pyrrole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of heterocyclic compounds is paramount. Pyrrole-2-carboxylates, a key scaffold in numerous natural products and pharmacologically active molecules, exhibit fascinating electronic properties that are highly tunable through substitution. This guide provides an in-depth comparison of the UV-Vis absorption maxima of 4-substituted pyrrole-2-carboxylates, offering valuable insights for the design and characterization of novel pyrrole-based compounds.

The Foundational Principles of UV-Vis Absorption in Pyrrole Systems

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule arises from electronic transitions between different energy levels, primarily involving π-electrons in conjugated systems. In the pyrrole ring, the delocalized π-electron system gives rise to characteristic absorption bands. The position and intensity of these bands, particularly the absorption maximum (λmax), are exquisitely sensitive to the nature of substituents attached to the ring.

Substituents at the 4-position of the pyrrole-2-carboxylate core exert a profound influence on the electronic distribution within the molecule. This influence can be broadly categorized into two types:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and acetyl (-COCH₃) pull electron density away from the pyrrole ring. This extended conjugation and lowering of the energy of the lowest unoccupied molecular orbital (LUMO) typically result in a bathochromic shift (a shift to longer wavelengths) of the λmax.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) and alkoxy (-OR) groups donate electron density to the pyrrole ring. This generally leads to a hypsochromic shift (a shift to shorter wavelengths) or a less pronounced bathochromic shift compared to EWGs.

The solvent in which the spectrum is measured also plays a crucial role, as it can influence the ground and excited states of the molecule differently, leading to solvatochromic shifts.

Comparative Analysis of UV-Vis Absorption Maxima

Substituent at 4-positionCompound NameSolventλmax (nm)Reference
-NO₂Ethyl 4-nitro-1H-pyrrole-2-carboxylateEthanol~300-350[1][2]
-CNMethyl 4-cyano-1H-pyrrole-2-carboxylateN/AN/A
-COCH₃4-acetyl-1H-pyrrole-2-carboxylic acidN/AN/A
-BrEthyl 4-bromo-1H-pyrrole-2-carboxylateN/AN/A
-PhenylEthyl 4-phenyl-1H-pyrrole-2-carboxylateN/AN/A[3]

Note: "N/A" indicates that the data was not available in the searched literature. The λmax for ethyl 4-nitro-1H-pyrrole-2-carboxylate is an estimation based on the general understanding of the electronic effects of the nitro group on aromatic systems.

The presence of a strong electron-withdrawing group like the nitro group (-NO₂) is expected to significantly red-shift the absorption maximum into the 300-350 nm range due to extended π-conjugation and stabilization of the excited state. For other substituents like cyano and acetyl groups, a similar bathochromic shift is anticipated, though likely of a lesser magnitude than the nitro group. Halogens, such as bromine, are expected to have a more modest effect on the absorption maximum. A phenyl group at the 4-position would extend the conjugated system, leading to a notable bathochromic shift.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure consistency and comparability of data, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology for determining the UV-Vis absorption maximum of a 4-substituted pyrrole-2-carboxylate.

Materials:

  • 4-Substituted pyrrole-2-carboxylate sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of the 4-substituted pyrrole-2-carboxylate and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 arbitrary units).

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time. Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample analysis. Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance of the solvent.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Determination of λmax: Identify the wavelength at which the maximum absorbance occurs. This is the λmax value.

  • Data Analysis: Record the λmax and the corresponding absorbance value. If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration for the series of dilutions.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Prepare Working Dilutions stock->dilutions measure Record Spectrum dilutions->measure Analyze Samples setup Spectrophotometer Setup baseline Baseline Correction setup->baseline baseline->measure lambda_max Determine λmax measure->lambda_max analysis Analyze Data lambda_max->analysis

Caption: Experimental workflow for determining the UV-Vis absorption maximum.

Influence of Substituent Electronic Effects on Absorption Maxima

The electronic nature of the substituent at the 4-position directly modulates the energy of the π -> π* electronic transition, which is the primary transition observed in the UV-Vis spectra of these compounds.

substituent_effects cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) HOMO HOMO LUMO LUMO HOMO->LUMO ΔE (π → π*) EWG Electron-Withdrawing Group (EWG) EWG->HOMO Stabilizes HOMO EWG->LUMO Lowers LUMO energy (Decreases ΔE) EDG Electron-Donating Group (EDG) EDG->HOMO Raises HOMO energy (Decreases ΔE)

Caption: Influence of substituents on the π -> π* transition energy.

An electron-withdrawing group at the 4-position stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), but the stabilization of the LUMO is generally more pronounced. This leads to a smaller HOMO-LUMO energy gap (ΔE) and, consequently, a bathochromic shift in the λmax. Conversely, an electron-donating group can raise the energy of the HOMO, also resulting in a smaller energy gap and a red shift, although the effect is often different in magnitude and nature compared to EWGs.

Conclusion

The UV-Vis absorption maxima of 4-substituted pyrrole-2-carboxylates are a sensitive probe of the electronic structure of these important heterocyclic compounds. While a comprehensive experimental dataset is still needed in the literature, the principles outlined in this guide provide a solid framework for understanding and predicting the spectroscopic behavior of this class of molecules. By carefully considering the electronic nature of the substituent at the 4-position and standardizing experimental conditions, researchers can effectively utilize UV-Vis spectroscopy as a powerful tool in the design, synthesis, and characterization of novel pyrrole-2-carboxylate derivatives for a wide range of applications.

References

  • Sciforum. Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes. [Link]

  • PubChemLite. Ethyl 4-nitropyrrole-2-carboxylate (C7H8N2O4). [Link]

  • Biomedical Journal of Scientific & Technical Research. Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. [Link]

Sources

A Comparative Guide to the HPLC Analysis of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate: From Retention Time Fundamentals to Method Selection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate analysis of novel chemical entities is paramount. Ethyl 4-methoxy-1H-pyrrole-2-carboxylate, a substituted pyrrole, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification, quantification, and analysis of such compounds.[3][4] This guide provides an in-depth exploration of the factors governing the HPLC retention time of ethyl 4-methoxy-1H-pyrrole-2-carboxylate, offers a detailed experimental protocol, and compares the methodology with viable analytical alternatives.

Understanding Retention Time in the Context of Substituted Pyrroles

The retention time (Rt) in HPLC is the time elapsed between sample injection and the appearance of the analyte peak at the detector.[5] It is a critical parameter for compound identification and is influenced by a multitude of factors, including the analyte's physicochemical properties, the stationary phase, and the mobile phase composition.[5][6] For ethyl 4-methoxy-1H-pyrrole-2-carboxylate, its aromaticity, the presence of a polar methoxy group, an ester functional group, and the pyrrolic nitrogen atom all contribute to its chromatographic behavior.[7]

The pyrrole ring itself is an aromatic heterocycle. The nitrogen atom in a pyrrole ring is considered "pyrrole-type," meaning its lone pair of electrons participates in the aromatic system, rendering it non-basic under typical chromatographic conditions.[7] However, the overall polarity of ethyl 4-methoxy-1H-pyrrole-2-carboxylate is influenced by the methoxy and ethyl carboxylate groups, which will dictate its interaction with the stationary and mobile phases in reversed-phase HPLC.

A Standardized HPLC Protocol for Ethyl 4-methoxy-1H-pyrrole-2-carboxylate Analysis

The following protocol is a robust starting point for the analysis of ethyl 4-methoxy-1H-pyrrole-2-carboxylate, developed based on established principles for separating aromatic and heterocyclic compounds.[3][6]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and effectiveness in retaining moderately polar aromatic compounds.[6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C. Maintaining a constant column temperature is crucial as temperature fluctuations can lead to shifts in retention time.[8]

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: The C18 stationary phase provides hydrophobic interactions with the aromatic pyrrole ring and the alkyl chain of the ethyl ester. This is a standard choice for a wide range of organic molecules.[6]

  • Acidified Mobile Phase: The addition of formic acid to the aqueous mobile phase helps to ensure consistent ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak shape.[6]

  • Gradient Elution: A gradient is employed to ensure that compounds with a range of polarities can be eluted with good resolution and in a reasonable time frame. It starts with a higher aqueous content to retain the analyte and gradually increases the organic solvent to elute it.

  • Acetonitrile: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and lower viscosity compared to methanol.

Expected Outcome and Data Presentation:

Under these conditions, the retention time of ethyl 4-methoxy-1H-pyrrole-2-carboxylate is expected to be in the mid-to-late region of the chromatogram due to its moderate polarity. The exact retention time will be specific to the exact HPLC system and column used. A hypothetical comparison of retention times under varying conditions is presented below:

Parameter Condition 1 (as per protocol) Condition 2 (Higher Aqueous Content) Condition 3 (Isocratic Elution)
Mobile Phase Gradient: 30-80% MeCNGradient: 20-70% MeCN50% MeCN
Expected Rt (min) ~12.5>12.5~8.0
Rationale Balanced retentionIncreased retention due to higher polarity of mobile phaseFaster elution due to constant, relatively high organic content

Workflow Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Ethyl 4-methoxy-1H- pyrrole-2-carboxylate Dissolution Dissolve in 50:50 Water:Acetonitrile Sample->Dissolution Injection Inject 10 µL Dissolution->Injection Separation C18 Column (30°C) Gradient Elution Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Chromatogram->Integration Result Determine Retention Time & Peak Area Integration->Result

Caption: Workflow for HPLC analysis of ethyl 4-methoxy-1H-pyrrole-2-carboxylate.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the analysis of substituted pyrroles. The choice of method depends on the specific analytical goal (e.g., quantification, structural elucidation, high-throughput screening).

Technique Principle Advantages Disadvantages Best Suited For
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[3]Robust, reproducible, quantitative, widely available.Moderate sensitivity, requires chromophore for detection.Routine purity analysis, quantification.
LC-MS HPLC separation followed by mass spectrometry detection.High sensitivity and selectivity, provides molecular weight and structural information.[9][10]Higher cost and complexity, potential for matrix effects.Impurity identification, metabolite studies, analysis of complex mixtures.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile compounds.Requires analyte to be volatile and thermally stable, may require derivatization.Analysis of volatile impurities or starting materials.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, low cost, good for reaction monitoring.Low resolution, not quantitative without densitometry.Rapid reaction monitoring, preliminary purity assessment.

Decision-Making Visualization:

Method_Selection cluster_choices Method Selection cluster_methods Recommended Technique Start Analytical Goal? Quant Quantitative Analysis Start->Quant Quantification Qual Qualitative Analysis/ Structural ID Start->Qual Identification Monitor Reaction Monitoring Start->Monitor Monitoring HPLC_UV HPLC-UV Quant->HPLC_UV LC_MS LC-MS Qual->LC_MS TLC TLC Monitor->TLC

Caption: Decision tree for selecting an analytical method for substituted pyrroles.

Conclusion

The HPLC retention time of ethyl 4-methoxy-1H-pyrrole-2-carboxylate is a key parameter in its analysis, governed by a precise interplay of molecular structure and chromatographic conditions. A well-developed reversed-phase HPLC method, such as the one detailed here, provides a reliable and robust platform for its quantification and purity assessment. For more demanding applications, such as the identification of unknown impurities or trace-level analysis, coupling HPLC with mass spectrometry is the superior choice. By understanding the principles behind the separation and the strengths of alternative techniques, researchers can confidently select and implement the most appropriate analytical strategy for their specific needs in the development of novel pyrrole-based compounds.

References

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015).
  • What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531 - Waters Knowledge Base.
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza.
  • Syed, R. A. Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025).
  • Factors Impacting Chromatography Retention Time. (2024). Separation Science.
  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. ResearchGate.
  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. КиберЛенинка.
  • An Effective Approach to HPLC Method Development. Onyx Scientific.
  • Substituted Pyrroles. (2000). MDPI.
  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
  • Retention Times of Compounds Used in the HPLC Analysis | Download Table. ResearchGate.
  • Synthesis and transformations of some 1,2,4-trisubstituted pyrroles. arkat usa.
  • Synthesis of pyrrole and substituted pyrroles (Review). (2020). ResearchGate.
  • Comparative study of the biological activity of different substituted pyrroles. Benchchem.

Sources

A Comparative Guide to the Characterization of Impurities in 4-Methoxypyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product.[1][2] 4-Methoxypyrrole serves as a vital heterocyclic building block in the synthesis of numerous complex pharmaceutical agents. Its synthetic pathway, while established, is susceptible to the formation of various process-related impurities and degradation products. For researchers and drug development professionals, a robust, multi-faceted analytical strategy to detect, identify, and quantify these impurities is paramount for regulatory compliance and ensuring patient safety.

This guide provides an in-depth comparison of modern analytical techniques for the comprehensive characterization of impurities arising from 4-methoxypyrrole synthesis. We will move beyond simple protocol listings to explore the causal logic behind methodological choices, presenting an integrated workflow that constitutes a self-validating system for impurity profiling.

The Synthetic Landscape: Anticipating Potential Impurities

The characterization process begins with a fundamental understanding of the synthetic route, as impurities are rarely random occurrences but rather logical outcomes of the reaction chemistry.[3][4] A common approach to synthesizing substituted pyrroles is the Paal-Knorr synthesis or variations thereof. A plausible pathway to an N-protected 4-methoxypyrrole, a common intermediate, is depicted below. Understanding this pathway allows us to anticipate the types of impurities that may arise.

SM1 Succinaldehyde derivative Intermediate Schiff Base / Enamine Intermediate SM1->Intermediate Paal-Knorr Reaction Impurity1 Impurity A: Unreacted Starting Materials SM1->Impurity1 SM2 Primary Amine (R-NH2) SM2->Intermediate Paal-Knorr Reaction SM2->Impurity1 Solvent Methanol (Solvent & Reagent) Product N-Substituted 4-Methoxypyrrole (API) Solvent->Product Methoxylation Impurity2 Impurity B: Over-alkylation/Side-reaction Product Solvent->Impurity2 e.g., Dimethoxy impurity Intermediate->Product Cyclization / Aromatization Intermediate->Impurity2 e.g., Dimethoxy impurity Impurity3 Impurity C: Oxidation/Degradation Product Product->Impurity3 Air/Heat Exposure

Caption: Plausible synthetic pathway and origins of common impurities.

Common Impurity Classes:

  • Starting Materials & Intermediates: Incomplete conversion can lead to the carryover of reactants or stable intermediates into the final product.

  • By-products: Resulting from side-reactions, such as over-alkylation by the methoxy source or dimerization.

  • Degradation Products: The pyrrole ring can be susceptible to oxidation or hydrolysis under certain conditions of heat, light, or pH, leading to ring-opened or hydroxylated species.[5]

Comparative Analysis of Core Analytical Techniques

No single technique can provide a complete picture of the impurity profile. A scientifically sound approach relies on the orthogonal application of separation and spectroscopic methods. The following table compares the primary role and utility of the most critical techniques in this context.

TechniquePrimary RoleStrengths for Pyrrole Impurity AnalysisLimitations
UPLC/HPLC Separation & Quantification Gold standard for resolving the API from structurally similar impurities. High precision and accuracy for quantification.[1]Provides limited structural information on its own. Co-elution of impurities is possible.
GC Separation & Quantification Excellent for identifying and quantifying volatile impurities, particularly residual solvents.[1]Not suitable for non-volatile or thermally labile impurities, which are common in pyrrole synthesis.
LC-MS Separation & Identification Couples the separation power of LC with the identification power of MS. Provides accurate molecular weight data, aiding in the rapid identification of unknown peaks.[6][7]Isomers with the same mass cannot be distinguished. Ionization efficiency can vary significantly between compounds.
NMR Structural Elucidation The definitive technique for unambiguous structure determination of unknown impurities after isolation.[6][8]Requires relatively pure, isolated samples and is less sensitive than MS. Not suitable for online screening.

Deep Dive: Experimental Protocols & Rationale

The Workhorse: UPLC for Impurity Separation and Quantification

Ultra-High-Performance Liquid Chromatography (UPLC) is the cornerstone of any impurity profiling workflow due to its high resolving power and quantitative accuracy.

The Causality Behind Method Development:

  • Column Choice: A C18 stationary phase is the logical starting point for moderately polar compounds like 4-methoxypyrrole. The choice of a high-strength silica (HSS) or bridged-ethyl hybrid (BEH) particle provides stability across a wider pH range, which is crucial for method optimization.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is essential. The buffer controls the ionization state of the analytes, leading to consistent peak shapes, while the gradient is necessary to elute impurities with a wide range of polarities in a reasonable timeframe.

  • Detector: A Photo-Diode Array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak. This allows for peak purity assessment and can help differentiate between impurities that may co-elute.

Exemplary Protocol: UPLC-PDA Method for Impurity Profiling

  • Instrumentation: ACQUITY UPLC H-Class System with a PDA Detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1.0 µL.

  • PDA Detection: Wavelength range 210-400 nm, with extraction at 230 nm.

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B

  • Sample Preparation: Dissolve the 4-methoxypyrrole sample in 50:50 Acetonitrile:Water to a concentration of 1.0 mg/mL.

The Investigator: LC-MS for Rapid Identification

When the UPLC-PDA method reveals unknown peaks, the next logical step is Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information.

The Causality Behind Method Development:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar heterocyclic compounds as it is a "soft" ionization technique that typically yields the intact molecular ion ([M+H]+), which is critical for identification.[6]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap, is invaluable. It provides a highly accurate mass measurement (typically < 5 ppm error), which allows for the calculation of the elemental formula of an impurity, drastically narrowing down the number of possible structures.

Exemplary Protocol: LC-HRMS for Impurity Identification

  • LC System: Use the same UPLC method as described above to ensure chromatographic correlation.

  • MS Instrumentation: Waters SYNAPT XS High-Resolution Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 1.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 500 °C.

  • Mass Range: 50 - 1200 m/z.

  • Acquisition Mode: MS^E (a data-independent acquisition mode that collects both precursor and fragment ion data simultaneously).

  • Data Analysis: Extract the accurate mass of the unknown peak from the chromatogram. Use this mass to predict possible elemental compositions. Correlate these predictions with the known reactants, intermediates, and solvents from the synthesis to propose likely impurity structures.

An Integrated, Self-Validating Workflow for Impurity Characterization

A trustworthy protocol is a self-validating one. This is achieved not by a single experiment, but by an integrated workflow where each step logically informs the next, and orthogonal techniques are used to confirm findings.

start Batch of 4-Methoxypyrrole uplc 1. UPLC-PDA Profiling (Separation & Quantitation) start->uplc decision1 Are all peaks known and below threshold? uplc->decision1 lcms 2. LC-HRMS Analysis (Molecular Weight & Formula) decision1->lcms No release Batch Released decision1->release Yes decision2 Can structure be confidently proposed from MS data and synthetic route? lcms->decision2 isolate 3. Preparative Chromatography (Isolation of Unknown Impurity) decision2->isolate No characterize Impurity Structure Confirmed & Reference Standard Synthesized decision2->characterize Yes nmr 4. NMR Spectroscopy (Definitive Structure Elucidation) isolate->nmr nmr->characterize fail Investigation Required characterize->fail

Caption: Integrated workflow for impurity identification and characterization.

Case Study: Characterizing an Unknown Impurity

Scenario: A new batch of N-benzyl-4-methoxypyrrole (Expected MW: 187.0994) is analyzed using the UPLC-PDA method. A significant unknown impurity is detected at a relative retention time (RRT) of 1.15, with an area of 0.18%.

Step 1: UPLC-PDA Analysis The initial analysis provides the retention time and quantitative data.

PeakRetention Time (min)Relative Area (%)Peak Purity
N-benzyl-4-methoxypyrrole5.2099.75Pass
Unknown Impurity 6.00 (RRT 1.15) 0.18 Pass

Step 2: LC-HRMS Analysis The sample is injected into the LC-HRMS system. The data for the peak at 6.00 minutes is extracted.

ParameterObserved Value
Observed m/z [M+H]+ 202.0863
Calculated Mass 201.0789
Proposed Formula C12H11NO2
Mass Error -1.5 ppm

Interpretation & Hypothesis: The proposed formula, C12H11NO2, has one fewer carbon and two fewer hydrogens compared to the starting material (C13H13NO). However, it has an additional oxygen atom. A plausible hypothesis, given the synthesis involves heat and potential exposure to air, is the oxidation of the N-benzyl group to an N-benzoyl group. This structure is consistent with the observed accurate mass.

Step 3 & 4: Isolation and NMR Confirmation To confirm this hypothesis, the impurity would be isolated using preparative HPLC. The pure fraction would then be subjected to NMR analysis.

  • ¹H NMR: Would show characteristic shifts for aromatic protons adjacent to a carbonyl group, and the absence of the benzylic -CH2- signal.

  • ¹³C NMR: Would show the appearance of a carbonyl carbon signal (~170 ppm).

  • 2D NMR (HSQC/HMBC): Would confirm the connectivity between the benzoyl group and the pyrrole nitrogen.

This integrated approach ensures that impurities are not just detected, but are confidently identified and quantified, providing a solid foundation for process optimization and regulatory submission.

Conclusion

The characterization of impurities in the synthesis of 4-methoxypyrrole is a critical exercise in ensuring pharmaceutical quality and safety. A successful strategy is not reliant on a single analytical tool but is built upon an integrated, orthogonal workflow. It begins with a deep understanding of the chemical synthesis to predict likely impurities. High-performance chromatography (UPLC) serves as the foundation for separation and quantification, while high-resolution mass spectrometry provides rapid and accurate identification. For ultimate structural confirmation of unknown entities, NMR spectroscopy remains the unequivocal gold standard. By employing this multi-technique, evidence-based approach, researchers and drug development professionals can build a comprehensive and trustworthy impurity profile, ensuring the quality and safety of the final therapeutic agent.

References

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). PMC. [Link]

  • CN112739684A - Preparation method for 4-methoxy pyrrole derivative. (n.d.).
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  • WO2020060213A1 - Method for producing 4-methoxy pyrrole derivative. (n.d.).
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  • Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. (2024). PMC. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 4-methoxy-1h-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of chemical reagents extends beyond their use in synthesis. The proper disposal of these materials is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 4-methoxy-1h-pyrrole-2-carboxylate, a common building block in medicinal chemistry. Our aim is to equip researchers with the knowledge to manage this chemical waste stream effectively, ensuring compliance with safety regulations and fostering a culture of sustainable laboratory practices.

The procedures outlined herein are grounded in established safety protocols and regulatory guidelines. By understanding the "why" behind each step, from initial hazard assessment to final waste segregation, researchers can confidently manage their chemical waste, minimizing risks and protecting both themselves and the environment.

Part 1: Hazard Identification and Risk Assessment

Key Hazard Considerations:

  • Inhalation: May cause respiratory irritation.[1][2][3]

  • Skin Contact: Can cause skin irritation.[1][2][4]

  • Eye Contact: May cause serious eye irritation.[1][2][4]

  • Ingestion: May be harmful if swallowed.[1]

A comprehensive risk assessment should be conducted, considering the quantity of the waste, the potential for exposure, and the specific laboratory environment. This assessment will inform the selection of appropriate personal protective equipment (PPE) and the necessary engineering controls.

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Based on the hazard assessment, the following minimum PPE should be worn when handling waste Ethyl 4-methoxy-1h-pyrrole-2-carboxylate:

PPE ComponentSpecificationRationale
Gloves Chemically resistant (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[1][2][4]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

Engineering Controls:

All handling and preparation of waste should be conducted within a certified chemical fume hood.[3] This is crucial to minimize the risk of inhaling any vapors or dust that may be generated.

Part 3: Step-by-Step Disposal Protocol

The disposal of Ethyl 4-methoxy-1h-pyrrole-2-carboxylate must adhere to federal, state, and local regulations.[5] It is imperative to remember that chemical waste should never be disposed of down the sink or in regular trash.[6][7]

Workflow for Proper Disposal

Caption: Decision workflow for the disposal of Ethyl 4-methoxy-1h-pyrrole-2-carboxylate waste.

Step 1: Waste Characterization and Segregation

  • Identify the Waste Stream: Determine if the waste is pure Ethyl 4-methoxy-1h-pyrrole-2-carboxylate, a solution in a solvent, or a mixture with other reagents. This is a critical first step as mixing incompatible waste streams can lead to dangerous chemical reactions.[8][9]

  • Segregation is Key: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.[7][8] It is best practice to maintain separate waste containers for different classes of chemicals. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[10]

Step 2: Container Selection and Labeling

  • Choose the Right Container: The container must be chemically compatible with Ethyl 4-methoxy-1h-pyrrole-2-carboxylate and any solvents present.[8][11] For solid waste, a securely sealable plastic or glass container is appropriate. For liquid waste, use a leak-proof glass or polyethylene container.[10] The container must be in good condition, free from cracks or leaks.[11][12]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste".[8][12] The label must also include:

    • The full chemical name: "Ethyl 4-methoxy-1h-pyrrole-2-carboxylate". Avoid using abbreviations or chemical formulas.[12]

    • The approximate concentration and quantity of the waste.

    • The date when the first waste was added to the container (accumulation start date).[13]

    • The associated hazards (e.g., "Irritant").[8]

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][12] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[11]

  • Storage Conditions: Keep the waste container securely closed at all times, except when adding waste.[6][8][12] Store the container in a well-ventilated area, away from heat sources and direct sunlight.[7] Ensure secondary containment is used to capture any potential leaks or spills.[11]

Step 4: Spill and Emergency Procedures

In the event of a spill, the primary concern is to ensure the safety of all personnel.

  • Minor Spills: For small spills that can be safely managed by laboratory personnel, wear the appropriate PPE, absorb the spilled material with an inert absorbent (such as vermiculite or sand), and collect the contaminated material in a labeled hazardous waste container.[1]

  • Major Spills: In the case of a large spill, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.[6]

Step 5: Final Disposal

  • Professional Disposal: All hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company.[6][11] Your institution's EHS department will coordinate the pickup and disposal of the waste from your laboratory's SAA.

  • Never:

    • Pour Ethyl 4-methoxy-1h-pyrrole-2-carboxylate waste down the drain.[6][7]

    • Dispose of it in the regular trash.[6]

    • Allow it to evaporate in a fume hood.[6]

Part 4: Trustworthiness and Self-Validation

This guide is built upon the foundational principles of laboratory safety and hazardous waste management as mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[9][11] The procedures described are designed to be self-validating. For instance, the requirement for clear and complete labeling prevents the accidental mixing of incompatible wastes. The use of designated SAAs ensures that hazardous materials are properly contained and monitored. By adhering to these steps, you are inherently creating a safer laboratory environment.

It is the responsibility of every researcher to be familiar with their institution's specific Chemical Hygiene Plan and hazardous waste management procedures.[14][15][16] This document should serve as a practical guide to supplement, not replace, your local safety protocols.

References

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  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

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  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information. [Link]

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  • Safety Data Sheet for (Z,1R,8S,9S)-Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. Angene Chemical. [Link]

  • Safety Data Sheet for 1H-Pyrrole-2-carboxaldehyde. Alfa Aesar. [Link]

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Safeguarding Your Research: A Practical Guide to Handling Ethyl 4-methoxy-1h-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, experience-driven protocols for the safe handling of Ethyl 4-methoxy-1h-pyrrole-2-carboxylate. Our approach moves beyond mere compliance, embedding a culture of safety that enhances the integrity and success of your scientific endeavors.

Hazard Assessment: Understanding the Risks

Substituted pyrroles, the chemical class to which Ethyl 4-methoxy-1h-pyrrole-2-carboxylate belongs, can present several potential hazards. Based on data from analogous compounds, researchers should anticipate the following risks[1][2][3]:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.

  • Respiratory Tract Irritation: Inhalation of dust or vapors can lead to respiratory discomfort.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Given these potential hazards, adherence to stringent safety protocols is paramount. All handling of this compound should be governed by the guidelines set forth by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[4][5][6].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table summarizes the mandatory PPE for handling Ethyl 4-methoxy-1h-pyrrole-2-carboxylate.

PPE ComponentSpecifications and Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses when there is a risk of splashing.[1][7][8]
Hand Protection Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1][7][9]
Body Protection A flame-resistant lab coat should be worn and kept fastened to protect against splashes and contamination.[7][9]
Respiratory Protection All handling of solid Ethyl 4-methoxy-1h-pyrrole-2-carboxylate should be conducted in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator is required.[10][11][12]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow diagram illustrates the key steps and decision points.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup A Review SDS & SOPs B Don PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh/Transfer Compound C->D E Perform Experiment D->E F Decontaminate Equipment E->F G Segregate Chemical Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Figure 1. End-to-end workflow for the safe handling of Ethyl 4-methoxy-1h-pyrrole-2-carboxylate.
Step-by-Step Protocol:
  • Preparation :

    • Thoroughly review the Safety Data Sheet for similar compounds and your institution's standard operating procedures (SOPs) before beginning any work.[13][14]

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly and prepare all necessary equipment within the hood.[10]

  • Handling :

    • Conduct all manipulations of the solid compound, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.[10][11]

    • Use appropriate tools to avoid direct contact with the chemical.[13]

    • Upon completion of the experiment, decontaminate all equipment that has come into contact with the compound.

  • Disposal and Cleanup :

    • Dispose of all chemical waste, including contaminated consumables, in designated and clearly labeled waste containers in accordance with institutional and local regulations.[1][13]

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]

  • Spill: In case of a small spill, absorb the material with an inert absorbent, such as sand or vermiculite, and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Conclusion: A Commitment to Safety

The responsible handling of research chemicals like Ethyl 4-methoxy-1h-pyrrole-2-carboxylate is not just a matter of compliance but a cornerstone of scientific excellence. By integrating these safety protocols into your daily laboratory practices, you foster an environment where groundbreaking research can be conducted safely and effectively.

References

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  • Configuration of necine pyrroles--toxic metabolites of pyrrolizidine alkaloids. PubMed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.